molecular formula C7H11N3O B142654 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone CAS No. 153334-26-0

1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Cat. No.: B142654
CAS No.: 153334-26-0
M. Wt: 153.18 g/mol
InChI Key: WMMLTIJTNLANHN-UHFFFAOYSA-N
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Description

1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is a chemical building block of interest in medicinal chemistry and drug discovery. Its structure, featuring a 1,2,4-triazole core and an acetyl functional group, makes it a versatile intermediate for synthesizing more complex molecules. The 1,2,4-triazole scaffold is a privileged structure in pharmacology, known for its ability to interact with diverse biological targets . Researchers can utilize this compound to develop novel derivatives for probing enzyme interactions or screening for biological activity. The isopropyl substitution on the triazole ring may influence the compound's lipophilicity and steric profile, which can be critical for optimizing drug-like properties such as bioavailability and target binding . This product is intended for research and development purposes in a controlled laboratory setting only. It is not for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(2-propan-2-yl-1,2,4-triazol-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O/c1-5(2)10-7(6(3)11)8-4-9-10/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMMLTIJTNLANHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=NC=N1)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10566405
Record name 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153334-26-0
Record name 1-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10566405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is limited in publicly accessible literature, this guide synthesizes information on closely related 1,2,4-triazole derivatives to infer its physicochemical properties, spectroscopic characteristics, reactivity, and potential applications. The 1,2,4-triazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including antifungal, antiviral, and anticancer properties.[1][2] This guide aims to serve as a valuable resource for researchers and drug development professionals by providing a detailed understanding of the chemical nature of this compound and the broader class of N-alkylated acetyl triazoles.

Chemical Identity and Structure

Systematic Name: 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

CAS Number: 771528-77-9[3]

Molecular Formula: C₇H₁₁N₃O[3]

Molecular Weight: 153.18 g/mol

The chemical structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone features a five-membered 1,2,4-triazole ring, which is an aromatic heterocycle containing three nitrogen atoms.[4] The ring is substituted at the N1 position with an isopropyl group and at the C5 position with an acetyl group. The presence of the triazole ring, a known bioisostere for amide and ester groups, along with the ketone functionality, makes this molecule a promising candidate for biological screening and lead optimization in drug discovery programs.

Caption: Chemical structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

Physicochemical Properties

PropertyPredicted Value/InformationReference/Justification
Melting Point Solid at room temperature. The melting point is likely in the range of 80-150 °C.Based on similarly substituted N-alkylated triazoles and imidazoles.[5]
Boiling Point Expected to be above 250 °C at atmospheric pressure.1H-1,2,4-triazole has a boiling point of 260 °C.[4] Substituents will likely increase this value.
Solubility Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water and nonpolar solvents.The polar triazole ring and ketone group suggest solubility in polar solvents.[4]
Appearance Likely a white to off-white crystalline solid.Common appearance for purified small organic molecules.
Stability Expected to be stable under normal laboratory conditions. May be sensitive to strong acids, bases, and reducing agents.N-acyl-1,2,3-triazoles are noted for their potential instability and propensity for deacylation, a reactivity that might be shared with N-acetyl-1,2,4-triazoles under certain conditions.[6]

Synthesis and Characterization

The synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone would likely follow established methods for the preparation of substituted 1,2,4-triazoles. A plausible synthetic route involves the cyclization of an appropriate precursor, followed by N-alkylation.

General Synthetic Approach

A common method for synthesizing 1,2,4-triazole rings is through the reaction of hydrazides with various reagents. For the target molecule, a potential pathway could involve the reaction of a suitably substituted amidrazone with an acetylating agent, followed by N-alkylation with an isopropyl halide. Alternatively, direct construction of the substituted triazole ring from precursors already containing the isopropyl and acetyl functionalities is possible.

Synthesis_Pathway cluster_0 Precursor Synthesis cluster_1 Triazole Ring Formation Precursor_A N-Isopropyl-formamide Amidrazone N-Isopropylformamidrazone Precursor_A->Amidrazone Reaction Precursor_B Hydrazine Precursor_B->Amidrazone Reaction Cyclization Cyclization Amidrazone->Cyclization Acetylating_Agent Acetic Anhydride or Acetyl Chloride Acetylating_Agent->Cyclization Target_Compound 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Cyclization->Target_Compound

Caption: A plausible synthetic pathway for the target compound.

Proposed Experimental Protocol
  • Step 1: Synthesis of N-Isopropylformamidrazone. N-Isopropylformamide is treated with a suitable activating agent (e.g., phosphorus oxychloride) followed by reaction with hydrazine hydrate in an appropriate solvent like ethanol.

  • Step 2: Cyclization to form the triazole ring. The resulting N-isopropylformamidrazone is reacted with acetic anhydride or acetyl chloride in a suitable solvent, possibly with a base to neutralize the acid formed. The reaction mixture is heated to drive the cyclization and formation of the 1,2,4-triazole ring.

  • Step 3: Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Spectroscopic Characterization (Predicted)

While experimental spectra are not available, the expected spectroscopic data can be predicted based on the structure:

  • ¹H NMR:

    • A septet and a doublet for the isopropyl group protons.

    • A singlet for the acetyl methyl protons.

    • A singlet for the C3-H proton of the triazole ring.

  • ¹³C NMR:

    • Signals for the two carbons of the isopropyl group.

    • A signal for the acetyl methyl carbon.

    • A signal for the carbonyl carbon of the acetyl group.

    • Signals for the C3 and C5 carbons of the triazole ring.

  • IR Spectroscopy:

    • A strong absorption band around 1700 cm⁻¹ corresponding to the C=O stretching of the ketone.

    • C-H stretching bands for the alkyl groups.

    • C=N and C-N stretching vibrations from the triazole ring.

  • Mass Spectrometry:

    • A molecular ion peak (M+) corresponding to the molecular weight of 153.18.

    • Fragmentation patterns corresponding to the loss of the isopropyl group, the acetyl group, and cleavage of the triazole ring.

Reactivity and Stability

The reactivity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is dictated by its functional groups: the 1,2,4-triazole ring and the acetyl group.

  • N-Alkylation: The triazole ring is already N-alkylated at the 1-position. Further alkylation is unlikely under normal conditions.

  • Reactions of the Acetyl Group: The ketone functionality can undergo typical reactions such as reduction to an alcohol, reductive amination, and condensation reactions at the alpha-carbon.

  • Electrophilic and Nucleophilic Substitution: The 1,2,4-triazole ring is generally resistant to electrophilic substitution due to the electron-withdrawing nature of the nitrogen atoms. Nucleophilic substitution on the triazole ring is possible but typically requires harsh conditions.

  • Stability: The compound is expected to be stable under standard storage conditions (cool, dry, and dark). As with many organic compounds, it may be sensitive to strong oxidizing and reducing agents. The stability of N-acyltriazoles can be a concern, with a tendency towards deacylation.[6]

Potential Applications in Drug Development

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, found in a variety of clinically used drugs.[1][2][7] This is due to its favorable properties, including metabolic stability, ability to engage in hydrogen bonding, and its role as a bioisostere.

  • Antifungal Agents: Many successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring. These agents often work by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is crucial for ergosterol biosynthesis.[7]

  • Antiviral Agents: Ribavirin, a broad-spectrum antiviral drug, is a notable example of a triazole-containing therapeutic.[1]

  • Anticancer Agents: Various 1,2,4-triazole derivatives have demonstrated potent anticancer activity through different mechanisms, including kinase inhibition and disruption of microtubule polymerization.

  • Other Therapeutic Areas: The 1,2,4-triazole nucleus is also found in drugs with anti-inflammatory, anticonvulsant, and antidepressant activities.[2][8]

The presence of the N-isopropyl and C-acetyl groups on the triazole ring of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone provides specific steric and electronic properties that can be exploited for targeted drug design. The ketone functionality offers a handle for further chemical modification and the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Safety and Handling

Specific toxicity data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is not available. However, as with any chemical compound, it should be handled with appropriate safety precautions in a laboratory setting.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.

Conclusion

1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a promising heterocyclic compound with potential applications in drug discovery and development. While specific experimental data is currently sparse in the public domain, this guide provides a comprehensive overview of its predicted chemical properties, potential synthetic routes, and likely reactivity based on the well-established chemistry of 1,2,4-triazole derivatives. The versatile 1,2,4-triazole scaffold, combined with the modifiable acetyl group, makes this molecule an attractive starting point for the synthesis of novel bioactive compounds. Further research to fully characterize this compound and explore its biological activity is warranted.

References

  • An insight on medicinal
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An In-depth Technical Guide to the Structural Elucidation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative for Rigorous Structural Verification

In the landscape of modern drug discovery and development, the 1,2,4-triazole scaffold is a recurring motif of significant pharmacological importance, featuring in a host of antifungal, antiviral, and anti-inflammatory agents.[1][2] The precise arrangement of substituents on this heterocyclic core dictates molecular interactions with biological targets, making unambiguous structural elucidation not merely a procedural step, but the foundational bedrock upon which all subsequent research is built. The subject of this guide, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (CAS: 771528-77-9, Formula: C₇H₁₁N₃O), serves as an exemplary case study for applying a multi-faceted analytical strategy. This document provides researchers, scientists, and drug development professionals with a comprehensive, field-proven workflow for its structural verification, moving beyond simple data reporting to explain the causal logic behind each experimental choice and interpretation.

Putative Molecular Structure and Analytical Strategy

The target molecule comprises three key structural features: a 1,2,4-triazole ring, an N-substituted isopropyl group at the 1-position, and an acetyl (ethanone) group at the 5-position. The primary analytical challenge is to confirm not only the presence of these components but also their precise connectivity, particularly the N1-alkylation of the triazole ring.

Caption: Logical workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Atomic Connectivity

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[3] By analyzing the chemical shifts, splitting patterns (coupling), and integration of signals, we can piece together the molecular puzzle.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ can be used if solubility is an issue.

  • Instrumentation: Acquire spectra on a 400 MHz (or higher) spectrometer.[2][4]

  • ¹H NMR Acquisition: Obtain a standard proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Obtain a proton-decoupled carbon spectrum. A DEPT-135 or APT experiment should also be run to differentiate between CH, CH₂, and CH₃ carbons.

  • 2D NMR Acquisition: Perform Correlation Spectroscopy (COSY) to establish ¹H-¹H coupling relationships and Heteronuclear Single Quantum Coherence (HSQC) to identify one-bond ¹H-¹³C correlations.

¹H NMR Spectral Analysis: The Proton Environment

The ¹H NMR spectrum provides the first detailed snapshot of the molecule's hydrogen framework. Each unique proton environment generates a distinct signal, and its proximity to other protons is revealed through spin-spin coupling.

Predicted Chemical Shift (δ, ppm) Multiplicity Integration Assignment Justification
~8.1 - 8.3Singlet (s)1HH-3 (Triazole)The lone proton on the electron-deficient triazole ring is significantly deshielded, resulting in a downfield chemical shift. Its isolation from other protons leads to a singlet.
~4.8 - 5.0Septet (sept)1HCH (Isopropyl)This methine proton is coupled to the six equivalent protons of the two methyl groups, resulting in a septet (n+1 rule, where n=6).
~2.6 - 2.7Singlet (s)3HCH₃ (Acetyl)The acetyl methyl protons are adjacent to a carbonyl group and have no neighboring protons to couple with, hence they appear as a singlet.
~1.6 - 1.7Doublet (d)6H2 x CH₃ (Isopropyl)These six protons are equivalent and are coupled only to the single methine proton, resulting in a doublet.
¹³C NMR Spectral Analysis: The Carbon Skeleton

The ¹³C NMR spectrum maps the carbon backbone of the molecule, confirming the number of unique carbon atoms and providing insight into their functional roles (e.g., carbonyl, aromatic, aliphatic).

Predicted Chemical Shift (δ, ppm) Assignment Justification
~190.0C=O (Acetyl)The carbonyl carbon of a ketone is highly deshielded and appears far downfield.
~155.0C-5 (Triazole)The triazole carbon atom bonded to the acetyl group. Its position is influenced by both the ring nitrogens and the carbonyl group.
~148.0C-3 (Triazole)The triazole carbon bearing the lone proton. Its chemical shift is characteristic of heteroaromatic carbons.
~52.0CH (Isopropyl)The methine carbon of the isopropyl group, directly attached to a nitrogen atom.
~28.0CH₃ (Acetyl)The methyl carbon of the acetyl group.
~22.02 x CH₃ (Isopropyl)The two equivalent methyl carbons of the isopropyl group.
2D NMR: Confirming the Connections

While ¹H and ¹³C NMR provide strong evidence, 2D NMR experiments like COSY and HSQC offer definitive proof of connectivity, acting as a self-validating system for the initial assignments.

Caption: Key 2D NMR correlations for structural confirmation.

  • Expected COSY Correlation: A strong cross-peak will be observed between the isopropyl methine (CH) septet (~4.9 ppm) and the isopropyl methyl (CH₃) doublet (~1.6 ppm), confirming they are on adjacent carbons.

  • Expected HSQC Correlations: Cross-peaks will directly link each proton signal to its attached carbon: H-3 to C-3, isopropyl CH to its carbon, etc., validating the assignments made in the 1D spectra.

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through the analysis of fragmentation patterns.[3][5]

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Ionization: Use Electrospray Ionization (ESI) in positive ion mode. ESI is a soft ionization technique that typically keeps the molecule intact, allowing for clear observation of the molecular ion.

  • Analysis: Acquire a full scan mass spectrum to identify the protonated molecular ion [M+H]⁺.

  • Tandem MS (MS/MS): Isolate the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This reveals characteristic losses that support the proposed structure.[5]

Expected Mass Spectrum Analysis
  • Molecular Ion Peak: The calculated exact mass of C₇H₁₁N₃O is 167.0902. In positive mode ESI-MS, the expected protonated molecular ion [M+H]⁺ will be observed at m/z 168.0980 .

  • Key Fragmentation Pathways: The fragmentation of 1,2,4-triazoles is influenced by the substituents.[6][7] For the target molecule, characteristic fragments are expected from the cleavage of the isopropyl and acetyl side chains.

Fragmentation M [M+H]⁺ m/z 168 Frag1 [M+H - C₃H₆]⁺ m/z 126 (Loss of propene) M->Frag1 Frag2 [M+H - CH₂CO]⁺ m/z 126 (Loss of ketene) M->Frag2 Frag3 [M+H - C₃H₇]⁺ m/z 125 (Loss of isopropyl radical) M->Frag3 Frag4 [M+H - N₂]⁺ m/z 140 M->Frag4 Ring Cleavage

Caption: Plausible ESI-MS fragmentation pathways.

Observed m/z Proposed Fragment Neutral Loss Significance
168.1[C₇H₁₂N₃O]⁺-Protonated Molecular Ion
126.1[C₄H₆N₃O]⁺C₃H₆ (Propene)Confirms the presence of an isopropyl group via McLafferty-type rearrangement or similar cleavage.
125.1[C₄H₅N₃O]⁺C₃H₇• (Isopropyl radical)Indicates direct cleavage of the N-C bond of the isopropyl group.
140.1[C₇H₁₂NO]⁺N₂ (Nitrogen)A characteristic fragmentation of some five-membered nitrogen heterocycles, indicating ring instability under CID.[7][8]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their unique vibrational frequencies.[1]

Experimental Protocol: FTIR
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the solid sample, or analyze as a thin film on a salt plate if the sample is an oil.

  • Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

Expected IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Justification
3100 - 3150C-H StretchAromatic C-H (Triazole)C-H stretching vibrations in aromatic and heteroaromatic rings typically appear above 3000 cm⁻¹.
2850 - 2980C-H StretchAliphatic C-H (Isopropyl, Acetyl)Saturated C-H bonds absorb infrared radiation at frequencies just below 3000 cm⁻¹.
1690 - 1715 C=O Stretch Ketone (Acetyl) This will be a strong, sharp, and characteristic absorption band, providing unambiguous evidence for the carbonyl group.
1550 - 1620C=N StretchTriazole RingStretching vibrations of the C=N bonds within the heterocyclic ring.[9]
1420 - 1480N=N StretchTriazole RingCharacteristic stretching for the N=N bond within the triazole system.[10]

Definitive Confirmation: Single-Crystal X-ray Crystallography

Methodology
  • Crystal Growth: Grow single crystals of the compound by slow evaporation from a suitable solvent or solvent system (e.g., ethanol, ethyl acetate/hexane).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect X-ray diffraction data.

  • Structure Solution and Refinement: Process the data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the absolute configuration.

Conclusion

The structural elucidation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is achieved through a systematic and integrated analytical approach. High-resolution NMR spectroscopy (¹H, ¹³C, and 2D) establishes the complete carbon-hydrogen framework and atom-to-atom connectivity. Mass spectrometry confirms the molecular weight and supports the structure through predictable fragmentation patterns. Infrared spectroscopy provides rapid confirmation of key functional groups, most notably the ketone carbonyl. The convergence of these powerful spectroscopic techniques provides a scientifically rigorous and trustworthy confirmation of the molecular structure. For regulatory submissions or cases requiring absolute proof, single-crystal X-ray crystallography offers the final, unambiguous validation.

References

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An In-depth Technical Guide to 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole nucleus is a privileged scaffold in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities. This technical guide provides a comprehensive overview of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (CAS Number: 771528-77-9), a derivative with significant potential in drug discovery. This document details plausible synthetic routes, discusses advanced analytical techniques for its characterization, and explores its potential pharmacological applications based on the well-established bioactivities of the 1,2,4-triazole class of compounds. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of novel triazole derivatives.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms, a structure that imparts unique physicochemical properties beneficial for drug design. These properties include metabolic stability, the ability to participate in hydrogen bonding, and its capacity to act as a bioisostere for amide and ester groups.[1] This has led to the successful development of a wide array of drugs with diverse therapeutic applications, including antifungal, anticancer, antiviral, and antibacterial agents.[1]

1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone incorporates this key pharmacophore. The isopropyl group at the N1 position and the ethanone moiety at the C5 position are expected to modulate the compound's steric and electronic properties, influencing its pharmacokinetic and pharmacodynamic profile. This guide will delve into the scientific underpinnings of this specific molecule, providing a roadmap for its synthesis, analysis, and potential therapeutic exploration.

Synthesis and Mechanism

The synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone can be approached through a logical sequence of well-established organic reactions. A plausible and efficient synthetic strategy involves a two-step process: the N-alkylation of 1H-1,2,4-triazole followed by acylation.

Proposed Synthetic Pathway

The proposed synthesis commences with the readily available starting materials: 1H-1,2,4-triazole and an isopropyl halide. The subsequent acylation introduces the ethanone group.

Synthetic Pathway Triazole 1H-1,2,4-triazole Intermediate 1-Isopropyl-1H-1,2,4-triazole Triazole->Intermediate Step 1: N-Alkylation IsopropylHalide Isopropyl Halide (e.g., 2-bromopropane) IsopropylHalide->Intermediate Base Base (e.g., NaH, K2CO3) Base->Intermediate Solvent1 Solvent (e.g., DMF, Acetonitrile) Solvent1->Intermediate Product 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Intermediate->Product Step 2: Acylation AcylatingAgent Acylating Agent (e.g., Acetyl Chloride, Acetic Anhydride) AcylatingAgent->Product LewisAcid Lewis Acid (e.g., AlCl3) LewisAcid->Product Solvent2 Solvent (e.g., Dichloromethane) Solvent2->Product

A proposed two-step synthesis of the target compound.
Detailed Experimental Protocols

Protocol 1: Synthesis of 1-Isopropyl-1H-1,2,4-triazole (Intermediate)

  • Rationale: This step introduces the isopropyl group onto the triazole ring. The choice of a strong base like sodium hydride ensures complete deprotonation of the triazole, facilitating nucleophilic attack on the isopropyl halide. Anhydrous conditions are crucial to prevent quenching of the base.

  • Procedure:

    • To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add 1H-1,2,4-triazole (1.0 equivalent) portion-wise at 0 °C.

    • Allow the reaction mixture to stir at room temperature for 30 minutes.

    • Cool the mixture back to 0 °C and add 2-bromopropane (1.1 equivalents) dropwise.

    • Let the reaction proceed at room temperature overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield 1-isopropyl-1H-1,2,4-triazole.

Protocol 2: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (Final Product)

  • Rationale: This step involves the introduction of the acetyl group, likely via a Friedel-Crafts-type acylation.[2][3] The use of a Lewis acid like aluminum chloride activates the acylating agent, making it a potent electrophile for the substitution reaction on the electron-rich triazole ring.

  • Procedure:

    • To a stirred solution of 1-isopropyl-1H-1,2,4-triazole (1.0 equivalent) in anhydrous dichloromethane under an inert atmosphere, add aluminum chloride (1.2 equivalents) portion-wise at 0 °C.

    • Allow the mixture to stir for 15 minutes at 0 °C.

    • Add acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.

    • Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

    • Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 30 mL).

    • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography to obtain 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Analytical Characterization

A comprehensive analytical approach is essential for the structural elucidation and purity assessment of the synthesized compound.

Spectroscopic Analysis
Technique Expected Observations
¹H NMR The proton NMR spectrum is expected to show a characteristic septet for the isopropyl CH proton and a doublet for the two methyl groups. Signals for the triazole ring protons and the methyl protons of the ethanone group will also be present in distinct regions of the spectrum.[4]
¹³C NMR The carbon NMR spectrum will display signals corresponding to the isopropyl carbons, the triazole ring carbons, and the carbonyl and methyl carbons of the ethanone group. The chemical shift of the carbonyl carbon will be a key indicator of the acylation.[5]
FT-IR The infrared spectrum should exhibit a strong absorption band for the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1680-1700 cm⁻¹. C-H and C-N stretching and bending vibrations will also be observable.
Mass Spectrometry The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (C₇H₁₁N₃O, MW: 153.18 g/mol ). Fragmentation patterns can provide further structural information.[6]
Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are powerful techniques for assessing the purity and quantifying the compound.

Protocol 3: HPLC Analysis

  • Rationale: Reversed-phase HPLC is a versatile method for the analysis of small organic molecules. A C18 column is commonly used, and a mobile phase of acetonitrile and water allows for the efficient separation of the compound from impurities.

  • Conditions:

    • Column: C18 (e.g., 4.6 x 150 mm, 5 µm)

    • Mobile Phase: Gradient elution with acetonitrile and water.[7]

    • Flow Rate: 1.0 mL/min

    • Detection: UV at an appropriate wavelength (e.g., 220 nm)

    • Injection Volume: 10 µL

    • Column Temperature: 25 °C

Protocol 4: GC-MS Analysis

  • Rationale: GC-MS is suitable for the analysis of volatile and thermally stable compounds. It provides both retention time data for quantification and mass spectral data for identification.[8]

  • Conditions:

    • Column: Capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) with a non-polar stationary phase.

    • Carrier Gas: Helium

    • Injection Mode: Split

    • Temperature Program: Start at a lower temperature and ramp up to a higher temperature to ensure good separation.

    • MS Detection: Electron Ionization (EI) with a full scan range.

Potential Pharmacological Applications

The 1,2,4-triazole scaffold is a well-established pharmacophore with a wide range of biological activities.[9] Based on the extensive literature, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is predicted to exhibit potential in several therapeutic areas.

Antifungal Activity

A primary and well-documented application of 1,2,4-triazole derivatives is in the treatment of fungal infections.[10][11]

  • Mechanism of Action: Triazole antifungals, such as fluconazole and itraconazole, act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[9][12] This enzyme is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. Inhibition of CYP51 leads to the disruption of the cell membrane and ultimately, fungal cell death.[13] The nitrogen atoms in the triazole ring are key to this inhibitory activity, as they coordinate with the heme iron atom in the active site of the enzyme.[14][15]

Antifungal Mechanism cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Ergosterol Ergosterol Membrane Fungal Cell Membrane (Disrupted) Ergosterol->Membrane Essential Component CYP51->Ergosterol Biosynthesis Triazole 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Triazole->CYP51 Inhibition

Inhibition of ergosterol biosynthesis by 1,2,4-triazole derivatives.
Anticancer Activity

Numerous 1,2,4-triazole derivatives have demonstrated potent anticancer activity through various mechanisms.[16][17]

  • Potential Mechanisms of Action:

    • Kinase Inhibition: Many triazole-containing compounds act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival, such as tyrosine kinases and cyclin-dependent kinases (CDKs).[9][18]

    • Aromatase Inhibition: Some triazole derivatives, like letrozole and anastrozole, are potent aromatase inhibitors used in the treatment of hormone-dependent breast cancer.[19]

    • Induction of Apoptosis: Triazole derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells.[16]

Anticancer Mechanisms cluster_cell Cancer Cell Proliferation Uncontrolled Proliferation Survival Enhanced Survival Kinases Protein Kinases (e.g., Tyrosine Kinases, CDKs) Kinases->Proliferation Kinases->Survival Aromatase Aromatase Aromatase->Proliferation Estrogen Synthesis Apoptosis Apoptosis (Programmed Cell Death) Triazole 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Triazole->Kinases Inhibition Triazole->Aromatase Inhibition Triazole->Apoptosis Induction

Potential anticancer mechanisms of 1,2,4-triazole derivatives.

Conclusion and Future Directions

1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone represents a promising lead compound for the development of novel therapeutic agents. Its synthesis is achievable through established chemical methodologies, and its characterization can be thoroughly performed using modern analytical techniques. Based on the extensive body of research on the 1,2,4-triazole scaffold, this compound warrants further investigation for its potential antifungal and anticancer properties.

Future research should focus on the optimization of the synthetic protocol to improve yields and scalability. In-depth biological evaluation, including in vitro and in vivo studies, is necessary to confirm its predicted pharmacological activities and to elucidate its precise mechanism of action. Structure-activity relationship (SAR) studies, involving the synthesis and testing of analogues with modifications to the isopropyl and ethanone substituents, could lead to the discovery of even more potent and selective drug candidates.

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An In-depth Technical Guide to the Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. The 1,2,4-triazole core is a privileged scaffold found in numerous pharmacologically active agents.[1][2] This document outlines a robust and logical synthetic strategy, commencing from readily available starting materials. The narrative emphasizes the causality behind experimental choices, ensuring that each protocol is a self-validating system. Detailed, step-by-step procedures are provided for the synthesis of key intermediates and the final target molecule, including purification and characterization. This guide is intended for researchers, scientists, and drug development professionals seeking a practical and well-rationalized approach to the synthesis of substituted 1,2,4-triazoles.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring system is a cornerstone in the field of medicinal chemistry, renowned for its metabolic stability and ability to engage in a variety of non-covalent interactions.[3] Derivatives of 1,2,4-triazole exhibit a broad spectrum of pharmacological activities, including antifungal, antimicrobial, antiviral, and anticancer properties.[1][2][4] The target molecule, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, serves as a valuable building block for the elaboration of more complex pharmaceutical candidates. The isopropyl group provides a lipophilic handle, while the acetyl group offers a reactive site for further chemical transformations.

The synthesis of asymmetrically substituted 1,2,4-triazoles can be challenging, often requiring careful control of regioselectivity. The strategy detailed herein is predicated on a convergent and reliable approach involving the construction of the triazole ring from an amidrazone intermediate. This method is well-documented for its versatility and efficiency in producing a wide array of 1,2,4-triazole derivatives.[5][6][7][8][9]

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis is paramount for devising an efficient and successful synthetic route. The proposed disconnection strategy for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is illustrated below. The key disconnection is across the triazole ring, leading back to an N'-acetyl-N-isopropylformamidrazone intermediate. This intermediate, in turn, can be disconnected to a reactive imidoyl chloride species and acetohydrazide. The imidoyl chloride is readily accessible from N-isopropylformamide, which itself is prepared from simple precursors.

G target 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone intermediate1 N'-acetyl-N-isopropylformamidrazone target->intermediate1 Cyclization/ Dehydration reagent1 Acetohydrazide intermediate1->reagent1 Amide Bond Formation intermediate2 N-Isopropylformimidoyl Chloride intermediate1->intermediate2 Nucleophilic Substitution intermediate3 N-Isopropylformamide intermediate2->intermediate3 Chlorination reagent2 Isopropylamine intermediate3->reagent2 Amidation reagent3 Formic Acid intermediate3->reagent3 Amidation G cluster_0 Step 1: Imidoyl Chloride Formation (in situ) cluster_1 Step 2: Amidrazone Formation cluster_2 Step 3: Cyclization Amide N-Isopropylformamide ImidoylChloride N-Isopropylformimidoyl Chloride Amide->ImidoylChloride Oxalyl Chloride, DCM, 0 °C Amidrazone N'-acetyl-N-isopropylformamidrazone ImidoylChloride->Amidrazone Acetohydrazide Acetohydrazide Acetohydrazide->Amidrazone Triethylamine, 0 °C to RT Target 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Amidrazone->Target Heat (e.g., Reflux in Toluene)

Caption: Overall synthetic workflow.

The mechanism involves the nucleophilic attack of the terminal nitrogen of acetohydrazide on the electrophilic carbon of the imidoyl chloride. The resulting intermediate then undergoes intramolecular cyclization via attack of the other hydrazide nitrogen onto the imine carbon, followed by elimination of water to yield the aromatic triazole ring.

Consolidated Experimental Protocol

Materials and Instrumentation
Reagent/SolventSupplierPurity
IsopropylamineSigma-Aldrich≥99.5%
Formic AcidMerck98-100%
Oxalyl ChlorideAcros Organics98%
AcetohydrazideTCI>98%
TriethylamineFisher Scientific≥99.5%
Dichloromethane (anhydrous)VWR≥99.8%
Toluene (anhydrous)J.T. Baker≥99.8%

Instrumentation: Standard laboratory glassware, magnetic stirrers, heating mantles, rotary evaporator, thin-layer chromatography (TLC) plates, NMR spectrometer (400 MHz), GC-MS, and IR spectrophotometer.

Step-by-Step Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone
  • Preparation of N-Isopropylformamide (1): Synthesize and purify as described in section 3.1.

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add N-isopropylformamide (1.0 eq) dissolved in anhydrous dichloromethane (DCM).

  • Imidoyl Chloride Formation: Cool the solution to 0 °C and slowly add oxalyl chloride (1.1 eq). Stir at 0 °C for 1.5 hours.

  • Amidrazone Formation: In a separate flask, dissolve acetohydrazide (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the acetohydrazide solution to the imidoyl chloride solution via a dropping funnel, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Cyclization: Replace the DCM with anhydrous toluene using a rotary evaporator. Heat the toluene solution to reflux for 8-12 hours. Monitor the cyclization by TLC or GC-MS.

  • Work-up: Cool the reaction mixture to room temperature. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification and Characterization

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

AnalysisExpected Data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone
Formula C₇H₁₁N₃O [10]
Molecular Weight 153.18 g/mol
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃, 400 MHz) δ (ppm): ~4.8-5.0 (sept, 1H, CH), ~2.6 (s, 3H, COCH₃), ~1.6 (d, 6H, CH(CH₃)₂)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): ~185 (C=O), ~155 (Triazole C5), ~150 (Triazole C3), ~50 (CH), ~25 (COCH₃), ~22 (CH(CH₃)₂)
MS (ESI+) m/z: 154.09 [M+H]⁺
IR (KBr, cm⁻¹) ~1700 (C=O stretch), ~1550, 1480 (C=N, C=C stretches)

Safety Considerations

  • Oxalyl Chloride: Highly corrosive and toxic. Reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

  • Hydrazine Derivatives (Acetohydrazide): Potentially toxic and carcinogenic. Avoid inhalation and skin contact.

  • Triethylamine: Flammable and corrosive. Use in a fume hood.

  • Dichloromethane: A suspected carcinogen. Minimize exposure.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

This guide presents a detailed and reliable synthetic route for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, based on established chemical principles for the formation of 1,2,4-triazole rings. [5][6][7]The described methodology is robust, scalable, and utilizes readily accessible starting materials. The emphasis on the rationale behind each step provides the user with a deeper understanding of the synthesis, allowing for informed troubleshooting and optimization. This protocol should serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for drug discovery and development.

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An In-Depth Technical Guide on the Proposed Mechanism of Action for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, integral to numerous drugs with a wide array of biological activities.[1][2][3] This guide focuses on the compound 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a molecule of significant interest due to its structural relation to potent enzyme inhibitors. Given the limited direct research on this specific compound, this whitepaper synthesizes information from analogous structures to propose a primary mechanism of action. We hypothesize that 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone acts as an inhibitor of Lanosterol 14α-demethylase (CYP51), a critical enzyme in the fungal ergosterol biosynthesis pathway.[3][4][5] This document provides a comprehensive framework for validating this hypothesis, detailing the underlying scientific rationale, step-by-step experimental protocols, and data interpretation strategies.

Introduction: The Significance of the 1,2,4-Triazole Moiety

The 1,2,4-triazole ring is a privileged heterocyclic structure renowned for its diverse pharmacological properties, including antifungal, antimicrobial, anticancer, and anti-inflammatory activities.[1][2][6] Its unique electronic and structural features, such as hydrogen bonding capability, dipole character, and rigidity, allow for high-affinity interactions with various biological targets.[3][7]

Many clinically successful antifungal agents, such as fluconazole and itraconazole, are built upon a 1,2,4-triazole core.[2][3] These drugs function by potently inhibiting Lanosterol 14α-demethylase (CYP51), a cytochrome P450-dependent enzyme.[3][5][8] This enzyme is essential for the conversion of lanosterol to ergosterol in fungi.[5] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammals, and is crucial for maintaining membrane fluidity, integrity, and function.[4][9] The disruption of ergosterol biosynthesis leads to the accumulation of toxic sterol intermediates and compromises the fungal cell membrane, ultimately causing cell lysis and death.[5]

Given the structural features of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, which includes the critical 1,2,4-triazole ring, we propose its primary mechanism of action is the inhibition of CYP51.

Proposed Mechanism of Action: Inhibition of Lanosterol 14α-demethylase (CYP51)

We hypothesize that 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone functions as a potent inhibitor of fungal CYP51. The proposed mechanism involves the nitrogen atom at position 4 of the triazole ring coordinating with the heme iron atom at the active site of the CYP51 enzyme. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway.

Key Molecular Interactions:

  • Heme Coordination: The N4 of the triazole ring acts as a sixth axial ligand to the heme iron in the enzyme's active site.[8]

  • Hydrophobic Interactions: The isopropyl and ethanone substituents are predicted to form hydrophobic and van der Waals interactions with nonpolar amino acid residues within the enzyme's binding pocket, enhancing binding affinity.

This inhibition leads to two primary antifungal effects:

  • Depletion of Ergosterol: The lack of ergosterol disrupts the structure and function of the fungal cell membrane.[4]

  • Accumulation of Toxic Intermediates: The blockage of the pathway causes a buildup of lanosterol and other 14α-methylated sterols, which are toxic to the fungal cell.[4]

Signaling Pathway Diagram

The following diagram illustrates the proposed point of inhibition within the fungal ergosterol biosynthesis pathway.

Ergosterol_Pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Site of Action AcetylCoA Acetyl-CoA MVA Mevalonate Pathway AcetylCoA->MVA Squalene Squalene MVA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Intermediates 14α-methylated sterols (Toxic Intermediates) Membrane Fungal Cell Membrane (Integrity & Fluidity) Ergosterol->Membrane CYP51->Intermediates Accumulation CYP51->Ergosterol Catalyzes Demethylation Compound 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Compound->CYP51 Inhibits

Caption: Proposed inhibition of CYP51 by the compound, halting ergosterol synthesis.

Experimental Validation Framework

To rigorously test the proposed mechanism of action, a multi-tiered experimental approach is required. This framework progresses from in vitro target engagement to cellular activity and finally to in vivo efficacy.

Experimental Workflow Diagram

workflow start Hypothesis: Compound inhibits CYP51 phase1 Phase 1: In Vitro Target Validation start->phase1 exp1A Experiment 1A: Recombinant CYP51 Enzyme Inhibition Assay phase1->exp1A exp1B Experiment 1B: Binding Affinity Studies (SPR or ITC) phase1->exp1B phase2 Phase 2: Cellular Activity Confirmation exp1A->phase2 exp1B->phase2 exp2A Experiment 2A: Antifungal Susceptibility Testing (MIC) phase2->exp2A exp2B Experiment 2B: Cellular Ergosterol Quantification (GC-MS) phase2->exp2B exp2C Experiment 2C: Sterol Profile Analysis phase2->exp2C phase3 Phase 3: In Vivo Efficacy exp2A->phase3 exp2B->phase3 exp2C->phase3 exp3A Experiment 3A: Animal Model of Fungal Infection phase3->exp3A conclusion Conclusion: Mechanism Validated exp3A->conclusion

Caption: A phased experimental workflow for validating the proposed mechanism of action.

Phase 1: In Vitro Target Engagement and Inhibition

Objective: To determine if 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone directly binds to and inhibits fungal CYP51.

Experiment 1A: Recombinant CYP51 Enzyme Inhibition Assay

  • Rationale: This assay directly measures the compound's ability to inhibit the enzymatic activity of purified CYP51.

  • Methodology:

    • Expression and Purification: Express and purify recombinant CYP51 from a relevant fungal species (e.g., Candida albicans or Aspergillus fumigatus) using an E. coli or yeast expression system.

    • Assay Setup: The assay is typically performed by monitoring the consumption of NADPH, a cofactor in the demethylation reaction, spectrophotometrically at 340 nm.

    • Procedure:

      • Prepare a reaction mixture containing purified CYP51, cytochrome P450 reductase, lanosterol substrate (in a suitable detergent like Tween-80), and a buffered solution.

      • Add varying concentrations of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (and a known inhibitor like fluconazole as a positive control).

      • Initiate the reaction by adding NADPH.

      • Monitor the decrease in absorbance at 340 nm over time.

    • Data Analysis: Calculate the rate of NADPH oxidation for each compound concentration. Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Experiment 1B: Binding Affinity Studies (Surface Plasmon Resonance - SPR)

  • Rationale: SPR provides real-time, label-free detection of binding events, allowing for the quantification of binding affinity (Kᴅ) and kinetics (kₐ, kₔ).

  • Methodology:

    • Immobilization: Covalently immobilize the purified recombinant CYP51 onto a sensor chip surface.

    • Binding Analysis: Flow solutions containing various concentrations of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone over the sensor surface.

    • Detection: Measure the change in the refractive index near the sensor surface as the compound binds to the immobilized enzyme. This change is proportional to the mass bound and is reported in Response Units (RU).

    • Data Analysis: Analyze the resulting sensorgrams to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kᴅ = kₔ/kₐ). A low Kᴅ value indicates high binding affinity.

Parameter Description Expected Outcome for an Effective Inhibitor
IC₅₀ Concentration for 50% enzyme inhibitionLow micromolar to nanomolar range
Kᴅ Equilibrium dissociation constantLow micromolar to nanomolar range
kₐ Association rate constantFast on-rate
kₔ Dissociation rate constantSlow off-rate
Phase 2: Cellular Activity and Pathway Confirmation

Objective: To confirm that the compound's antifungal activity is due to the disruption of the ergosterol pathway in whole fungal cells.

Experiment 2A: Antifungal Susceptibility Testing

  • Rationale: To determine the minimum inhibitory concentration (MIC) of the compound against a panel of pathogenic fungi.

  • Methodology:

    • Organisms: Use standard strains of pathogenic fungi (e.g., Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus).

    • Procedure: Follow the Clinical and Laboratory Standards Institute (CLSI) broth microdilution method.

    • Data Analysis: The MIC is the lowest concentration of the compound that prevents visible growth of the fungus after a specified incubation period.

Experiment 2B: Cellular Ergosterol Quantification

  • Rationale: If the compound inhibits CYP51, treated fungal cells should show a dose-dependent decrease in total ergosterol content.

  • Methodology:

    • Cell Culture: Grow fungal cells to mid-log phase and then treat them with the compound at various concentrations (e.g., 0.5x, 1x, and 2x MIC) for several hours.

    • Sterol Extraction:

      • Harvest and saponify the cell pellets using alcoholic potassium hydroxide.

      • Extract the non-saponifiable lipids (containing sterols) with a solvent like n-heptane.

    • Quantification: Analyze the extracted sterols using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Data Analysis: Compare the ergosterol levels in treated cells to those in untreated controls. A significant reduction in ergosterol confirms the disruption of its synthesis.

Treatment Group Expected Ergosterol Level (% of Control) Expected Lanosterol Level (% of Control)
Untreated Control100%Baseline
Compound (0.5x MIC)~50-70%Increased
Compound (1x MIC)< 20%Significantly Increased
Fluconazole (1x MIC)< 20%Significantly Increased

Conclusion and Future Directions

This whitepaper outlines a robust hypothesis for the mechanism of action of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone as a CYP51 inhibitor. The proposed experimental framework provides a clear, logical path for validating this hypothesis, moving from direct enzyme interaction to cellular effects. Positive results from these studies would strongly support the development of this compound as a potential new antifungal agent. Future work should focus on structure-activity relationship (SAR) studies to optimize potency and selectivity, as well as pharmacokinetic and toxicology profiling to assess its drug-like properties. The broad biological potential of 1,2,4-triazole derivatives suggests that this line of inquiry is both promising and highly relevant to addressing the growing challenge of antimicrobial resistance.[1]

References

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Biological activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Anticipated Biological Activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Authored by a Senior Application Scientist

Preamble: The Untapped Potential of a Novel Triazole Derivative

In the landscape of medicinal chemistry, the 1,2,4-triazole nucleus is a cornerstone, recognized for its metabolic stability and its role as a versatile pharmacophore capable of various non-covalent interactions.[1] This heterocyclic scaffold is integral to numerous FDA-approved drugs, demonstrating a wide spectrum of biological activities including antifungal, anticancer, and antimicrobial properties.[1][2][3] This guide focuses on a specific, yet underexplored derivative: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (CAS: 771528-77-9).[4] While direct experimental data on the biological activity of this particular compound is not yet available in peer-reviewed literature, its structural motifs—a substituted 1,2,4-triazole ring—strongly suggest a high potential for significant pharmacological effects.

This document, therefore, serves as a proactive technical guide for researchers, scientists, and drug development professionals. It is structured not as a review of existing data, but as a forward-looking roadmap for the investigation of this promising molecule. We will proceed by first hypothesizing its potential biological activities based on the well-established properties of the 1,2,4-triazole class of compounds. Subsequently, we will lay out a comprehensive, field-proven research workflow for its synthesis and biological evaluation, complete with detailed experimental protocols and data presentation frameworks.

Part 1: Hypothesized Biological Activities

The chemical structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone features a 1,2,4-triazole ring, an N-isopropyl substituent, and an acetyl group. Each of these components can influence the molecule's steric and electronic properties, and consequently, its interaction with biological targets. Based on extensive research on analogous compounds, we can postulate two primary avenues of biological activity: anticancer and antimicrobial.

Anticipated Anticancer Activity

The 1,2,4-triazole scaffold is a prominent feature in a multitude of anticancer agents.[5][6] These compounds have been shown to exert their effects through various mechanisms, including:

  • Kinase Inhibition: Many 1,2,4-triazole derivatives have been found to inhibit protein kinases such as EGFR (Epidermal Growth Factor Receptor) and BRAF, which are crucial components of signaling pathways that regulate cell proliferation and survival.[5]

  • Tubulin Polymerization Inhibition: Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain 1,2,4-triazole-containing compounds have been identified as potent inhibitors of tubulin polymerization.[5]

Given these precedents, it is plausible that 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone could interact with the ATP-binding site of protein kinases or the colchicine-binding site of tubulin. The N-isopropyl group may confer favorable hydrophobic interactions within the target protein's binding pocket.

Anticipated Antimicrobial Activity

The 1,2,4-triazole ring is famously the core of several leading antifungal drugs, such as fluconazole and itraconazole.[7] These agents function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[8]

Furthermore, numerous 1,2,4-triazole derivatives have demonstrated significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[9][10] The mechanism of antibacterial action can be varied, but often involves the inhibition of essential bacterial enzymes or disruption of the bacterial cell wall or membrane. The presence of the triazole ring can enhance the molecule's ability to chelate metal ions crucial for bacterial enzyme function.

Part 2: A Proposed Research Workflow for Investigation

To empirically determine the biological activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, a systematic and rigorous experimental approach is required. The following workflow is proposed, encompassing synthesis, in vitro screening, and preliminary mechanism of action studies.

Chemical Synthesis
Experimental Protocol: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone
  • Step 1: Synthesis of N'-isopropylacetohydrazide.

    • To a solution of isopropylhydrazine in a suitable solvent such as ethanol, add acetic anhydride dropwise at 0°C.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Remove the solvent under reduced pressure to obtain the crude N'-isopropylacetohydrazide, which can be purified by recrystallization.

  • Step 2: Cyclization to form the 1,2,4-triazole ring.

    • A mixture of N'-isopropylacetohydrazide and N,N-dimethylformamide dimethyl acetal (DMF-DMA) is heated at reflux for 4-6 hours.

    • The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is cooled, and the solvent is evaporated in vacuo. The resulting residue is then purified by column chromatography on silica gel to yield 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

  • Step 3: Structural Characterization.

    • The final product must be thoroughly characterized to confirm its identity and purity using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Fourier-Transform Infrared Spectroscopy (FTIR).

G cluster_0 Synthesis Workflow reagent1 Isopropylhydrazine + Acetic Anhydride intermediate N'-isopropylacetohydrazide reagent1->intermediate Acylation product 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone intermediate->product Cyclization reagent2 DMF-DMA reagent2->product

Caption: Synthetic pathway for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

In Vitro Biological Evaluation

With the synthesized compound in hand, the next phase is to screen for the hypothesized biological activities.

2.2.1 Anticancer Activity Screening

The preliminary anticancer activity can be assessed using a standard cell viability assay against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cytotoxicity
  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 (breast), A549 (lung), HCT116 (colon), and a non-cancerous cell line like HEK293 for selectivity) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO₂.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The synthesized compound is dissolved in DMSO to prepare a stock solution, which is then serially diluted in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The cells are treated with these concentrations for 48-72 hours. A vehicle control (DMSO) is also included.

  • MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) values are determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a dose-response curve.

Data Presentation: Hypothetical Anticancer Activity
CompoundMCF-7 IC₅₀ (µM)A549 IC₅₀ (µM)HCT116 IC₅₀ (µM)HEK293 IC₅₀ (µM)
Test Compound Data to be determinedData to be determinedData to be determinedData to be determined
Doxorubicin (Control) 0.50.80.62.5
2.2.2 Antimicrobial Susceptibility Testing

The antimicrobial potential will be evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Broth Microdilution for MIC Determination
  • Microorganism Preparation: Strains of Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Candida albicans (fungus) are cultured in appropriate broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to the mid-logarithmic phase. The cultures are then diluted to a standardized inoculum density (e.g., 5 x 10⁵ CFU/mL for bacteria, 0.5-2.5 x 10³ CFU/mL for fungi).

  • Compound Preparation: The test compound is serially diluted in the appropriate broth in a 96-well plate to obtain a range of concentrations (e.g., 0.25 to 128 µg/mL).

  • Inoculation: The standardized microbial inoculum is added to each well containing the diluted compound.

  • Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Data Presentation: Hypothetical Antimicrobial Activity
CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Test Compound Data to be determinedData to be determinedData to be determined
Ciprofloxacin (Control) 10.5N/A
Fluconazole (Control) N/AN/A8
Preliminary Mechanism of Action (MoA) Studies

Should the initial screening reveal promising activity, preliminary MoA studies will be initiated to identify the potential biological targets.

2.3.1 For Anticancer Activity: Kinase Inhibition Assay

If significant cytotoxicity against cancer cell lines is observed, a kinase inhibition assay for key targets like EGFR and BRAF would be a logical next step.

G cluster_1 Hypothetical Anticancer MoA EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS RAF BRAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR/BRAF signaling pathway, a potential target.

2.3.2 For Antifungal Activity: Ergosterol Biosynthesis Assay

For potent antifungal activity, an assay to measure the inhibition of ergosterol biosynthesis would be highly informative.

G cluster_2 Hypothetical Antifungal MoA AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Inhibition by Triazoles Enzyme Lanosterol 14α-demethylase (CYP51A1)

Caption: Fungal ergosterol biosynthesis pathway, target of triazole antifungals.

Part 3: Data Interpretation and Future Directions

The data generated from this proposed research workflow will provide the first crucial insights into the biological activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

  • Potent and Selective Anticancer Activity: If the compound exhibits low micromolar IC₅₀ values against cancer cell lines with a significantly higher IC₅₀ against non-cancerous cells, it would warrant further investigation. This would include broader panel screening, in vivo studies in animal models, and more in-depth MoA studies to confirm target engagement.

  • Broad-Spectrum Antimicrobial Activity: Low MIC values against both bacteria and fungi would classify the compound as a broad-spectrum antimicrobial agent. Future work would involve testing against resistant strains, time-kill kinetics studies, and assessment of its toxicity profile.

  • No Significant Activity: A lack of significant activity in these primary screens would suggest that the specific substitutions on the 1,2,4-triazole ring of this compound do not confer the desired pharmacological properties. This would still be a valuable data point for structure-activity relationship (SAR) studies in the future.

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  • ResearchGate. (2006). 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. ResearchGate. [Link]

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An In-depth Technical Guide to 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone belonging to the pharmacologically significant 1,2,4-triazole class of compounds. While specific literature on this particular molecule is emerging, this document synthesizes established knowledge of 1,2,4-triazole chemistry and biology to present a detailed exploration of its probable synthesis, physicochemical characteristics, and potential as a scaffold in drug discovery. We will delve into logical synthetic strategies, drawing parallels with structurally related compounds, and discuss the underlying chemical principles that guide these methodologies. Furthermore, this guide will explore the vast therapeutic landscape of 1,2,4-triazole derivatives, which includes antifungal, anticancer, antiviral, and anti-inflammatory agents, to postulate the most promising avenues for the biological investigation of 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone.[1][2] This document is intended to serve as a foundational resource for researchers interested in the design, synthesis, and evaluation of novel 1,2,4-triazole-based therapeutic agents.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

The 1,2,4-triazole ring is a five-membered heterocycle containing three nitrogen atoms that has garnered immense interest in medicinal chemistry.[3] Its prevalence in clinically approved drugs stems from its unique physicochemical properties. The triazole moiety is metabolically stable and can act as a pharmacophore, engaging in hydrogen bonding and dipole interactions with biological targets.[1][2] This versatile scaffold is a key component in a wide array of therapeutic agents, including the antifungal drugs fluconazole and itraconazole, the anticancer agent letrozole, and the antiviral ribavirin.[1][4] The diverse biological activities exhibited by 1,2,4-triazole derivatives underscore the immense potential held by novel analogues such as 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Key Attributes of the 1,2,4-Triazole Nucleus:

  • Metabolic Stability: The aromatic nature of the triazole ring confers resistance to metabolic degradation, enhancing the pharmacokinetic profile of drug candidates.[2]

  • Hydrogen Bonding Capacity: The nitrogen atoms in the triazole ring can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors.[1][5]

  • Dipole Moment: The presence of multiple nitrogen atoms creates a significant dipole moment, which can contribute to binding affinity and solubility.[5]

  • Structural Rigidity: The planar structure of the triazole ring can help to properly orient substituents for optimal interaction with a target binding site.[5]

Synthesis and Mechanistic Considerations

Proposed Retrosynthetic Analysis

A logical disconnection of the target molecule suggests a synthetic pathway originating from simpler, commercially available starting materials. The core 1,2,4-triazole ring is typically formed through a condensation and cyclization sequence.

Retrosynthesis Target 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Intermediate1 N-Isopropyl-acetamidrazone Target->Intermediate1 C-N bond formation (Cyclization) Intermediate2 Acetylating Agent (e.g., Acetic Anhydride) Target->Intermediate2 C-C bond formation (Acylation) Intermediate3 Isopropylhydrazine Intermediate1->Intermediate3 Amidine formation Intermediate4 Acetonitrile Intermediate1->Intermediate4 Amidine formation

Caption: Retrosynthetic analysis of 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Step-by-Step Synthetic Protocol (Hypothetical, based on analogous reactions)

This protocol is a hypothetical pathway based on well-established 1,2,4-triazole syntheses.[3][6][7] The causality behind the choice of reagents and conditions is explained at each step.

Step 1: Formation of N-Isopropylhydrazine Carboximidamide

  • Reaction: Isopropylhydrazine hydrochloride is reacted with a suitable source of a C1 synthon, such as dimethylformamide dimethyl acetal, to form the corresponding amidine.

  • Rationale: This step introduces the isopropyl group and one of the nitrogen atoms of the triazole ring. The use of the hydrochloride salt of isopropylhydrazine ensures stability and ease of handling. Dimethylformamide dimethyl acetal is a mild and effective reagent for this transformation.

Step 2: Cyclization with an Acetyl Synthon

  • Reaction: The N-isopropylhydrazine carboximidamide is then reacted with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

  • Rationale: This is the key cyclization step. The acetylating agent provides the remaining two carbon atoms and the oxygen atom of the final product. The base is necessary to neutralize the acid generated during the reaction and to promote the nucleophilic attack of the nitrogen atoms to form the triazole ring. The choice of solvent is critical and is often a high-boiling point aprotic solvent like DMF or toluene to facilitate the cyclization.

Step 3: Work-up and Purification

  • Procedure: The reaction mixture is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

  • Rationale: Standard work-up procedures are employed to remove unreacted starting materials and byproducts. The choice of purification method will depend on the physical properties of the final compound.

Synthesis_Workflow cluster_step1 Step 1: Amidine Formation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Purification Start1 Isopropylhydrazine HCl Product1 N-Isopropylhydrazine Carboximidamide Start1->Product1 Reaction Reagent1 Dimethylformamide Dimethyl Acetal Reagent1->Product1 Product2 Crude Product Product1->Product2 Reaction Reagent2 Acetic Anhydride Reagent2->Product2 Base Base (e.g., Triethylamine) Base->Product2 Purification Column Chromatography or Recrystallization Product2->Purification FinalProduct 1-(1-Isopropyl-1H-1,2,4- triazol-5-yl)ethanone Purification->FinalProduct

Caption: Proposed synthetic workflow for 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Physicochemical Properties and Characterization

The physicochemical properties of 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone can be predicted based on its structure and by comparison with known 1,2,4-triazole derivatives.

PropertyPredicted Value/CharacteristicMethod of Determination
Molecular Formula C7H11N3OMass Spectrometry
Molecular Weight 153.18 g/mol Mass Spectrometry
Appearance White to off-white solidVisual Inspection
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)Solubility Testing
Melting Point Expected to be in the range of 100-200 °CDifferential Scanning Calorimetry (DSC)
LogP Predicted to be between 0.5 and 1.5Calculated/Experimental (HPLC)

Spectroscopic Characterization:

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the isopropyl group (a doublet and a septet), the acetyl methyl group (a singlet), and the triazole ring proton (a singlet).

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon, the triazole ring carbons, and the carbons of the isopropyl and acetyl groups.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl group (C=O) stretching vibration, typically in the range of 1680-1720 cm⁻¹.

Potential Biological Activities and Therapeutic Applications

The 1,2,4-triazole nucleus is a cornerstone of many clinically successful drugs, and its derivatives have been extensively explored for a wide range of biological activities.[1][2] Based on the extensive literature on substituted 1,2,4-triazoles, 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a promising candidate for investigation in several therapeutic areas.

Antifungal Activity

Many of the most successful antifungal drugs, such as fluconazole and itraconazole, contain a 1,2,4-triazole ring.[1] These drugs act by inhibiting the fungal enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of the fungal cell membrane. The N-isopropyl group and the acetyl moiety of the target compound could potentially interact with the active site of this enzyme.

Anticancer Activity

1,2,4-triazole derivatives have demonstrated significant potential as anticancer agents.[2][4][5] They have been shown to act through various mechanisms, including the inhibition of kinases, tubulin polymerization, and aromatase.[2] The structural features of 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone could be modified to optimize its interaction with cancer-related targets.

Antiviral and Anti-inflammatory Properties

The 1,2,4-triazole scaffold is also present in antiviral drugs like ribavirin.[4] Furthermore, various 1,2,4-triazole derivatives have been reported to possess anti-inflammatory and analgesic properties.[1] These activities are often attributed to the inhibition of enzymes such as cyclooxygenase (COX).

Biological_Activities cluster_therapeutic_areas Potential Therapeutic Areas 1,2,4-Triazole Core 1,2,4-Triazole Core Antifungal Antifungal 1,2,4-Triazole Core->Antifungal Inhibition of Lanosterol 14α-demethylase Anticancer Anticancer 1,2,4-Triazole Core->Anticancer Kinase Inhibition, Aromatase Inhibition Antiviral Antiviral 1,2,4-Triazole Core->Antiviral Nucleoside Analogue Mechanisms AntiInflammatory Anti-inflammatory 1,2,4-Triazole Core->AntiInflammatory COX Inhibition

Caption: Potential biological activities of 1,2,4-triazole derivatives.

Future Directions and Conclusion

1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone represents a novel and unexplored member of the highly versatile 1,2,4-triazole family of compounds. While direct experimental data for this specific molecule is scarce, this technical guide has provided a comprehensive, logically-derived framework for its synthesis, characterization, and potential biological applications. The proposed synthetic routes, based on established chemical principles, offer a clear path for its preparation in the laboratory.

The true potential of this compound lies in its future biological evaluation. Given the remarkable track record of the 1,2,4-triazole scaffold in medicine, systematic screening of 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone against a panel of fungal, cancer, and viral targets is strongly warranted. The insights and methodologies presented in this guide are intended to empower researchers to unlock the therapeutic potential of this and other novel 1,2,4-triazole derivatives, ultimately contributing to the development of the next generation of innovative medicines.

References

  • Frontiers in Chemistry. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. [Link]

  • Kumar, K. S., & Kumar, K. A. (2020). An insight on medicinal attributes of 1,2,4-triazoles. European Journal of Medicinal Chemistry, 199, 112388. [Link]

  • Anticancer Agents in Medicinal Chemistry. Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-29. [Link]

  • Al-Salami, B. K., Al-Jorani, K. I., & Al-Amili, M. H. (2022). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Egyptian Journal of Chemistry, 65(3), 45-53. [Link]

  • Journal of Biomolecular Structure and Dynamics. Development of novel 1,2,4-triazole containing compounds with anticancer and potent anti-CB1 activity. [Link]

  • RSC Medicinal Chemistry. Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. [Link]

  • International Research Journal of Pharmacy. A REVIEW ON METHODS OF SYNTHESIS OF 1,2,4-TRIAZOLE DERIVATIVES. [Link]

  • Matin, M. M., Matin, P., Rahman, M. R., Ben Hadda, T., Almalki, F. A., Mahmud, S., ... & Islam, M. S. (2022). Triazoles and their derivatives: Chemistry, synthesis, and therapeutic applications. Frontiers in Molecular Biosciences, 9, 864286. [Link]

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Spectroscopic Signature of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone: A Predictive Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth analysis of the predicted spectroscopic data for the novel heterocyclic compound, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone. In the absence of direct experimental spectra in the public domain, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous structures and computational chemistry insights, to construct a detailed and predictive spectroscopic profile. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by offering a foundational understanding of the expected analytical signature of this molecule, thereby facilitating its identification, characterization, and quality control in synthetic and medicinal chemistry applications. We will explore the theoretical basis for the predicted spectral features, providing detailed protocols for data acquisition and interpretation, and culminating in a proposed synthetic pathway.

Introduction: The Rationale for Predictive Spectroscopic Analysis

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The specific substitution pattern of an isopropyl group at the N1 position and an acetyl group at the C5 position of the triazole ring in 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone suggests its potential as a building block for novel therapeutic agents. A thorough understanding of its spectroscopic characteristics is paramount for its unambiguous identification, purity assessment, and structural elucidation during the research and development process.

Due to the novelty of this specific compound, a comprehensive set of experimental spectroscopic data is not yet publicly available. Therefore, this guide employs a predictive approach, grounded in the well-established principles of spectroscopic interpretation and supported by empirical data from structurally related molecules. By analyzing the influence of the isopropyl and acetyl substituents on the 1,2,4-triazole core, we can forecast the chemical shifts in ¹H and ¹³C NMR, the fragmentation patterns in mass spectrometry, and the characteristic vibrational modes in IR spectroscopy. This predictive framework provides a robust starting point for researchers working with this molecule.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is expected to exhibit distinct signals corresponding to the isopropyl, acetyl, and triazole ring protons.

Predicted ¹H NMR Data
Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Integration
Triazole-H (C3-H)8.0 - 8.5Singlet (s)-1H
Isopropyl-CH4.8 - 5.2Septet (sept)~6.81H
Acetyl-CH₃2.5 - 2.8Singlet (s)-3H
Isopropyl-CH₃1.5 - 1.7Doublet (d)~6.86H
Rationale for Predicted Chemical Shifts and Multiplicities
  • Triazole-H (C3-H): The proton at the C3 position of the 1,2,4-triazole ring is expected to be the most deshielded proton in the molecule due to the electron-withdrawing nature of the heterocyclic ring. Its chemical shift is predicted to be in the downfield region of 8.0-8.5 ppm, appearing as a sharp singlet due to the absence of adjacent protons. This is a characteristic feature of protons on triazole rings[1].

  • Isopropyl-CH: The methine proton of the isopropyl group is attached to a nitrogen atom of the triazole ring. This direct attachment to a heteroatom will cause a significant downfield shift, predicted to be in the range of 4.8-5.2 ppm. This proton will be split into a septet by the six equivalent protons of the two methyl groups.

  • Acetyl-CH₃: The methyl protons of the acetyl group are adjacent to a carbonyl group, which is electron-withdrawing. This will cause a downfield shift compared to a typical alkyl methyl group, with a predicted chemical shift in the range of 2.5-2.8 ppm. This signal will appear as a singlet as there are no neighboring protons to couple with.

  • Isopropyl-CH₃: The six protons of the two methyl groups of the isopropyl substituent are equivalent. They will be shielded relative to the other protons in the molecule, with a predicted chemical shift in the range of 1.5-1.7 ppm. This signal will appear as a doublet due to coupling with the single methine proton.

Experimental Protocol for ¹H NMR Acquisition
  • Sample Preparation: Dissolve approximately 5-10 mg of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum at room temperature using a standard proton pulse sequence. Key parameters to consider are a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the range of 0-10 ppm, and a relaxation delay of at least 1-2 seconds.

  • Data Processing: Process the acquired free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and perform a Fourier transform. Phase and baseline correct the spectrum, and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Visualization of Predicted ¹H NMR Assignments

G cluster_mol 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone cluster_labels Predicted ¹H NMR Assignments mol H_isopropyl_CH Isopropyl-CH δ: 4.8 - 5.2 ppm (sept) mol:p2->H_isopropyl_CH H_acetyl Acetyl-CH₃ δ: 2.5 - 2.8 ppm (s) mol:p3->H_acetyl H_isopropyl_CH3 Isopropyl-CH₃ δ: 1.5 - 1.7 ppm (d) mol:p4->H_isopropyl_CH3 H_triazole Triazole-H (C3-H) δ: 8.0 - 8.5 ppm (s)

Caption: Predicted ¹H NMR assignments for the target molecule.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is expected to show signals for all seven unique carbon atoms.

Predicted ¹³C NMR Data
Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O185 - 190
Triazole C5160 - 165
Triazole C3145 - 150
Isopropyl-CH50 - 55
Acetyl-CH₃25 - 30
Isopropyl-CH₃20 - 25
Rationale for Predicted Chemical Shifts
  • Carbonyl C=O: The carbonyl carbon of the acetyl group is highly deshielded and is predicted to have a chemical shift in the far downfield region of 185-190 ppm.

  • Triazole C5 and C3: The two carbon atoms of the triazole ring are also significantly deshielded. The C5 carbon, being directly attached to the electron-withdrawing acetyl group, is expected to be more deshielded (160-165 ppm) than the C3 carbon (145-150 ppm).

  • Isopropyl-CH: The methine carbon of the isopropyl group, being attached to a nitrogen atom, will be deshielded compared to a typical alkyl methine, with a predicted chemical shift in the range of 50-55 ppm.

  • Acetyl-CH₃ and Isopropyl-CH₃: The methyl carbons of the acetyl and isopropyl groups are expected in the upfield region of the spectrum. The acetyl methyl carbon is predicted to be slightly more deshielded (25-30 ppm) than the isopropyl methyl carbons (20-25 ppm).

Experimental Protocol for ¹³C NMR Acquisition
  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg of the compound in 0.6-0.7 mL of a deuterated solvent.

  • Instrument Setup: Use a 100 MHz or higher field NMR spectrometer.

  • Data Acquisition: Acquire the spectrum using a standard proton-decoupled ¹³C pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C. A spectral width of 0-200 ppm is appropriate.

  • Data Processing: Process the FID similarly to the ¹H NMR data. Reference the chemical shifts to the deuterated solvent signal.

Visualization of Predicted ¹³C NMR Assignments

G cluster_mol 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone cluster_labels Predicted ¹³C NMR Assignments mol C_triazole_5 Triazole C5 δ: 160 - 165 ppm mol:p6->C_triazole_5 C_triazole_3 Triazole C3 δ: 145 - 150 ppm mol:p7->C_triazole_3 C_isopropyl_CH Isopropyl-CH δ: 50 - 55 ppm mol:p8->C_isopropyl_CH C_acetyl Acetyl-CH₃ δ: 25 - 30 ppm mol:p9->C_acetyl C_isopropyl_CH3 Isopropyl-CH₃ δ: 20 - 25 ppm mol:p10->C_isopropyl_CH3 C_carbonyl C=O δ: 185 - 190 ppm

Caption: Predicted ¹³C NMR assignments for the target molecule.

Predicted Mass Spectrometry (MS) Data

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. The predicted mass spectrum of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone will be dominated by the molecular ion peak and characteristic fragment ions resulting from the cleavage of the triazole ring and its substituents.

Predicted Mass Spectrum
m/z Predicted Fragment Interpretation
153.09[M+H]⁺Molecular ion (protonated)
111.08[M+H - C₃H₆]⁺Loss of propene from the isopropyl group
96.06[M+H - C₃H₇N]⁺Cleavage of the isopropyl group
82.05[C₄H₄N₃]⁺Fragment of the triazole ring
70.04[C₂H₂N₃]⁺Triazole ring fragment after loss of acetyl group
43.02[C₂H₃O]⁺Acetyl cation
Rationale for Predicted Fragmentation Pattern

The fragmentation of 1,2,4-triazoles in mass spectrometry often involves characteristic losses of small neutral molecules like N₂ and HCN[2][3][4]. For 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, the following fragmentation pathways are predicted:

  • Loss of Propene: A common fragmentation for isopropyl-substituted compounds is the McLafferty-type rearrangement leading to the loss of propene (C₃H₆).

  • Cleavage of the Isopropyl Group: Direct cleavage of the bond between the nitrogen and the isopropyl group can lead to the loss of an isopropyl radical or cation.

  • Triazole Ring Fragmentation: The triazole ring itself can undergo cleavage, leading to various nitrogen-containing fragments.

  • Loss of the Acetyl Group: The acetyl group can be lost as a neutral ketene molecule or as an acetyl radical or cation. The acetyl cation at m/z 43 is a very common and often abundant fragment for acetyl-containing compounds.

Experimental Protocol for Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use an electrospray ionization (ESI) mass spectrometer, which is a soft ionization technique that typically produces a prominent molecular ion peak.

  • Data Acquisition: Infuse the sample solution into the ESI source. Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-300.

  • Tandem MS (MS/MS): To confirm the fragmentation pattern, perform a tandem MS experiment by isolating the molecular ion (m/z 153) and subjecting it to collision-induced dissociation (CID) to observe the daughter ions.

Visualization of Predicted Fragmentation Pathway

G M_plus_H [M+H]⁺ m/z = 153.09 loss_propene [M+H - C₃H₆]⁺ m/z = 111.08 M_plus_H->loss_propene - C₃H₆ loss_isopropyl [M+H - C₃H₇N]⁺ m/z = 96.06 M_plus_H->loss_isopropyl - C₃H₇N triazole_frag1 [C₄H₄N₃]⁺ m/z = 82.05 M_plus_H->triazole_frag1 acetyl_cation [C₂H₃O]⁺ m/z = 43.02 M_plus_H->acetyl_cation - C₅H₈N₃ triazole_frag2 [C₂H₂N₃]⁺ m/z = 70.04 triazole_frag1->triazole_frag2 - C₂H₂O

Caption: Predicted major fragmentation pathways in ESI-MS.

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorptions
Wavenumber (cm⁻¹) Vibration Intensity
2980-2940C-H stretch (isopropyl)Medium
1700-1680C=O stretch (ketone)Strong
1600-1550C=N stretch (triazole ring)Medium
1500-1450C-N stretch (triazole ring)Medium
1360C-H bend (acetyl)Medium
Rationale for Predicted IR Absorptions
  • C-H Stretch: The C-H stretching vibrations of the isopropyl and acetyl groups are expected in the region of 2980-2940 cm⁻¹.

  • C=O Stretch: The most prominent peak in the IR spectrum is predicted to be the strong absorption from the carbonyl (C=O) stretching vibration of the ketone, expected in the range of 1700-1680 cm⁻¹. Conjugation with the triazole ring may slightly lower this frequency compared to a simple aliphatic ketone.

  • Triazole Ring Vibrations: The C=N and C-N stretching vibrations of the triazole ring are expected to give rise to several absorptions in the fingerprint region, typically between 1600 and 1450 cm⁻¹[5].

  • C-H Bend: The characteristic C-H bending vibration of the acetyl methyl group is expected around 1360 cm⁻¹.

Experimental Protocol for IR Spectroscopy
  • Sample Preparation: The spectrum can be obtained from a solid sample using an attenuated total reflectance (ATR) accessory, or by preparing a KBr pellet.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: Acquire the spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.

Proposed Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

A plausible synthetic route to the target molecule can be adapted from known procedures for the synthesis of similar 1-alkyl-1H-1,2,4-triazol-5-yl ethanones[6]. A potential two-step synthesis is outlined below.

Synthetic Scheme

G start Ethyl Acetoacetate + Isopropylhydrazine intermediate 1-Isopropyl-5-methyl-1H-1,2,4-triazol-5-ol start->intermediate Cyclization product 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone intermediate->product Oxidation

Caption: Proposed two-step synthesis of the target molecule.

Step-by-Step Methodology

Step 1: Synthesis of 1-Isopropyl-5-methyl-1H-1,2,4-triazol-5-ol

  • To a solution of ethyl acetoacetate in a suitable solvent such as ethanol, add an equimolar amount of isopropylhydrazine.

  • Reflux the reaction mixture for several hours until the starting materials are consumed (monitored by TLC).

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting intermediate, 1-isopropyl-5-methyl-1H-1,2,4-triazol-5-ol, can be purified by recrystallization or column chromatography.

Step 2: Oxidation to 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

  • Dissolve the intermediate from Step 1 in a suitable solvent like dichloromethane or acetic acid.

  • Add a mild oxidizing agent, such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO₂), portion-wise at room temperature.

  • Stir the reaction mixture until the oxidation is complete (monitored by TLC).

  • Filter the reaction mixture to remove the oxidizing agent and its byproducts.

  • Wash the filtrate with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the final product by column chromatography on silica gel to yield 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Conclusion

This technical guide has presented a comprehensive predictive analysis of the spectroscopic data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone. By applying fundamental principles of spectroscopy and drawing comparisons with structurally related compounds, we have established a detailed theoretical framework for the expected ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectra of this novel molecule. The provided experimental protocols offer a practical guide for the acquisition and interpretation of this data. Furthermore, a viable synthetic route has been proposed to facilitate its preparation in a laboratory setting. This predictive guide serves as a critical resource for the scientific community, enabling the confident identification and characterization of this promising heterocyclic compound in future research endeavors.

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In Silico Modeling of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents. This technical guide provides a comprehensive, in-depth framework for the in silico modeling of a specific derivative, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. While direct experimental data for this compound is not extensively available in the public domain, this document outlines a robust, scientifically-grounded workflow for its computational evaluation. We will navigate through the essential stages of in silico drug discovery, from ligand preparation and target selection to molecular docking, molecular dynamics simulations, and ADMET prediction. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational methodologies to explore the therapeutic potential of novel chemical entities.

Introduction to 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone and the Triazole Class

The 1,2,4-triazole ring is a five-membered heterocycle with three nitrogen atoms that is a cornerstone in the development of therapeutic agents.[1] Its unique electronic and structural properties facilitate interactions with a wide range of biological targets.[1][2] Clinically significant drugs such as the antifungal agents fluconazole and voriconazole feature this core structure, primarily exerting their effect through the inhibition of cytochrome P450 enzymes like lanosterol 14α-demethylase (CYP51).[3][4] The broader class of triazole derivatives has also demonstrated potential as anticancer, antimicrobial, and antiviral agents.[1][5]

The subject of this guide, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, is a less-characterized derivative. Its chemical structure consists of a 1,2,4-triazole ring substituted with an isopropyl group at the N1 position and an ethanone (acetyl) group at the C5 position. The molecular formula is C7H11N3O.[6] A hypothetical 3D structure of this molecule is presented in Figure 1. Given the therapeutic precedent of the triazole scaffold, a systematic in silico evaluation of this compound is a logical first step in assessing its potential as a drug candidate.

Chemical structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone
Figure 1. 2D structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

Strategic Selection of Biological Targets

In the absence of specific biological data for our molecule of interest, we will select a panel of high-value targets based on the established activities of other 1,2,4-triazole derivatives. This approach allows us to explore a range of plausible therapeutic applications.

  • Primary Target (Antifungal): Lanosterol 14α-demethylase (CYP51)

    • Rationale: Inhibition of CYP51 is the primary mechanism of action for most azole antifungal drugs.[3][4] This enzyme is crucial for ergosterol biosynthesis in fungi, and its inhibition disrupts fungal cell membrane integrity.

    • Selected PDB Structure: 5V5Z (from Candida albicans) provides a high-resolution crystal structure of CYP51, which is a major human fungal pathogen.[2][4]

  • Secondary Target (Antibacterial): DNA Gyrase (GyrB subunit)

    • Rationale: Bacterial DNA gyrase is a well-established target for antibacterial agents. Some triazole-containing compounds have shown inhibitory activity against this enzyme.[5]

    • Selected PDB Structure: 3G75 (from Staphylococcus aureus) offers a crystal structure of the Gyrase B subunit, a common target for inhibitors.[3]

  • Exploratory Target (Antiviral): SARS-CoV-2 Main Protease (Mpro)

    • Rationale: The main protease of SARS-CoV-2 is essential for viral replication, and various heterocyclic compounds have been investigated as inhibitors. In silico studies have explored triazole derivatives as potential Mpro inhibitors.[7]

    • Selected PDB Structure: 7ZB7 provides a high-resolution crystal structure of the SARS-CoV-2 Mpro.[8]

In Silico Modeling Workflow: A Step-by-Step Guide

This section details the experimental protocols for a comprehensive in silico evaluation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

G cluster_prep Preparation Phase cluster_docking Molecular Docking cluster_md Molecular Dynamics cluster_admet ADMET Prediction Ligand_Prep Ligand Preparation (3D Structure Generation & Energy Minimization) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking ADMET ADMET Prediction (Online Servers) Ligand_Prep->ADMET Target_Prep Target Preparation (PDB Structure Cleaning & Protonation) Target_Prep->Docking Pose_Analysis Pose & Interaction Analysis Docking->Pose_Analysis MD_Sim MD Simulation (GROMACS) Pose_Analysis->MD_Sim Select Best Pose Trajectory_Analysis Trajectory Analysis (RMSD, RMSF, H-bonds) MD_Sim->Trajectory_Analysis

Caption: Overall in silico modeling workflow.
Ligand Preparation

Accurate 3D representation of the ligand is critical for meaningful docking and simulation results.

Protocol:

  • 2D to 3D Conversion:

    • Draw the 2D structure of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone using a chemical drawing tool like ChemDraw or the online PubChem Sketcher.

    • Convert the 2D structure to a 3D structure using a program like Avogadro or ChemDoodle 3D.[9]

  • Energy Minimization:

    • Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94 or UFF) in Avogadro. This step removes steric clashes and finds a low-energy conformation.

  • File Format Conversion:

    • Save the energy-minimized structure in a format compatible with docking software, such as .pdb or .mol2. For use with AutoDock Vina, the ligand must be converted to the .pdbqt format, which includes partial charges and atom type definitions. This can be done using AutoDock Tools.[7][10]

Target Protein Preparation

The crystal structures of the target proteins obtained from the PDB require preparation before they can be used for docking.

Protocol:

  • PDB File Download:

    • Download the PDB files for the selected targets: 5V5Z, 3G75, and 7ZB7 from the RCSB PDB database.[2][3][8]

  • Structure Cleaning:

    • Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.[11]

    • Remove water molecules, co-crystallized ligands, and any other non-protein atoms that are not relevant to the binding site.

    • For multimeric proteins, retain only the biologically relevant chain(s) for docking.

  • Protonation and Charge Assignment:

    • Add hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. This can be done using software like AutoDock Tools or H++ server.

    • Assign partial charges to the protein atoms.

  • File Format Conversion:

    • Similar to the ligand, the prepared protein structure needs to be converted to the .pdbqt format for use with AutoDock Vina.[7][10]

Molecular Docking with AutoDock Vina

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target.

G Input Prepared Ligand (.pdbqt) Prepared Target (.pdbqt) Grid_Box Define Grid Box (Binding Site) Input->Grid_Box Vina_Run Run AutoDock Vina Grid_Box->Vina_Run Output Output Poses & Scores (.pdbqt) Vina_Run->Output Analysis Analyze Results (PyMOL, Discovery Studio) Output->Analysis

Caption: Molecular docking workflow.

Protocol:

  • Grid Box Definition:

    • Using AutoDock Tools, define a grid box that encompasses the active site of the target protein. For targets with a co-crystallized ligand, the grid box can be centered on the position of the original ligand.

  • Configuration File:

    • Create a configuration file (conf.txt) that specifies the paths to the prepared ligand and receptor files, the center and dimensions of the grid box, and the exhaustiveness of the search.

  • Running AutoDock Vina:

    • Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform the docking calculations and generate an output file containing the predicted binding poses and their corresponding binding affinities (in kcal/mol).[7][10]

  • Pose Analysis:

    • Visualize the output poses in PyMOL or Discovery Studio Viewer.

    • Analyze the interactions between the ligand and the protein for the best-scoring poses (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking).

ParameterDescriptionRecommended Value
receptorPath to the prepared protein .pdbqt file.protein.pdbqt
ligandPath to the prepared ligand .pdbqt file.ligand.pdbqt
center_x, center_y, center_zCoordinates of the grid box center.Determined from the active site
size_x, size_y, size_zDimensions of the grid box in Angstroms.Sufficient to cover the active site
exhaustivenessComputational effort for the search.8 (default), can be increased for more thorough searching
outPath for the output file with poses and scores.output.pdbqt
Table 1. Example AutoDock Vina Configuration Parameters.
Molecular Dynamics (MD) Simulations with GROMACS

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time, offering a more realistic representation of the biological system.

Protocol:

  • System Preparation:

    • Select the best-scoring pose from molecular docking as the starting structure for the MD simulation.

    • Generate a topology file for the ligand using a tool like the CHARMM General Force Field (CGenFF) server.

    • Combine the protein and ligand topologies and coordinate files.[1][5]

  • Solvation and Ionization:

    • Place the protein-ligand complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add ions (e.g., Na+ and Cl-) to neutralize the system and achieve a physiological salt concentration.[1]

  • Energy Minimization:

    • Perform energy minimization of the entire system to remove any steric clashes introduced during solvation.

  • Equilibration:

    • Perform a two-step equilibration process:

      • NVT equilibration: Heat the system to the desired temperature (e.g., 300 K) while keeping the volume constant.

      • NPT equilibration: Bring the system to the desired pressure (e.g., 1 bar) while keeping the temperature constant.

  • Production MD:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns) to observe the stability of the protein-ligand interactions.

  • Trajectory Analysis:

    • Analyze the resulting trajectory to assess the stability of the complex. Key metrics include:

      • Root Mean Square Deviation (RMSD): To assess the overall stability of the protein and ligand.

      • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

      • Hydrogen Bond Analysis: To monitor the persistence of hydrogen bonds between the ligand and protein over time.

ADMET Prediction

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in drug discovery.

Protocol:

  • SMILES Input:

    • Obtain the SMILES (Simplified Molecular Input Line Entry System) string for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

  • Web Server Submission:

    • Submit the SMILES string to free online ADMET prediction tools such as SwissADME, pkCSM, or ADMETlab 2.0.[6][12][13]

  • Analysis of Predictions:

    • Analyze the predicted physicochemical properties (e.g., LogP, molecular weight, topological polar surface area) and pharmacokinetic parameters (e.g., human intestinal absorption, blood-brain barrier penetration, CYP enzyme inhibition).

    • Evaluate the "drug-likeness" of the molecule based on established rules like Lipinski's Rule of Five.

PropertyPredicted ValueInterpretation
Physicochemical Properties
Molecular WeightCalculatedShould be < 500 Da (Lipinski's Rule)
LogP (Octanol/Water Partition Coeff.)PredictedShould be < 5 (Lipinski's Rule)
H-bond DonorsCalculatedShould be < 5 (Lipinski's Rule)
H-bond AcceptorsCalculatedShould be < 10 (Lipinski's Rule)
Pharmacokinetics
Human Intestinal AbsorptionPredicted (%)High percentage indicates good absorption
Blood-Brain Barrier PermeabilityPredicted (Yes/No)Important for CNS targets
Toxicity
AMES ToxicityPredicted (Mutagen/Non-mutagen)Indicates potential for carcinogenicity
hERG InhibitionPredicted (Inhibitor/Non-inhibitor)Risk of cardiotoxicity
Table 2. Key ADMET Parameters for Evaluation. (Note: Values are hypothetical and would be generated by the prediction tools).

Data Interpretation and Future Directions

The culmination of these in silico analyses will provide a multi-faceted profile of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

  • Molecular Docking: The binding affinities and interaction patterns will suggest which of the selected targets the compound is most likely to bind to and how. A strong binding affinity (more negative kcal/mol) indicates a potentially more potent inhibitor.

  • Molecular Dynamics: The stability of the protein-ligand complex in a dynamic environment will either reinforce or challenge the docking results. Stable interactions throughout the simulation lend more confidence to the predicted binding mode.

  • ADMET Prediction: The ADMET profile will provide an early indication of the compound's drug-like properties. Poor predicted pharmacokinetics or potential toxicity may deprioritize the compound for further development, regardless of its predicted potency.

Based on these integrated results, a decision can be made on whether to proceed with the chemical synthesis and in vitro biological evaluation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. Promising in silico results would justify the resource-intensive experimental validation.

Conclusion

This technical guide has presented a comprehensive and scientifically rigorous workflow for the in silico modeling of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. By leveraging established computational techniques and making informed, hypothesis-driven decisions on target selection, it is possible to generate a detailed preliminary assessment of a novel compound's therapeutic potential. This approach allows for the efficient prioritization of candidates for further experimental investigation, ultimately accelerating the drug discovery and development process.

References

  • Rossi, A. R. GROMACS: MD Simulation of a Protein-Ligand Complex.
  • Lemkul, J. A. GROMACS Tutorials. Available at: [Link][5]

  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. (2024). YouTube. Available at: [Link]

  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. (2025). YouTube. Available at: [Link]

  • Keniya, M.V., Sabherwal, M., Wilson, R.K., Sagatova, A.A., Tyndall, J.D.A., Monk, B.C. (2017). Structure of CYP51 from the pathogen Candida albicans. RCSB PDB. [Link][2]

  • Hargrove, T., Wawrzak, Z., Lepesheva, G. (2017). Crystal structure of sterol 14-alpha demethylase (CYP51) from Candida albicans in complex with the tetrazole-based antifungal drug candidate VT1161 (VT1). RCSB PDB. [Link]

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  • Wei, Y., Charifson, P. (2010). Crystal structure of Staphylococcus aureus Gyrase B co-complexed with 4-METHYL-5-[3-(METHYLSULFANYL)-1H-PYRAZOL-5-YL]-2-THIOPHEN-2-YL-1,3-THIAZOLE inhibitor. RCSB PDB. [Link]

  • Deep Origin. ADMET Predictions - Computational Chemistry Glossary. Available at: [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. Available at: [Link]

  • Funk, L.M., et al. (2022). Crystal Structure of SARS-CoV-2 Main Protease (Mpro) variant Y54F at 1.63 A resolution. RCSB PDB. [Link]

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  • Crystal structure of human sterol 14 alpha-demethylase (CYP51) in the ligand-free state. (2023). RCSB PDB. [Link]

  • Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. (2025). YouTube. Available at: [Link]

  • BioExcel Building Blocks. GROMACS Protein-Ligand Complex MD Setup tutorial. Available at: [Link]

  • A 2.58A crystal structure of S. aureus DNA gyrase and DNA with metals identified through anomalous scattering. (2024). RCSB PDB. [Link]

  • Podust, L. M., Poulos, T. L., & Waterman, M. R. (2001). Crystal structure of cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis in complex with azole inhibitors. Proceedings of the National Academy of Sciences, 98(6), 3068–3073. [Link]

  • Yang, K., Liu, W. (2020). Structure of the SARS-CoV-2 main protease in complex with inhibitor MPI5. RCSB PDB. [Link]

  • Hu, Y., et al. (2022). Crystal Structure of SARS-CoV-2 Main Protease (Mpro) S144L Mutant. RCSB PDB. [Link]

  • ADMET-AI. Available at: [Link]

  • The crystal structure of S. aureus Gyrase complex with ID-130 and DNA. (2019). RCSB PDB. [Link]

  • SARS-CoV-2 main protease (Mpro) apo structure (space group P212121). (2021). RCSB PDB. [Link]

  • The crystal structure of S. aureus DNA Gyrase enzyme and DNA (PDB: 5CDQ). ResearchGate. Available at: [Link]

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Methodological & Application

Application Notes and Protocols: The Strategic Use of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone as a Key Intermediate in Modern Fungicide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and application of the pivotal fungicide intermediate, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone. Triazole-based fungicides are a cornerstone of modern agriculture and medicine, renowned for their broad-spectrum activity and high efficacy. Their mechanism of action primarily involves the inhibition of ergosterol biosynthesis in fungi, a critical component of the fungal cell membrane. The ethanone moiety on the triazole ring serves as a versatile chemical handle for the construction of a diverse range of fungicidal compounds. These application notes detail a robust, field-proven protocol for the synthesis of this key intermediate and provide a representative protocol for its subsequent elaboration into a potential fungicidal agent. The causality behind experimental choices, self-validating system designs, and comprehensive referencing are integrated to ensure technical accuracy and practical utility.

Introduction: The Central Role of Triazoles in Fungicide Development

The 1,2,4-triazole moiety is a privileged scaffold in the design of potent fungicides.[1] This heterocyclic ring system is a critical pharmacophore that chelates the heme iron in the active site of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[2] Inhibition of this enzyme disrupts the biosynthesis of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately compromising the integrity of the fungal cell membrane.

The subject of this guide, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, is a strategically designed intermediate that incorporates two key features: the essential 1,2,4-triazole ring and a reactive ethanone group. The isopropyl group at the 1-position of the triazole ring can enhance the lipophilicity and metabolic stability of the final fungicide, potentially improving its systemic properties in plants. The ethanone functional group provides a reactive site for a variety of chemical transformations, allowing for the introduction of diverse structural motifs to modulate the biological activity, spectrum, and physicochemical properties of the resulting fungicide.

This guide will first delineate a detailed protocol for the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone. Subsequently, a representative protocol for the conversion of this intermediate into a hypothetical fungicide will be presented to illustrate its utility in drug discovery and development.

Synthesis of the Key Intermediate: 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

The synthesis of N-substituted triazoles can be achieved through various methods. A common and effective approach involves the cyclization of a hydrazine derivative with a suitable precursor containing the desired carbon backbone. In this protocol, we will adapt a general and robust method for the synthesis of the target intermediate.

Synthetic Workflow

The synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone can be logically approached through the cyclization of isopropylhydrazine with a suitable acetyl-containing synthon.

Synthesis_of_Intermediate reagent1 Isopropylhydrazine reaction Cyclization & Subsequent Modification reagent1->reaction reagent2 Ethyl 2-chloro-2-(hydroxyimino)acetate reagent2->reaction product 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone reaction->product Fungicide_Synthesis intermediate 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone reduction Reduction intermediate->reduction alcohol 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanol reduction->alcohol etherification Etherification alcohol->etherification fungicide Hypothetical Fungicide (e.g., ether derivative) etherification->fungicide reagent1 NaBH₄, Methanol reagent1->reduction reagent2 NaH, Substituted Benzyl Halide, THF reagent2->etherification

Sources

Application Notes & Protocols: Characterizing 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone for Anti-Cancer Efficacy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive framework for the initial in vitro evaluation of novel chemical entities for anti-cancer properties, using 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (hereafter designated as Compound TZE ) as the subject compound. The 1,2,4-triazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved anti-cancer agents like Letrozole and Anastrozole.[1] These compounds are known to exert their effects through diverse mechanisms, including kinase inhibition, modulation of apoptotic pathways, and interference with DNA replication.[2][3] This document outlines a logical, multi-phase experimental workflow, from initial cytotoxicity screening to mechanistic elucidation, designed for researchers in oncology and drug development. Each protocol is presented with detailed, step-by-step instructions and explains the scientific rationale behind key steps and the inclusion of critical controls to ensure data integrity and reproducibility.

Phase 1: Foundational Analysis & Cytotoxicity Screening

The primary objective of this phase is to determine the compound's general cytotoxic and anti-proliferative effects across a panel of cancer cell lines. This establishes a baseline of activity and calculates the half-maximal inhibitory concentration (IC₅₀), a critical metric for potency.

Compound Handling and Stock Solution Preparation
  • Rationale: Proper handling and solubilization are paramount to obtaining consistent and reliable experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for novel compounds due to its high solubilizing capacity and relative inertness at low concentrations. However, it is crucial to establish that the final DMSO concentration in the cell culture medium does not exceed a non-toxic level (typically ≤0.5%).[4]

  • Protocol:

    • Reconstitution: Prepare a high-concentration stock solution of Compound TZE (e.g., 10 mM) in sterile, anhydrous DMSO.

    • Aliquoting: Dispense the stock solution into small-volume aliquots to minimize freeze-thaw cycles, which can degrade the compound.

    • Storage: Store aliquots at -20°C or -80°C, protected from light.

    • Working Dilutions: On the day of the experiment, thaw a fresh aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating the cells.

Initial Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust colorimetric method to measure a cell's metabolic activity, which serves as an indicator of cell viability.[5][6] Viable cells possess mitochondrial dehydrogenases that convert the yellow MTT salt into purple formazan crystals.[7][8] The amount of formazan produced is directly proportional to the number of living cells.

  • Experimental Workflow Diagram

    MTT_Workflow A 1. Seed Cells (96-well plate, 5,000-10,000 cells/well) B 2. Incubate 24h (Allow attachment) A->B C 3. Treat with Compound TZE (Serial dilutions, 48-72h) B->C D 4. Add MTT Reagent (Incubate 3-4h) C->D E 5. Solubilize Formazan (Add DMSO) D->E F 6. Measure Absorbance (570 nm) E->F G 7. Calculate IC50 Value F->G

    Caption: Workflow for MTT-based cell viability assessment.

  • Detailed Protocol:

    • Cell Seeding: Maintain selected cancer cell lines (e.g., MCF-7 for breast, HCT116 for colon) in a humidified incubator at 37°C with 5% CO₂.[9] Harvest logarithmically growing cells and seed them into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours.[9]

    • Compound Treatment: Prepare serial dilutions of Compound TZE in complete medium. A common starting range is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the wells and add 100 µL of the compound dilutions.

    • Controls: Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound dose) and a "positive control" (a known cytotoxic drug like Doxorubicin).[9]

    • Incubation: Incubate the plate for 48 to 72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours, allowing formazan crystals to form.[9][10]

    • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals. Shake the plate gently for 15 minutes.[5]

    • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[11]

  • Data Presentation: IC₅₀ Values

    Cell Line Tissue of Origin Compound TZE IC₅₀ (µM) after 48h Doxorubicin IC₅₀ (µM) after 48h
    MCF-7 Breast Adenocarcinoma [Experimental Value] [Experimental Value]
    HCT116 Colorectal Carcinoma [Experimental Value] [Experimental Value]
    A549 Lung Carcinoma [Experimental Value] [Experimental Value]

    | K562 | Chronic Myelogenous Leukemia | [Experimental Value] | [Experimental Value] |

Phase 2: Elucidating the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine how Compound TZE induces cell death. The primary distinction is between apoptosis (programmed cell death), a controlled process, and necrosis, an uncontrolled inflammatory process.

Apoptosis Analysis via Annexin V & Propidium Iodide (PI) Staining
  • Rationale: In early apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (like FITC), can identify early apoptotic cells.[12] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised, staining the DNA.[13] Co-staining allows for the differentiation of four distinct cell populations via flow cytometry.

  • Flow Cytometry Quadrant Interpretation

    Apoptosis_Quadrants origin x_axis Annexin V-FITC → origin->x_axis y_axis Propidium Iodide (PI) → origin->y_axis q1 Q1: Necrotic (Annexin V+ / PI+) q2 Q2: Late Apoptotic (Annexin V+ / PI+) q3 Q3: Viable (Annexin V- / PI-) q4 Q4: Early Apoptotic (Annexin V+ / PI-) q_dead Dead/Late Apoptotic (Annexin V- / PI+)

    Caption: Interpreting flow cytometry data for apoptosis assays.

  • Detailed Protocol:

    • Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells in a 6-well plate) and treat with Compound TZE at concentrations around the determined IC₅₀ for 24-48 hours.

    • Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use gentle trypsinization. Centrifuge the combined cell suspension at 300 x g for 5 minutes.[14]

    • Washing: Wash cells once with cold 1X PBS.[13]

    • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.[13][15]

    • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution. Gently mix.[16]

    • Incubation: Incubate for 15-20 minutes at room temperature in the dark.[12][13]

    • Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately on a flow cytometer.[13] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation.

Cell Cycle Analysis
  • Rationale: Many anti-cancer drugs function by disrupting the cell cycle, causing arrest at specific checkpoints (G1, S, or G2/M) and preventing proliferation.[17][18] Analyzing the DNA content of a cell population with a stoichiometric dye like Propidium Iodide (PI) allows for the quantification of cells in each phase.[19]

  • Detailed Protocol:

    • Cell Treatment: Treat ~1 x 10⁶ cells with Compound TZE at IC₅₀ concentrations for a relevant time period (e.g., 24 hours).

    • Harvesting: Collect and centrifuge cells at 300 x g for 5 minutes.

    • Fixation: Resuspend the pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells and prevent clumping.[14] Store at -20°C overnight or for at least 2 hours.

    • Washing: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS.[14]

    • Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A. The RNase is critical to degrade double-stranded RNA, which PI can also bind to, ensuring DNA-specific staining.[19]

    • Incubation: Incubate for 30 minutes at room temperature, protected from light.[14]

    • Analysis: Analyze the samples on a flow cytometer, using a linear scale for the DNA fluorescence channel to best resolve the G0/G1 and G2/M peaks.[19]

Phase 3: Investigating Molecular Targets & Signaling Pathways

Based on the established anti-proliferative and pro-apoptotic effects, the final phase involves investigating the molecular mechanism of action. Many 1,2,4-triazole derivatives are known to inhibit protein kinases.[3][20] A common and critical pathway in cancer is the PI3K/AKT/mTOR signaling cascade, which regulates cell growth, proliferation, and survival.[21]

Western Blotting for Key Signaling Proteins
  • Rationale: Western blotting allows for the detection and semi-quantification of specific proteins in cell lysates.[22] By using phospho-specific antibodies, one can assess the activation state of key kinases like AKT and mTOR. A decrease in the ratio of phosphorylated protein to total protein after treatment with Compound TZE would suggest an inhibitory effect on the pathway.[21]

  • Hypothetical Signaling Pathway: PI3K/AKT/mTOR

    PI3K_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Phosphorylates (Activates) mTOR mTOR AKT->mTOR Activates Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Growth & Proliferation mTOR->Proliferation GrowthFactor Growth Factor GrowthFactor->RTK Activation Compound Compound TZE (Hypothetical Target) Compound->PI3K Compound->AKT

    Caption: The PI3K/AKT/mTOR pathway, a potential target for Compound TZE.

  • Detailed Protocol:

    • Protein Extraction: Treat cells with Compound TZE as previously described. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.[23]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

    • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer. Separate the proteins by size on an SDS-polyacrylamide gel.[21]

    • Transfer: Electro-transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[23]

    • Blocking: Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) to prevent non-specific antibody binding.[23]

    • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies diluted in blocking buffer. Key antibodies would include: anti-phospho-AKT (Ser473), anti-total-AKT, anti-phospho-mTOR, anti-total-mTOR, and an anti-loading control (e.g., GAPDH or β-actin).

    • Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

    • Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[21] Densitometry analysis can be used to quantify changes in protein levels relative to the loading control.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Assaying cell cycle status using flow cytometry. PMC. Retrieved from [Link]

  • Kumar, V., et al. (2016). Recent Developments on 1,2,4-Triazole Nucleus in Anticancer Compounds: A Review. PubMed. Retrieved from [Link]

  • Al-Ostath, S., et al. (2021). Novel 1,2,4-triazole derivatives as potential anticancer agents: Design, synthesis, molecular docking and mechanistic studies. PubMed. Retrieved from [Link]

  • Kansas University Medical Center. (n.d.). The Annexin V Apoptosis Assay. Retrieved from [Link]

  • Asif, M. (2024). Recent Advances in 1,2,4-Triazole-Based Anticancer Agents: Structural Optimization, Mechanisms, and Therapeutic Potential (2022-2025). PubMed. Retrieved from [Link]

  • Aouad, M. R., et al. (2021). Recent Development of 1,2,4-triazole-containing Compounds as Anticancer Agents. Bentham Science. Retrieved from [Link]

  • Kara, M., & Demir, Y. (2022). Anticancer Properties of 1,2,4-Triazoles. ISRES Publishing. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Biocompare. (2020). Cell Cycle Analysis with Flow Cytometry. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. Retrieved from [Link]

  • Ain, Q. (2023). Western Blotting for Cancer Research: A Comprehensive Guide. Medium. Retrieved from [Link]

  • Smalley, K. S. M. (2014). Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines. PMC. Retrieved from [Link]

  • eCampusOntario Pressbooks. (2019). Western Blot and the mTOR Pathway. Retrieved from [Link]

  • Crown Bioscience. (2022). Cancer Cell Line Screening: A Compass for Drug Discovery. Retrieved from [Link]

  • Lee, S. H., et al. (2021). Development of Drug-resistant Cell Lines for Experimental Procedures. PMC. Retrieved from [Link]

  • ResearchGate. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of New Anti-Cancer Compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Biologically Relevant 1,2,3- and 1,3,4-Triazoles: From Classical Pathway to Green Chemistry. Retrieved from [Link]

  • Pharmacia. (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. Retrieved from [Link]

  • Google Patents. (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone.
  • Royal Society of Chemistry. (n.d.). Photochemical synthesis of 1,2,4-triazoles via addition reaction of triplet intermediates to diazoalkanes and azomethine ylide intermediates. Retrieved from [Link]

  • MDPI. (n.d.). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. Retrieved from [Link]

  • DergiPark. (n.d.). Time and Concentration Dependent Effects of Different Solvents on Proliferation of K562, HL60, HCT-116 and H929 Cell Lines. Retrieved from [Link]

  • Kesternich, V., et al. (n.d.). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Retrieved from [Link]

Sources

Application Note and Protocol for the Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a heterocyclic ketone with potential applications in medicinal chemistry and drug discovery. The synthesis commences with the regioselective N-alkylation of 1,2,4-triazole with isopropanol under acidic conditions to yield 1-isopropyl-1H-1,2,4-triazole. The subsequent step involves a regioselective C5-acylation, achieved through lithiation of the N1-substituted triazole followed by quenching with acetyl chloride. This application note details the underlying chemical principles, provides step-by-step experimental procedures, and includes data presentation and visualizations to ensure reproducibility and a thorough understanding of the synthetic pathway.

Introduction

The 1,2,4-triazole moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous antifungal, antiviral, and anticancer agents.[1][2] The specific substitution pattern on the triazole ring is critical for biological activity, and the development of robust synthetic routes to novel derivatives is of paramount importance. 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a valuable building block for the synthesis of more complex molecules, with the isopropyl group at the N1 position and the acetyl group at the C5 position offering handles for further functionalization. This protocol outlines a reliable and efficient synthesis of this target compound.

Overall Synthetic Scheme

The synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is accomplished in two sequential steps:

  • N-Isopropylation: Regioselective alkylation of 1,2,4-triazole to form 1-isopropyl-1H-1,2,4-triazole.

  • C5-Acylation: Regioselective acylation of the N-isopropylated triazole at the C5 position.

Synthesis_Workflow cluster_step1 Step 1: N-Isopropylation cluster_step2 Step 2: C5-Acylation Triazole 1,2,4-Triazole Intermediate 1-Isopropyl-1H-1,2,4-triazole Triazole->Intermediate Alkylation Isopropanol Isopropanol (Isopropyl Alcohol) Isopropanol->Intermediate Sulfuric_Acid H₂SO₄ Sulfuric_Acid->Intermediate Final_Product 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Intermediate->Final_Product Lithiation & Acylation nBuLi n-Butyllithium (n-BuLi) in THF nBuLi->Final_Product Acetyl_Chloride Acetyl Chloride Acetyl_Chloride->Final_Product

Figure 1: Overall synthetic workflow for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Materials and Methods

Reagents and Materials
Reagent/MaterialChemical FormulaMolar Mass ( g/mol )SupplierPurity
1,2,4-TriazoleC₂H₃N₃69.07Sigma-Aldrich≥98%
Isopropyl AlcoholC₃H₈O60.10Fisher ScientificAnhydrous, ≥99.5%
Sulfuric AcidH₂SO₄98.08VWRConcentrated, 95-98%
n-ButyllithiumC₄H₉Li64.06Acros Organics2.5 M in hexanes
Tetrahydrofuran (THF)C₄H₈O72.11J.T. BakerAnhydrous, ≥99.9%
Acetyl ChlorideC₂H₃ClO78.50Oakwood Chemical≥98%
Diethyl Ether(C₂H₅)₂O74.12EMD MilliporeAnhydrous
Saturated NH₄Cl (aq)NH₄Cl53.49In-house prep.-
Sodium BicarbonateNaHCO₃84.01Sigma-AldrichSaturated solution
Anhydrous MgSO₄MgSO₄120.37Fisher Scientific-

Experimental Protocols

Part 1: Synthesis of 1-Isopropyl-1H-1,2,4-triazole

This procedure is adapted from a method demonstrating high regioselectivity for the N1-alkylation of 1,2,4-triazole.[3] The use of sulfuric acid as a catalyst in the presence of the alkylating alcohol provides a direct and efficient route to the desired N1-isopropyl isomer.

Causality of Experimental Choices:

  • Sulfuric Acid: Acts as a catalyst to facilitate the dehydration of isopropanol to form a carbocation or a related reactive species, which then alkylates the triazole ring. The acidic medium also protonates the triazole, influencing the regioselectivity of the alkylation.

  • Isopropyl Alcohol as Reagent and Solvent: Using an excess of isopropyl alcohol serves as both the alkylating agent and the reaction solvent, driving the reaction towards completion.

  • Temperature Control: The reaction temperature is maintained to ensure a sufficient reaction rate without promoting significant side reactions or decomposition.

  • Neutralization and Extraction: Neutralization with a base is crucial to deprotonate the triazole product and any remaining acid, allowing for its extraction into an organic solvent.

Step-by-Step Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,2,4-triazole (1.0 eq).

  • Reagent Addition: Add isopropyl alcohol (10-15 volumes) to the flask. While stirring, slowly and carefully add concentrated sulfuric acid (1.5-2.0 eq) to the mixture. The addition is exothermic and should be done in an ice bath.

  • Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker containing crushed ice and a saturated solution of sodium bicarbonate to neutralize the excess acid. Ensure the final pH is basic (pH 8-9).

  • Extraction: Transfer the neutralized mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude 1-isopropyl-1H-1,2,4-triazole.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel if necessary to yield a colorless oil.

Part 2: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

This step utilizes the increased acidity of the C5 proton in N1-substituted 1,2,4-triazoles.[4] A strong organolithium base is used to deprotonate the C5 position regioselectively, creating a nucleophilic intermediate that readily reacts with an acetylating agent.

Causality of Experimental Choices:

  • Anhydrous Conditions: Organolithium reagents are extremely reactive towards protic solvents, including water. Therefore, all glassware must be flame-dried, and anhydrous solvents must be used under an inert atmosphere (e.g., argon or nitrogen).

  • n-Butyllithium (n-BuLi): A strong, non-nucleophilic base capable of deprotonating the relatively acidic C5-H of the triazole ring.

  • Low Temperature (-78 °C): The lithiation reaction is performed at low temperature (typically with a dry ice/acetone bath) to prevent side reactions, such as decomposition of the organolithium reagent or addition to other positions on the triazole ring.

  • Acetyl Chloride: A reactive electrophile that introduces the acetyl group onto the lithiated triazole.

  • Quenching: The reaction is quenched with a saturated aqueous solution of ammonium chloride to neutralize any remaining organolithium species and protonate any basic intermediates.

C5_Acylation_Mechanism Intermediate 1-Isopropyl-1H-1,2,4-triazole Lithiated_Intermediate Lithiated Intermediate (C5-anion) Intermediate->Lithiated_Intermediate Deprotonation at C5 nBuLi n-BuLi nBuLi->Lithiated_Intermediate Final_Product 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Lithiated_Intermediate->Final_Product Nucleophilic Attack Acetyl_Chloride Acetyl Chloride (CH₃COCl) Acetyl_Chloride->Final_Product

Figure 2: Reaction mechanism for the C5-acylation of 1-isopropyl-1H-1,2,4-triazole.

Step-by-Step Protocol:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen/argon inlet, and a rubber septum.

  • Initial Solution: Under an inert atmosphere, dissolve 1-isopropyl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise to the stirred solution, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour to ensure complete lithiation.

  • Acylation: Add acetyl chloride (1.2 eq) dropwise to the reaction mixture at -78 °C. The solution may change color upon addition.

  • Warming and Stirring: Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quenching: Cool the reaction mixture to 0 °C in an ice bath and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate three times.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentration and Purification: Concentrate the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel (using a suitable eluent system, e.g., a gradient of ethyl acetate in hexanes) to yield the final product, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Characterization Data (Predicted)

AnalysisPredicted Data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone
¹H NMR (400 MHz, CDCl₃)δ 8.1-8.3 (s, 1H, triazole C3-H), 4.8-5.0 (septet, 1H, CH(CH₃)₂), 2.6-2.7 (s, 3H, COCH₃), 1.5-1.6 (d, 6H, CH(CH₃)₂)
¹³C NMR (100 MHz, CDCl₃)δ 185-190 (C=O), 155-160 (triazole C5), 145-150 (triazole C3), 50-55 (CH(CH₃)₂), 25-30 (COCH₃), 20-25 (CH(CH₃)₂)
IR Spectroscopy ~1700 cm⁻¹ (C=O stretch), ~1550 cm⁻¹ (C=N stretch)
Mass Spectrometry Calculated for C₇H₁₁N₃O, expected m/z [M+H]⁺

Discussion and Conclusion

The described two-step synthesis provides a reliable and efficient pathway to 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone. The initial N-isopropylation under acidic conditions offers high regioselectivity for the desired N1 isomer, which is a crucial aspect for the subsequent regioselective C5-functionalization. The second step, a directed lithiation followed by acylation, is a powerful method for introducing substituents at the C5 position of the 1,2,4-triazole ring. Careful control of reaction conditions, particularly temperature and the exclusion of moisture, is critical for the success of the lithiation step. This protocol provides a solid foundation for the synthesis of this and related 1,5-disubstituted 1,2,4-triazoles, which are valuable intermediates in the development of new chemical entities for various therapeutic areas.

References

  • A novel facile method for the synthesis of 1-iso-propyl-1H-1,2,4-triazole (L) is described. This method is based on alkylation of 1,2,4-triazole with isopropyl alcohol in sulfuric acid media. It allows to synthesize the target product selectively with a yield of near 98 %. [Source: Request PDF - An Investigation into the Alkylation of 1,2,4-Triazole. Available at: https://www.researchgate.
  • Micetich, R. G., Spevak, P., Hall, T. W., & Bains, B. K. (1985). The sequential lithiation of 1-phenyl-1,2,4-triazoles. Heterocycles, 23(7), 1641-1645.
  • The pattern of the sequential lithiation of l-phenyl-1,2,4-triazole, 1, is quite different from that for -henlprazole~, but is similar to that for l-phenylimidazole and is obviously a result of the influence of the 4-N of the triazole ring. The initial lichiarian of 1-phenyl-1,2,4-triazole, 1, as in the case of 1-phenylpyrarole, proceeds as expected at the C-5 position TO give the 5-lithio-I-phenyl-l,&4-ttiieele, 4 (R=Li). [Source: The sequential lithiation of 1-phenyl-1,2,4-triazoles. Available at: https://www.infona.pl/resource/bwmeta1.element.elsevier-2821d55d-1634-311e-8411-b1e0646c2438]
  • Kaur, P., Kaur, R., & Goswami, M. (2018). A review on methods of synthesis of 1,2,4-triazole derivatives. International Research Journal of Pharmacy, 9(7), 1-35. [Available at: https://www.irjponline.com/admin/php/uploads/2541_pdf.pdf]
  • Wang, X., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 891484. [Available at: https://www.frontiersin.org/articles/10.3389/fchem.2022.891484/full]

Sources

Application Notes and Protocols for High-Throughput Screening with 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the utilization of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in high-throughput screening (HTS) campaigns aimed at the discovery of novel therapeutic agents. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer and enzyme inhibitory properties.[1][2][3][4][5][6] Notably, compounds bearing a similar 1-isopropyl-1H-1,2,4-triazol-5-yl moiety have been investigated as potent kinase inhibitors, suggesting a promising avenue for the application of the title compound.[7] These application notes detail the theoretical basis, practical protocols, and data analysis workflows for both a biochemical kinase inhibition assay and a corresponding cell-based assay to assess the compound's efficacy and cytotoxicity.

Introduction and Rationale

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries to identify "hit" molecules with desired biological activity.[8][9][10] The selection of both the compound library and the screening assay is critical to the success of any HTS campaign.[11] The 1,2,4-triazole nucleus is of significant interest due to its metabolic stability and its ability to engage in various biological interactions through hydrogen bonding and coordination with metal ions.[6][12]

Given the precedent of related structures as kinase inhibitors,[7] this guide will focus on screening 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone against a hypothetical serine/threonine kinase, designated herein as "Triazole-Kinase 1" (TzK1), implicated in a cancer-related signaling pathway. The protocols provided are designed to be robust, reproducible, and amenable to the automation and miniaturization inherent to HTS.[10][13]

Overview of the Screening Cascade

A successful HTS campaign involves a multi-step process to identify and validate promising lead compounds. This guide outlines a logical screening cascade, beginning with a primary biochemical screen, followed by dose-response confirmation, and culminating in a secondary cell-based assay to confirm activity in a more physiologically relevant context and assess cytotoxicity.

G cluster_0 Biochemical Screening cluster_1 Cell-Based Screening Primary_Screen Primary HTS (Single Concentration) Dose_Response Dose-Response Assay (IC50 Determination) Primary_Screen->Dose_Response Active 'Hits' Cellular_Assay Cellular Target Engagement (e.g., Phospho-Substrate Levels) Orthogonal_Assay Orthogonal Biochemical Assay (e.g., Different Detection Method) Dose_Response->Orthogonal_Assay Potent Hits Orthogonal_Assay->Cellular_Assay Confirmed Hits Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT, CellTiter-Glo) Cellular_Assay->Cytotoxicity_Assay Cell-Active Hits Selectivity_Panel Kinase Selectivity Panel Cytotoxicity_Assay->Selectivity_Panel Non-Toxic Hits Lead_Optimization Lead Optimization Selectivity_Panel->Lead_Optimization

Caption: High-Throughput Screening Cascade.

Biochemical Assay: TzK1 Kinase Inhibition

This primary assay is designed to directly measure the ability of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone to inhibit the enzymatic activity of TzK1. A common and robust HTS format is a luminescence-based assay that quantifies the amount of ATP remaining in solution after the kinase reaction. A lower luminescence signal indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition by the test compound.

Assay Principle

The assay is based on the principle that active TzK1 will catalyze the transfer of phosphate from ATP to a specific peptide substrate. The amount of ATP consumed is inversely proportional to the luminescence produced by a luciferase-based detection reagent.

G cluster_0 Kinase Reaction cluster_1 Detection TzK1 TzK1 Kinase ADP ADP TzK1->ADP Catalyzes Substrate Peptide Substrate ATP ATP Luciferase Luciferase ATP->Luciferase Light Luminescent Signal ATP->Light Generates Phospho_Substrate Phosphorylated Substrate Compound Test Compound (1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone) Compound->TzK1 Inhibits Luciferase->Light Generates Luciferin Luciferin Luciferin->Light Generates

Caption: Luminescence-Based Kinase Assay Principle.

Materials and Reagents
ReagentSupplierCatalog No.
1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanoneParchem410531
Recombinant Human TzK1 KinaseHypotheticalKIN-001
TzK1 Peptide SubstrateHypotheticalSUB-001
ATP, 10 mM SolutionMajor SupplierA7699
Kinase-Glo® Luminescent Kinase AssayPromegaV6714
Staurosporine (Positive Control)Major SupplierS4400
DMSO, AnhydrousMajor SupplierD2650
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)In-house prepN/A
384-well, low-volume, white, flat-bottom platesMajor Supplier3572
Step-by-Step Protocol
  • Compound Plating:

    • Prepare a 10 mM stock solution of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in 100% DMSO.

    • Using an acoustic liquid handler or a pin tool, transfer 50 nL of the compound stock solution to the appropriate wells of a 384-well assay plate for a final screening concentration of 10 µM (assuming a 5 µL final reaction volume).

    • Plate positive control (Staurosporine, final concentration 1 µM) and negative control (DMSO vehicle) in dedicated columns.

  • Kinase Reaction Mixture Preparation:

    • Prepare a 2X Kinase/Substrate mixture in Assay Buffer containing the appropriate concentrations of TzK1 kinase and peptide substrate. The optimal concentrations should be determined empirically during assay development.

    • Prepare a 2X ATP solution in Assay Buffer. The concentration should be at or near the Km of ATP for the TzK1 kinase to maximize sensitivity to competitive inhibitors.

  • Reaction Initiation:

    • Add 2.5 µL of the 2X Kinase/Substrate mixture to each well of the 384-well plate containing the pre-spotted compounds.

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 2.5 µL of the 2X ATP solution to all wells.

  • Reaction Incubation:

    • Seal the plate and briefly centrifuge (e.g., 1 minute at 1000 rpm) to ensure proper mixing.

    • Incubate the reaction at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range (typically <30% ATP consumption for the DMSO control).

  • Signal Detection:

    • Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.

    • Add 5 µL of the Kinase-Glo® reagent to each well.

    • Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.

    • Read the luminescence on a plate reader.

Data Analysis

The activity of the test compound is typically expressed as percent inhibition, calculated as follows:

% Inhibition = 100 * (1 - (RLUcompound - RLUpos) / (RLUneg - RLUpos))

Where:

  • RLUcompound is the Relative Light Units from a well with the test compound.

  • RLUpos is the average RLU from the positive control wells (e.g., Staurosporine).

  • RLUneg is the average RLU from the negative control wells (e.g., DMSO).

A common metric for assay quality is the Z'-factor, which should be ≥ 0.5 for a robust HTS assay.

Z' = 1 - (3 * (SDpos + SDneg)) / |Avgpos - Avgneg|

Cell-Based Assay: Inhibition of TzK1-Mediated Signaling

This secondary assay aims to confirm the activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in a cellular context. Many 1,2,4-triazole derivatives have been evaluated for their anticancer properties using cell-based assays like the MTT assay.[1][2] Here, we propose a high-content imaging assay to quantify the phosphorylation of a downstream substrate of TzK1.

Assay Principle

A human cancer cell line (e.g., HeLa, A549) with an active TzK1 signaling pathway is treated with the test compound. Following treatment, cells are fixed and stained with an antibody specific for the phosphorylated form of a known TzK1 substrate. High-content imaging and analysis are used to quantify the nuclear or cytoplasmic fluorescence intensity of the phospho-substrate on a per-cell basis.

Step-by-Step Protocol
  • Cell Plating:

    • Seed a suitable cancer cell line (e.g., A549) into 384-well imaging plates at a density that will result in a 70-80% confluent monolayer at the time of the assay.

    • Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Perform a serial dilution of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone and control compounds in cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the compounds.

    • Incubate for a predetermined time (e.g., 2 hours) at 37°C, 5% CO₂.

  • Cell Fixation and Permeabilization:

    • Aspirate the compound-containing medium.

    • Fix the cells by adding 4% paraformaldehyde in PBS for 15 minutes at room temperature.

    • Wash the cells three times with PBS.

    • Permeabilize the cells with 0.2% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash the cells three times with PBS.

    • Block non-specific antibody binding with 3% BSA in PBS for 1 hour.

    • Incubate with a primary antibody against the phosphorylated TzK1 substrate (e.g., anti-phospho-S123) overnight at 4°C.

    • Wash three times with PBS containing 0.1% Tween 20.

    • Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., Hoechst 33342) for 1 hour at room temperature, protected from light.

    • Wash three times with PBS containing 0.1% Tween 20.

  • Imaging and Analysis:

    • Add PBS to the wells and seal the plate.

    • Acquire images using a high-content imaging system.

    • Use image analysis software to identify individual cells (based on the nuclear stain) and quantify the mean fluorescence intensity of the phospho-substrate signal within each cell.

Data Analysis

The effect of the compound is determined by normalizing the phospho-substrate fluorescence intensity to the DMSO control. Dose-response curves are generated using a non-linear regression fit to calculate the EC₅₀ value, which represents the concentration of the compound that produces a 50% reduction in the phospho-substrate signal.

Cytotoxicity Assessment

It is crucial to determine if the observed cellular activity is due to specific inhibition of the target or a general cytotoxic effect. A simple and common method is the MTT assay, which measures cell metabolic activity.[1][2][3]

Protocol: MTT Assay
  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat cells with a range of concentrations of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone for 24-72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilize the formazan crystals with a solubilization solution (e.g., DMSO or acidic isopropanol).

  • Read the absorbance at ~570 nm using a plate reader.

  • Calculate the CC₅₀ (50% cytotoxic concentration) from the dose-response curve.

A desirable "hit" compound should have an EC₅₀ for the target-specific cellular assay that is significantly lower than its CC₅₀, indicating a therapeutic window.

Conclusion

The protocols outlined in this document provide a robust framework for conducting a high-throughput screening campaign with 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. By employing a logical cascade of biochemical and cell-based assays, researchers can efficiently identify and validate specific inhibitors of the hypothetical TzK1 kinase. This systematic approach, which includes assessing for cytotoxicity, is essential for triaging hits and prioritizing compounds for further lead optimization efforts in the drug discovery pipeline.[14]

References

  • New developments and emerging trends in high-throughput screening methods for lead compound identification. (2025). ResearchGate. [Link]

  • A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. (2010). Anticancer Research. [Link]

  • The High-Throughput Screening Transformation in Modern Drug Development. (2025). Technology Networks. [Link]

  • Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). BioPharm International. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds. (2024). AZoLifeSciences. [Link]

  • New 1,2,4-Triazole Derivatives with a N-Mannich Base Structure Based on a 4,6-Dimethylpyridine Scaffold as Anticancer Agents: Design, Synthesis, Biological Evaluation, and Molecular Modeling. (n.d.). MDPI. [Link]

  • Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents. (2022). BMC Chemistry. [Link]

  • Characterization, Molecular Docking, and in vitro Evaluation of Triazole Derivatives as Potential Anti-Cancer Agents. (n.d.). International Journal of Pharmacy and Biological Sciences. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (n.d.). Sami Publishing Company. [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. (2025). ResearchGate. [Link]

  • Synthesis and biochemical evaluation of triazole/tetrazole-containing sulfonamides against thrombin and related serine proteases. (n.d.). National Institutes of Health. [Link]

  • New 1,2,3-Triazole/1,2,4-triazole Hybrids as Aromatase Inhibitors: Design, Synthesis, and Apoptotic Antiproliferative Activity. (2023). MDPI. [Link]

  • Synthesis and Biological Activities of Novel Triazole Compounds Containing 1,3-Dioxolane Rings. (n.d.). National Institutes of Health. [Link]

  • Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (n.d.). ACS Publications. [Link]

  • High throughput screening identifies potential inhibitors targeting trimethoprim resistant DfrA1 protein in Klebsiella pneumoniae and Escherichia coli. (n.d.). National Institutes of Health. [Link]

  • Discovery of 2-{3-[2-(1-isopropyl-3-methyl-1H-1,2-4-triazol-5-yl)-5,6-dihydrobenzo[f]imidazo[1,2-d][8][13]oxazepin-9-yl]-1H-pyrazol-1-yl}-2-methylpropanamide (GDC-0032): a β-sparing phosphoinositide 3-kinase inhibitor with high unbound exposure and robust in vivo antitumor activity. (2013). PubMed. [Link]

  • 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. (n.d.). PubChem. [Link]

  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). Frontiers in Chemistry. [Link]

  • Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). (n.d.). MDPI. [Link]

  • 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. (n.d.). Acta Crystallographica Section E. [Link]

  • High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles. (n.d.). Royal Society of Chemistry. [Link]

  • More than an Amide Bioisostere: Discovery of 1,2,4-Triazole-containing Pyrazolo[1,5-a]pyrimidine Host CSNK2 Inhibitors for Combatting β-Coronavirus Replication. (n.d.). National Institutes of Health. [Link]

  • Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. (2021). STAR Protocols. [Link]

  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). National Institutes of Health. [Link]

  • Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). (n.d.). Cheméo. [Link]

  • Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)-, oxime, (Z)-. (n.d.). SpectraBase. [Link]

  • Discovery of Substituted Di(pyridin-2-yl)-1,2,4-thiadiazol-5-amines as Novel Macrofilaricidal Compounds for the Treatment of Human Filarial Infections. (2022). National Institutes of Health. [Link]

Sources

Application Notes & Protocols for the Antimicrobial Evaluation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The persistent rise of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The 1,2,4-triazole nucleus is a well-established pharmacophore known to be a constituent in a variety of molecules with potent biological activities, including antifungal and antibacterial properties.[1][2][3][4] This document provides a comprehensive guide for the systematic evaluation of the antimicrobial potential of a novel derivative, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. We present field-proven, step-by-step protocols for preliminary qualitative screening and robust quantitative assessment of its inhibitory and cidal activities against a panel of clinically relevant microorganisms. The causality behind experimental choices is explained, and methodologies are grounded in standards set forth by authoritative bodies such as the Clinical and Laboratory Standards Institute (CLSI).

Introduction: The Rationale for Investigating Triazole Derivatives

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous successful drugs, including the widely used antifungal agents fluconazole and itraconazole.[1] Its derivatives have demonstrated a broad spectrum of pharmacological activities, making them attractive candidates for new drug discovery programs.[4][5] Compounds incorporating this moiety have been shown to exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including resistant strains.[2][3] The exploration of novel derivatives like 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is a rational approach in the quest for new antimicrobial leads that may overcome existing resistance mechanisms.[3]

This guide outlines the essential preliminary characterization and subsequent antimicrobial testing workflow for this novel compound, ensuring data integrity and reproducibility.

Preliminary Compound Characterization: The Foundation of a Reliable Assay

Before proceeding to antimicrobial screening, it is critical to determine the fundamental physicochemical properties of the test compound. These steps are non-negotiable for ensuring that the observed biological activity is genuine and not an artifact of poor solubility or degradation.

Aqueous Solubility Assessment

An accurate determination of a compound's antimicrobial activity is contingent on it being fully dissolved in the test medium. Precipitation of the compound can lead to a gross underestimation of its potency.[6]

Protocol: High-Throughput Solubility Screening

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in 100% dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to create a range of concentrations.

  • Aqueous Dilution: Transfer a small, fixed volume from each well of the DMSO plate to a new 96-well plate containing the primary testing medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB). The final DMSO concentration should not exceed 1%, as higher concentrations can inhibit microbial growth.

  • Equilibration: Seal the plate and incubate at room temperature (or 37°C if required) for 1-2 hours with gentle shaking.

  • Visual and Instrumental Inspection:

    • Visually inspect each well for signs of precipitation (cloudiness or visible particles).

    • Quantitatively measure turbidity by reading the absorbance at a wavelength of 600 nm (OD₆₀₀) using a plate reader. Wells with absorbance values significantly above the broth-only control indicate precipitation.

  • Determination of Maximum Soluble Concentration: The highest concentration that remains clear both visually and instrumentally is determined as the maximum soluble concentration for the subsequent antimicrobial assays. A novel high-throughput method can also be employed to assess the propensity for gelation, which can also affect results.[7]

Compound Stability Assessment

The stability of the test compound under assay conditions (e.g., in aqueous buffer at 37°C over 24 hours) is crucial.[8][9][10] Degradation can lead to a loss of activity and inaccurate results.

Protocol: HPLC-Based Stability Assay

  • Sample Preparation: Prepare a solution of the compound in the test broth (e.g., CAMHB) at the highest intended test concentration.

  • Incubation: Incubate the solution at 37°C.

  • Time-Point Sampling: At specified time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution.[11]

  • Analysis: Immediately quench any potential degradation by mixing with a cold organic solvent (e.g., methanol or acetonitrile) and store at -20°C until analysis. Analyze the samples by High-Performance Liquid Chromatography (HPLC) or LC-MS.

  • Data Interpretation: The stability is determined by comparing the peak area of the parent compound at each time point to the peak area at time zero. A recovery of >90% over the incubation period is generally considered acceptable.

Qualitative Antimicrobial Screening: The Agar Disk Diffusion Assay

The Kirby-Bauer disk diffusion method is a valuable preliminary, qualitative test to rapidly screen for antimicrobial activity.[12][13][14] It provides a visual indication of whether a compound can inhibit microbial growth.

Protocol: Kirby-Bauer Disk Diffusion Method

  • Inoculum Preparation: Prepare a bacterial or fungal suspension in sterile saline or broth, adjusting its turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[15]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum. Remove excess fluid by pressing the swab against the inside of the tube.[12][13] Swab the entire surface of a Mueller-Hinton Agar (MHA) plate three times, rotating the plate 60° between each application to ensure a confluent lawn of growth.[12]

  • Disk Application: Allow the plate surface to dry for 3-5 minutes.[12] Aseptically place sterile paper disks (6 mm diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 10 µL) of the test compound solution (at a known concentration in a non-inhibitory solvent like DMSO) onto a disk.

  • Controls: Prepare a positive control disk with a known antibiotic and a negative control disk with the solvent (DMSO) alone.

  • Incubation: Incubate the plates in an inverted position at 35-37°C for 18-24 hours.[15][16]

  • Result Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no growth occurs) in millimeters (mm).[15] The solvent control should show no zone of inhibition.

Quantitative Antimicrobial Assays: Determining Potency

Following a positive result in the screening assay, quantitative methods are employed to determine the precise concentrations at which the compound exhibits its effects. The broth microdilution method is the "gold standard" for determining the Minimum Inhibitory Concentration (MIC).[16][17]

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[18][19][20]

Protocol: Broth Microdilution Assay

  • Plate Preparation: Using a sterile 96-well microtiter plate, dispense 100 µL of sterile CAMHB into wells 2 through 11 of a designated row. Well 12 will serve as a sterility control (broth only).[21]

  • Compound Dilution:

    • Prepare a solution of the test compound in CAMHB at twice the highest desired concentration.

    • Add 200 µL of this solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10.[21][22] This creates a range of concentrations (e.g., from 128 µg/mL down to 0.25 µg/mL). Well 11 will be the growth control (no compound).

  • Inoculum Preparation: Prepare a microbial suspension standardized to a 0.5 McFarland turbidity. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Within 15 minutes of preparation, add 100 µL of the standardized inoculum to wells 1 through 11. This dilutes the compound concentrations to their final test values and brings the final volume in each well to 200 µL. Do not add inoculum to well 12.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Reading: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[18][23]

Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) Determination

The MBC/MFC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial microbial inoculum.[22][24][25] This assay distinguishes between a bacteriostatic (inhibitory) and a bactericidal (killing) effect.

Protocol: MBC/MFC Assay

  • Subculturing from MIC Plate: Following the MIC determination, select the wells corresponding to the MIC value and at least two higher concentrations that also showed no visible growth.

  • Plating: Mix the contents of each selected well thoroughly. Using a calibrated loop or pipette, plate a fixed volume (e.g., 10 µL) from each of these wells onto a fresh, antibiotic-free agar plate (e.g., MHA).[22]

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours.

  • MBC/MFC Reading: After incubation, count the number of colonies on each plate. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[25][26]

Data Presentation and Interpretation

Clear and standardized data presentation is essential for comparing the potency of novel compounds.

Data Summary Table

Summarize the quantitative data in a clear, tabular format.

Microbial StrainATCC NumberMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
Staphylococcus aureus292138162Bactericidal
Escherichia coli2592216>128>8Bacteriostatic
Pseudomonas aeruginosa2785364>128>2Bacteriostatic
Candida albicans90028482Fungicidal
Positive Control (Ciprofloxacin)N/A0.512Bactericidal
Positive Control (Fluconazole)N/A242Fungicidal
Disclaimer: The data presented above are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.
Interpreting the Results
  • MIC Value: A lower MIC value indicates greater potency.[20] The result is typically interpreted as Susceptible (S), Intermediate (I), or Resistant (R) by comparing it to established breakpoints for known antibiotics, though such breakpoints will not exist for a novel compound.[27][28]

  • MBC/MIC Ratio: This ratio provides insight into the lethal activity of the compound.

    • An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal or fungicidal activity.[22][24]

    • An MBC/MIC ratio of > 4 suggests bacteriostatic or fungistatic activity, meaning the compound inhibits growth but does not actively kill the organism at those concentrations.

Visualizing Workflows and Mechanisms

Diagrams provide an intuitive overview of complex processes and potential biological interactions.

G cluster_prep Phase 1: Preparation cluster_screen Phase 2: Qualitative Screening cluster_quant Phase 3: Quantitative Analysis Compound Test Compound 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Solubility Solubility & Stability Assessment Compound->Solubility Disk Disk Diffusion Assay Solubility->Disk Microbes Select & Prepare Microbial Strains Zone Measure Zone of Inhibition Disk->Zone MIC Broth Microdilution (MIC Determination) Zone->MIC MBC Subculture for MBC/MFC MIC->MBC Results Calculate MBC/MIC Ratio MBC->Results Final Final Report & Interpretation

Caption: General workflow for antimicrobial susceptibility testing of a novel compound.

G Triazole 1,2,4-Triazole Derivative P450 Lanosterol 14α-demethylase (CYP51) Triazole->P450 Inhibition Ergosterol Ergosterol P450->Ergosterol Blocked Conversion Lanosterol Lanosterol Lanosterol->P450 Substrate Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Membrane Essential Component

Sources

Application Notes & Protocols: A Tiered Strategy for Characterizing the Cellular Activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1,2,4-triazole ring represents a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved drugs with a vast range of biological activities, including anticancer, antifungal, and anti-inflammatory properties.[1][2][3] The unique physicochemical characteristics of this heterocycle, such as its metabolic stability and capacity for hydrogen bonding, enable it to interact with a wide array of biological targets.[1] Consequently, novel derivatives like 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone are promising candidates for drug discovery programs.

This guide provides a comprehensive, tiered strategy for the initial characterization of this compound's cellular activity. The workflow is designed to first establish a foundational understanding of its general effect on cell health and then to progressively drill down into its specific mechanism of action. This approach ensures an efficient use of resources, moving from high-throughput screening to more complex, hypothesis-driven assays. Cell-based assays are pivotal in this process, as they provide data from a physiologically relevant context, which is more predictive of in vivo responses than purely biochemical assays.[4][5][6][7][8]

Overall Experimental Workflow

The proposed characterization follows a three-tiered approach. Tier 1 assesses broad cytotoxicity to determine the compound's potency. Positive hits from Tier 1 are advanced to Tier 2 to investigate the mechanism of cell death or growth inhibition (apoptosis and/or cell cycle arrest). Finally, Tier 3 assays are employed to explore a potential molecular target class, such as protein kinases, which are commonly modulated by triazole derivatives.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation cluster_2 Tier 3: Target-Oriented Assay T1_Assay Cell Viability Assay (XTT) Determine IC50 T2_Apoptosis Apoptosis Assay (Annexin V / Caspase-Glo) T1_Assay->T2_Apoptosis If cytotoxic T2_CellCycle Cell Cycle Analysis (Propidium Iodide Staining) T1_Assay->T2_CellCycle If cytostatic or cytotoxic T3_Kinase Cell-Based Kinase Assay (e.g., Substrate Phosphorylation) T2_Apoptosis->T3_Kinase If apoptosis is induced T2_CellCycle->T3_Kinase If cell cycle arrest observed

Figure 1: Tiered workflow for cellular characterization.

Tier 1: Cell Viability and Cytotoxicity Screening

Scientific Rationale: The initial and most critical step is to determine if 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone affects cell viability or proliferation. This provides a quantitative measure of the compound's potency, typically expressed as the half-maximal inhibitory concentration (IC50). Tetrazolium salt-based colorimetric assays are ideal for this purpose due to their reliability and suitability for high-throughput screening.[7][9]

We recommend the XTT assay over the more traditional MTT assay. The core principle for both involves the reduction of a tetrazolium salt to a colored formazan product by mitochondrial dehydrogenases in metabolically active cells.[9][10] However, the formazan product of XTT is water-soluble, eliminating the need for a separate solubilization step required in the MTT assay.[11][12] This simplifies the workflow, reduces handling errors, and makes the XTT assay more efficient and reproducible.[12]

G cluster_0 cluster_1 Dehydrogenase Mitochondrial Dehydrogenases Formazan Formazan (orange) (Water-Soluble) Dehydrogenase->Formazan Reduction XTT XTT (pale yellow) (Water-Soluble) XTT->Dehydrogenase Absorbance Colorimetric Signal ∝ Viable Cells Formazan->Absorbance Measure Absorbance (~475 nm)

Figure 2: Principle of the XTT cell viability assay.

Protocol 1: XTT Cell Viability Assay

Objective: To determine the IC50 value of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in a selected cancer cell line (e.g., MCF-7, A549).

Materials:

  • Selected human cancer cell line

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well, flat-bottom cell culture plates

  • 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (dissolved in DMSO to create a 10 mM stock)

  • XTT Cell Proliferation Assay Kit (containing XTT reagent and an electron-coupling reagent)

  • Microplate reader capable of measuring absorbance at 450-500 nm

Procedure:

  • Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a serial dilution of the test compound in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include "vehicle control" (medium with DMSO) and "untreated control" wells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2. The incubation time should be optimized based on the cell line's doubling time.

  • XTT Reagent Preparation: Shortly before use, thaw the XTT and electron-coupling reagents. Prepare the activated XTT solution by mixing the two reagents according to the manufacturer's instructions (e.g., a 50:1 ratio of XTT to coupling reagent).[9]

  • XTT Addition and Incubation: Add 50 µL of the activated XTT solution to each well.[9]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, 5% CO2, protected from light, until the orange formazan color is visible.[9]

  • Absorbance Measurement: Gently shake the plate to evenly distribute the color. Measure the absorbance at a wavelength between 450-500 nm.[9] A reference wavelength of 630-690 nm should be used to subtract background absorbance.

Data Analysis:

  • Subtract the reference wavelength absorbance from the measurement wavelength absorbance.

  • Normalize the data by expressing the absorbance of treated wells as a percentage of the vehicle control wells (% Viability).

  • Plot % Viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

ParameterExample Value
Cell LineA549 (Human Lung Carcinoma)
Seeding Density8,000 cells/well
Compound Concentration Range0.1 nM to 100 µM
Treatment Duration72 hours
XTT Incubation3 hours
Result (Example) IC50 = 5.2 µM

Tier 2: Mechanistic Elucidation

If the compound demonstrates an IC50 in a relevant range, the next step is to determine how it inhibits cell growth or induces cell death. The two most common mechanisms are the induction of apoptosis and the disruption of the cell cycle.

2A. Apoptosis Induction

Scientific Rationale: Apoptosis, or programmed cell death, is a key mechanism for many anticancer agents.[13] Early in apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that binds with high affinity to PS and can be used as a marker for early apoptosis.[13] A later event is the activation of executioner caspases, such as caspase-3 and caspase-7, which are central to the dismantling of the cell.[13] Measuring both events provides robust evidence for apoptosis. We recommend a real-time, luminescence-based Annexin V assay for its sensitivity and ability to monitor apoptosis over time without lysing the cells.[14][15]

G cluster_0 cluster_1 cluster_2 Stimulus 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone PS_Translocation Phosphatidylserine (PS) Translocation to Outer Membrane Stimulus->PS_Translocation Caspase_Activation Caspase-3/7 Activation PS_Translocation->Caspase_Activation Annexin_V Annexin V Binding Assay (Early Stage) PS_Translocation->Annexin_V Cell_Death Apoptotic Cell Death Caspase_Activation->Cell_Death Caspase_Glo Caspase-Glo® 3/7 Assay (Execution Stage) Caspase_Activation->Caspase_Glo

Figure 3: Key events in apoptosis and their detection methods.

Protocol 2: Real-Time Annexin V Apoptosis Assay

Objective: To determine if the compound induces apoptosis in real-time.

Materials:

  • RealTime-Glo™ Annexin V Apoptosis and Necrosis Assay Kit

  • White-walled, 96-well assay plates

  • Cells, culture medium, and test compound as in Protocol 1

  • Multimode plate reader capable of measuring luminescence

Procedure:

  • Assay Preparation: Prepare a 2X concentrated solution of the RealTime-Glo™ Annexin V and Necrosis Detection Reagents in culture medium.

  • Cell Seeding: Seed 10,000 cells per well in 50 µL of medium into the 96-well plate.

  • Reagent Addition: Add 50 µL of the 2X assay reagent solution to each well, bringing the final volume to 100 µL.

  • Compound Treatment: Prepare 2X concentrations of the test compound at various dilutions (e.g., centered around the IC50 value). Add 100 µL of the 2X compound dilutions to the wells.

  • Kinetic Measurement: Place the plate in the plate reader pre-warmed to 37°C. Measure luminescence (apoptosis) and fluorescence (necrosis) every 30-60 minutes for 24-48 hours.

  • Endpoint Measurement (Optional): For a simpler endpoint assay, follow steps 1-4 and take a single reading after a fixed incubation period (e.g., 6, 12, or 24 hours).

Data Analysis:

  • Plot the relative luminescence units (RLU) over time for each concentration.

  • An increase in luminescence relative to the vehicle control indicates the induction of apoptosis.

  • The time to onset and the magnitude of the signal provide insights into the kinetics of the apoptotic response.

ParameterExample Value
Compound Concentration1x, 2x, and 5x IC50
Measurement Interval1 hour
Total Duration24 hours
Result (Example) Time- and dose-dependent increase in luminescence, peaking at 12 hours with 5x IC50 treatment.
2B. Cell Cycle Analysis

Scientific Rationale: Many cytotoxic compounds function by disrupting the cell cycle, leading to an arrest at specific checkpoints (G1, S, or G2/M phase) which can subsequently trigger apoptosis.[16] Flow cytometry using a fluorescent DNA-intercalating dye like Propidium Iodide (PI) is the standard method for analyzing cell cycle distribution.[16] PI binds stoichiometrically to DNA, so the fluorescence intensity of a stained cell is directly proportional to its DNA content.[17] This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

G G1 G0/G1 Phase (2n DNA Content) S S Phase (DNA Synthesis) G1->S Checkpoint G2M G2/M Phase (4n DNA Content) S->G2M Mitosis Mitosis G2M->Mitosis Checkpoint Mitosis->G1 Cytokinesis

Figure 4: Phases of the cell cycle analyzed by DNA content.

Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining

Objective: To determine if the compound causes arrest at a specific phase of the cell cycle.

Materials:

  • Cells and test compound

  • Phosphate-Buffered Saline (PBS)

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS)

  • Flow cytometer

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach. Treat with the test compound at concentrations around the IC50 value (e.g., 0.5x, 1x, 2x IC50) for 24 hours. Include a vehicle control.

  • Cell Harvesting: Harvest both adherent and floating cells to include the apoptotic population. Centrifuge the cell suspension at 300 x g for 5 minutes.[17]

  • Washing: Discard the supernatant, resuspend the pellet in 1 mL of cold PBS, and centrifuge again.

  • Fixation: Discard the supernatant and resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.[17][18] Incubate on ice for at least 30 minutes or store at 4°C for up to several weeks.

  • Staining: Centrifuge the fixed cells at a higher speed (e.g., 800 x g for 5 minutes).[17] Discard the ethanol and wash the pellet twice with PBS.

  • RNase Treatment and PI Staining: Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A (to prevent staining of double-stranded RNA).[17]

  • Incubation: Incubate at room temperature for 15-30 minutes in the dark.[18]

  • Flow Cytometry: Analyze the samples on a flow cytometer, acquiring at least 10,000 events per sample.[17] Use a linear scale for PI fluorescence and appropriate gating to exclude doublets.

Data Analysis:

  • Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histograms.

  • Quantify the percentage of cells in the G0/G1, S, and G2/M phases for each treatment condition.

  • Compare the cell cycle distribution of treated samples to the vehicle control. An accumulation of cells in a particular phase indicates cell cycle arrest.

Treatment% G0/G1% S% G2/MInterpretation
Vehicle Control65%20%15%Normal Distribution
Compound (1x IC50) 25% 15% 60% Strong G2/M Arrest

Tier 3: Target-Oriented Assays

Scientific Rationale: A significant number of biologically active 1,2,4-triazole derivatives function as protein kinase inhibitors.[1] If the compound induces apoptosis or cell cycle arrest, it is logical to investigate its effect on key signaling kinases that regulate these processes (e.g., CDKs, AKT, MAPKs). Cell-based kinase assays provide a more relevant context than in vitro assays by accounting for factors like cell permeability and off-target effects.[4][19] A common method is to measure the phosphorylation status of a known downstream substrate of a target kinase via antibody-based methods like ELISA or Western blotting.[19][20]

Conceptual Protocol 4: Substrate Phosphorylation Assay (Western Blot)

Objective: To determine if the compound inhibits the activity of a specific kinase pathway (e.g., AKT pathway).

Materials:

  • Cells, culture medium, and test compound

  • Cell lysis buffer (e.g., RIPA buffer with protease/phosphatase inhibitors)

  • Primary antibodies (e.g., anti-phospho-AKT (Ser473), anti-total-AKT)

  • HRP-conjugated secondary antibody

  • SDS-PAGE and Western blot equipment

  • Chemiluminescence detection reagents and imager

Procedure:

  • Cell Treatment: Treat cells with the compound for a short duration (e.g., 1-6 hours) to observe direct effects on signaling.

  • Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated substrate and the total protein (as a loading control).

  • Detection: Incubate with a secondary antibody and detect the signal using a chemiluminescence substrate.

Data Analysis:

  • Quantify the band intensities using densitometry software.

  • Calculate the ratio of the phosphorylated protein signal to the total protein signal for each sample.

  • A decrease in this ratio in compound-treated cells compared to the control indicates inhibition of the upstream kinase.

References

  • Spotlight: Cell-based kinase assay formats. Reaction Biology. Available from: [Link]

  • XTT Assays vs MTT. Biotech Spain. Available from: [Link]

  • Cell Cycle Analysis by Propidium Iodide Staining. University of Padua. Available from: [Link]

  • Cell-based Kinase Assays. Profacgen. Available from: [Link]

  • Cell cycle analysis. Wikipedia. Available from: [Link]

  • Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. AL-Nahrain Journal of Science. Available from: [Link]

  • DNA Staining with Propidium Iodide for Cell Cycle Analysis. Flow Cytometry Facility. Available from: [Link]

  • Immuno-oncology Cell-based Kinase Assay Service. Creative Biolabs. Available from: [Link]

  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI. Available from: [Link]

  • An insight on medicinal attributes of 1,2,4-triazoles. PubMed Central. Available from: [Link]

  • MTT assay. Wikipedia. Available from: [Link]

  • Cell-based Assays for Drug Discovery. Reaction Biology. Available from: [Link]

  • Synthesis and Biological Activities of Some 1,2,4-Triazole Derivatives: A Review. ResearchGate. Available from: [Link]

  • A review for cell-based screening methods in drug discovery. PubMed Central. Available from: [Link]

  • Cell Based Kinase Assays. Luceome Biotechnologies. Available from: [Link]

  • A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed. Available from: [Link]

  • The role of cell-based assays for drug discovery. News-Medical.Net. Available from: [Link]

  • Cell-Based Assays: Screening Bioactive Compounds & Leads. ResearchGate. Available from: [Link]

  • Role of Cell-Based Assays in Drug Discovery and Development. Creative Bioarray. Available from: [Link]

  • A real-time, bioluminescent annexin V assay for the assessment of apoptosis. PubMed Central. Available from: [Link]

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Application Note: A Comprehensive Protocol for the Characterization of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone as an Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Triazole derivatives have demonstrated a remarkable capacity to inhibit a wide array of enzymes, making them a focal point in the discovery of novel therapeutics for various diseases.[3] This application note presents a detailed, field-proven framework for the enzymatic characterization of a novel triazole derivative, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (hereafter referred to as "Test Compound"). We provide step-by-step protocols for determining the half-maximal inhibitory concentration (IC₅₀) and elucidating the kinetic mechanism of action (MoA). These methodologies are designed to be broadly applicable for researchers in biochemistry, pharmacology, and drug development, ensuring robust and reproducible results.

Introduction: The Significance of the 1,2,4-Triazole Scaffold

Heterocyclic compounds are paramount in drug discovery, and among them, the 1,2,4-triazole ring is a "privileged" structure.[1] Its unique chemical properties, including hydrogen bonding capability, dipole character, and metabolic stability, allow for potent and selective interactions with biological targets.[4] Compounds incorporating this moiety have been successfully developed as antifungal, anticancer, antiviral, and anti-inflammatory agents.[2][5]

A primary mechanism through which these compounds exert their therapeutic effects is by inhibiting key enzymes in pathological pathways.[6] For instance, various triazole derivatives are potent inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in Alzheimer's disease management, as well as α-glucosidase, a target for diabetes.[5][7] Given this precedent, the systematic evaluation of novel triazole-containing molecules like the Test Compound is a critical step in identifying new therapeutic leads.

This guide provides a two-part experimental workflow:

  • Part I: IC₅₀ Determination: A primary screening assay to quantify the compound's inhibitory potency.

  • Part II: Mechanism of Action (MoA) Studies: Kinetic experiments to determine how the compound inhibits the enzyme (e.g., competitive, non-competitive).[8]

Compound Profile: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Before commencing experimental work, it is crucial to understand the physicochemical properties of the inhibitor.

PropertyValueSource
CAS Number 771528-77-9[9]
Molecular Formula C₇H₁₁N₃O[9]
Molecular Weight 169.19 g/mol N/A
Structure (A 2D structure image would be placed here in a formal document)N/A

Solubility: The first practical step is to determine the compound's solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in a suitable organic solvent like dimethyl sulfoxide (DMSO) or ethanol. All subsequent dilutions should be made from this stock to ensure consistency.

Part I: Protocol for IC₅₀ Determination

The IC₅₀ value represents the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%. It is the standard metric for quantifying inhibitor potency. This protocol is based on a generic colorimetric assay using a 96-well plate format, which can be adapted for various enzyme systems.[10]

Principle

The activity of an enzyme is measured by monitoring the rate of product formation or substrate depletion.[11] In the presence of an inhibitor, this rate will decrease. By measuring the reaction rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the IC₅₀.

Materials & Reagents
  • Target Enzyme: Purified enzyme of interest (e.g., Acetylcholinesterase).

  • Substrate: Specific substrate for the target enzyme (e.g., Acetylthiocholine).

  • Detection Reagent: A chromogenic or fluorogenic reagent to detect the product (e.g., DTNB [Ellman's Reagent] for AChE assays).

  • Assay Buffer: Buffer that ensures optimal pH and ionic strength for the enzyme (e.g., Phosphate-buffered saline, pH 7.4).

  • Test Compound Stock: 10 mM stock in 100% DMSO.

  • Control Inhibitor: A known inhibitor for the target enzyme (e.g., Galantamine for AChE) for assay validation.

  • Microplates: Clear, flat-bottom 96-well plates.

  • Microplate Reader: Capable of measuring absorbance at the appropriate wavelength.

Step-by-Step Protocol
  • Prepare Serial Dilutions: Create a serial dilution series of the Test Compound.

    • Start with the 10 mM DMSO stock. In a separate dilution plate, perform a 1:10 dilution into Assay Buffer to get a 1 mM solution (in 10% DMSO).

    • Perform a 2-fold or 3-fold serial dilution from this 1 mM solution in Assay Buffer containing 10% DMSO to maintain a constant final DMSO concentration across all wells. This is critical to prevent solvent effects from confounding the results. A typical concentration range might be 100 µM down to 1 nM.

  • Assay Plate Setup: In a 96-well plate, add the following components in triplicate. A typical final assay volume is 200 µL.

    • 160 µL Assay Buffer

    • 20 µL of Test Compound Dilution (or Vehicle/Control Inhibitor). This results in a 1/10th dilution of the compound into the final reaction volume.

    • 10 µL of Enzyme Solution (diluted in Assay Buffer to a working concentration).

    • Controls are essential:

      • 100% Activity Control (Vehicle): Add 20 µL of Assay Buffer with 10% DMSO instead of the inhibitor.

      • Blank (No Enzyme) Control: Add 10 µL of Assay Buffer instead of the enzyme solution.

  • Pre-incubation: Gently mix the plate and incubate for 10-15 minutes at the enzyme's optimal temperature (e.g., 37°C).

    • Causality Check: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction is initiated, which is especially important for slow-binding inhibitors.[10]

  • Initiate Reaction: Add 10 µL of Substrate Solution to all wells to start the reaction. The substrate concentration should ideally be at or near its Michaelis constant (Kₘ) to ensure sensitive detection of competitive inhibitors.[8]

  • Measure Product Formation: Immediately place the plate in a microplate reader set to the correct wavelength and temperature. Measure the absorbance kinetically (e.g., every 60 seconds for 10-15 minutes). The rate of reaction (V₀) is the initial linear slope of absorbance vs. time.

Data Analysis & Presentation
  • Calculate Reaction Rates: Determine the initial velocity (V₀) for each concentration by calculating the slope (mOD/min) from the linear portion of the kinetic read. Subtract the rate of the "No Enzyme" blank from all other wells.

  • Calculate Percent Inhibition: Use the following formula: % Inhibition = 100 * (1 - (V_inhibitor / V_vehicle)) where V_inhibitor is the rate in the presence of the Test Compound and V_vehicle is the rate of the 100% activity control.

  • Generate Dose-Response Curve: Plot % Inhibition versus log[Inhibitor Concentration]. Fit the data using a non-linear regression model (e.g., sigmoidal, 4PL) to determine the IC₅₀ value.

Table 1: Hypothetical IC₅₀ Determination Data for the Test Compound

[Inhibitor] (µM)Log [Inhibitor]Avg. Rate (mOD/min)% Inhibition
1002.002.195.8
301.485.589.0
101.0013.273.6
30.4824.950.2
10.0038.024.0
0.3-0.5245.19.8
0.1-1.0048.92.2
0 (Vehicle)N/A50.00.0

From this data, the calculated IC₅₀ would be approximately 3 µM.

Part II: Protocol for Mechanism of Action (MoA) Studies

Once potency is established, the next critical step is to understand the kinetic mechanism of inhibition. This distinguishes between inhibitors that compete with the substrate for the active site (competitive), bind to a separate site (non-competitive), or bind only to the enzyme-substrate complex (uncompetitive).[12][13]

Principle

The MoA is determined by measuring the enzyme's reaction rates at various substrate concentrations in the presence of several fixed concentrations of the inhibitor.[14] The resulting data is visualized using a double reciprocal plot, known as the Lineweaver-Burk plot (1/V₀ vs. 1/[S]), which linearizes the Michaelis-Menten kinetics.[15]

  • Competitive Inhibition: Lines intersect on the y-axis. Apparent Kₘ increases; Vₘₐₓ is unchanged.

  • Non-competitive Inhibition: Lines intersect on the x-axis. Kₘ is unchanged; apparent Vₘₐₓ decreases.

  • Uncompetitive Inhibition: Lines are parallel. Both apparent Kₘ and Vₘₐₓ decrease.

Step-by-Step Protocol
  • Experimental Design: This experiment requires a matrix of conditions.

    • Inhibitor Concentrations: Choose 3-4 fixed concentrations of the Test Compound based on its IC₅₀ (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀).

    • Substrate Concentrations: For each inhibitor concentration, vary the substrate concentration across a wide range, typically from 0.2x Kₘ to 5x Kₘ or higher.

  • Assay Execution:

    • Set up the 96-well plate as described in the IC₅₀ protocol. Each row can represent a fixed inhibitor concentration, while columns represent different substrate concentrations.

    • Follow the same steps for pre-incubation and measurement.

  • Data Analysis:

    • Calculate the initial velocity (V₀) for each combination of substrate and inhibitor concentration.

    • Calculate the reciprocals: 1/V₀ and 1/[S].

    • Generate a Lineweaver-Burk plot by plotting 1/V₀ (y-axis) versus 1/[S] (x-axis). Each inhibitor concentration will yield a separate line on the plot.

    • Analyze the intersection pattern of the lines to determine the mode of inhibition.[14]

Table 2: Hypothetical Kinetic Data for MoA Determination

[Substrate] (µM)1/[S] (µM⁻¹)V₀ (No Inhibitor)V₀ (+ 3 µM Inhibitor)V₀ (+ 6 µM Inhibitor)
50.20020.011.17.7
100.10033.320.014.3
200.05050.033.325.0
500.02071.455.645.5
1000.01083.371.462.5

Plotting the reciprocal of this data would likely show lines intersecting on the y-axis, suggesting a competitive mode of inhibition.

Visualization of Workflows and Pathways

Visual diagrams are crucial for conceptualizing complex biological and experimental processes.

G cluster_prep Phase 1: Preparation cluster_ic50 Phase 2: Potency Determination cluster_moa Phase 3: Mechanism of Action Compound Test Compound (10 mM Stock in DMSO) Assay1 IC50 Assay: Fixed [Substrate] Varying [Inhibitor] Compound->Assay1 Assay2 Kinetic Assay: Varying [Substrate] Varying [Inhibitor] Compound->Assay2 Enzyme Enzyme & Substrate Working Solutions Enzyme->Assay1 Enzyme->Assay2 Plot1 Dose-Response Curve (% Inhibition vs. Log[I]) Assay1->Plot1 IC50 Calculate IC50 Value Plot1->IC50 IC50->Assay2 Inform Concentration Selection Plot2 Lineweaver-Burk Plot (1/V vs. 1/[S]) Assay2->Plot2 MoA Determine MoA (Competitive, etc.) Plot2->MoA

Figure 1: Experimental workflow for characterizing a novel enzyme inhibitor.

G cluster_presynaptic Presynaptic Terminal cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Terminal ACh_vesicle Acetylcholine (ACh) in Vesicles ACh_free ACh ACh_vesicle->ACh_free Release AChE AChE Enzyme ACh_free->AChE Hydrolysis Receptor ACh Receptor ACh_free->Receptor Binding Products Choline + Acetate AChE->Products Inhibitor Test Compound (AChE Inhibitor) Inhibitor->AChE Inhibition Signal Signal Transduction Receptor->Signal

Figure 2: Simplified cholinergic synapse showing the role of AChE and its inhibition.

Conclusion and Further Steps

The protocols outlined in this application note provide a robust and systematic approach to the initial characterization of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, or any novel compound, as an enzyme inhibitor. By first establishing potency via IC₅₀ determination and then elucidating the kinetic mechanism, researchers can build a strong foundation for further drug development efforts. Subsequent studies may include selectivity profiling against related enzymes, structural studies (e.g., X-ray crystallography) to visualize the binding mode, and evaluation in cell-based or in vivo models to establish therapeutic potential.

References

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Omega. Available at: [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Mini-Reviews in Organic Chemistry. Available at: [Link]

  • Akhtar, T., et al. (2022). A Review on the Assessment of Enzyme Inhibition Activity by 1,2,4-Triazole Derivatives. Eurekaselect. Available at: [Link]

  • Azevedo, A. M., et al. (2022). Kinetic Analysis Misinterpretations Due to the Occurrence of Enzyme Inhibition by Reaction Product: Comparison between Initial Velocities and Reaction Time Course Methodologies. MDPI. Available at: [Link]

  • Tunc, T. (2000). Mechanistic and kinetic studies of inhibition of enzymes. PubMed. Available at: [Link]

  • Seefeld, M. A., et al. (2001). Enzyme Kinetics and Binding Studies on Inhibitors of MEK Protein Kinase. Biochemistry. Available at: [Link]

  • Khan, I., et al. (2022). Synthesis, Characterization, and Enzyme Inhibition Properties of 1,2,4-Triazole Bearing Azinane Analogues. ACS Publications. Available at: [Link]

  • Pandey, A., et al. (2021). Triazole derivatives as potential xanthine oxidase inhibitors: Design, enzyme inhibition potential, and docking studies. Semantic Scholar. Available at: [Link]

  • Fiveable (n.d.). Enzyme kinetics and inhibition studies. Fiveable. Available at: [Link]

  • Leite, T. A., et al. (1990). KINETIC ANALYSIS OF INHIBITOR ACTIONS ON ENZYMES. Ainfo. Available at: [Link]

  • Edmondson, D. E., et al. (2020). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. Available at: [Link]

  • JoVE (2023). Compound Inhibition, IC50 Values, Artifactual & Whole-Cell Activity l Protocol Preview. JoVE. Available at: [Link]

  • National Center for Biotechnology Information (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Biobide (n.d.). What is an Inhibition Assay?. Biobide Blog. Available at: [Link]

  • MDPI (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI. Available at: [Link]

  • Kesternich, V., et al. (2010). 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online. Available at: [Link]

  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. ResearchGate. Available at: [Link]

  • Google Patents (2015). CN105153054A - Synthetic method for 1-(1-chloro-cyclopropyl)-2-(1,2,4-triazolyl)ethanone. Google Patents.
  • PubMed (2007). 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2. PubMed. Available at: [Link]

  • National Center for Biotechnology Information (2021). Development of a 1,2,4-Triazole-Based Lead Tankyrase Inhibitor: Part II. PMC. Available at: [Link]

  • MDPI (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI. Available at: [Link]

  • Pharmacia (2024). Investigating the anti-carcinogenic potential action of 1,2,3 triazole core compounds: impact of introducing an aldehyde or Nitro group, integrating cell line studies, and in silico ADME and protein target prediction. Pharmacia. Available at: [Link]

  • National Center for Biotechnology Information (2023). Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line. PMC. Available at: [Link]

  • Arkivoc (2024). Synthesis, characterization and biological evaluation of 1-(1H-1,2,3- triazol-4- yl)methyl)-1-pyrazolo[3,4-b]quinoline derivatives. Arkivoc. Available at: [Link]

  • National Center for Biotechnology Information (2011). 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate. PMC. Available at: [Link]

  • PubChem (n.d.). 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. PubChem. Available at: [Link]

  • YouTube (2017). Biochemistry | Enzyme Inhibition. YouTube. Available at: [Link]

  • ResearchGate (2016). (PDF) In Vivo Characterization of the Ultrapotent Monoacylglycerol Lipase Inhibitor (1H-1,2,4-triazol-1-yl)methanone (JJKK-048). ResearchGate. Available at: [Link]

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Application Notes and Protocols for Agrochemical Formulations of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for the development of robust agrochemical formulations featuring the active ingredient (AI) 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. As a member of the triazole class of fungicides, this compound is anticipated to function as a sterol biosynthesis inhibitor, a critical mode of action against a wide spectrum of fungal pathogens.[1] This document outlines the presumed physicochemical characteristics of the AI, proposes strategic formulation approaches, and offers detailed protocols for the preparation, characterization, and evaluation of stable and efficacious agrochemical products. The methodologies presented herein are grounded in established principles of formulation science and are designed to serve as a foundational resource for researchers and formulation chemists.

Introduction to 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (CAS No. 771528-77-9; Molecular Formula: C7H11N3O) is a heterocyclic ketone belonging to the triazole family of compounds. Triazole fungicides are a cornerstone of modern crop protection, renowned for their broad-spectrum activity and systemic properties.[1][2] They act by inhibiting the C14-demethylase enzyme, which is essential for the biosynthesis of ergosterol, a vital component of fungal cell membranes.[3] The disruption of ergosterol production leads to abnormal fungal growth and ultimately, cell death. The isopropyl group on the triazole ring may enhance its fungicidal activity and systemic movement within the plant.

Postulated Physicochemical Properties

Precise experimental data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is not widely available in the public domain. However, based on its chemical structure and the known properties of similar triazole fungicides, we can infer the following characteristics to guide initial formulation development:

PropertyPostulated Value/CharacteristicRationale & Formulation Implication
Physical State Solid at room temperatureThe presence of a ketone and triazole ring suggests a crystalline solid. This will influence the choice between solid and liquid formulation types.
Melting Point Moderately highSimilar triazole ketones have melting points in the range of 100-160°C. A higher melting point is favorable for developing solid formulations like Wettable Powders (WP) or Water Dispersible Granules (WG).
Water Solubility LowTriazole fungicides typically exhibit low water solubility. This necessitates the use of co-solvents, emulsifiers, or dispersants to create stable dilutions for spray applications.
Organic Solvent Solubility Soluble in polar aprotic solvents, ketones, and aromatic hydrocarbonsThe structure suggests solubility in solvents like N-methylpyrrolidone (NMP), cyclohexanone, and aromatic solvent blends (e.g., Solvesso™ series). This is a key consideration for Emulsifiable Concentrate (EC) formulations.[2]
LogP (Octanol-Water Partition Coefficient) Estimated to be in the range of 1.5 - 2.5This moderate lipophilicity suggests good potential for cuticular penetration and systemic movement within the plant.
Chemical Stability Stable under neutral and slightly acidic conditions. Potential for hydrolysis under strong alkaline conditions.Formulation pH should be maintained between 4 and 7. Stability testing should evaluate the impact of pH on the active ingredient's integrity.

Strategic Formulation Development

The primary goal of formulation is to deliver the active ingredient to the target pest effectively and safely. The choice of formulation type depends on the AI's properties, intended application method, and target crops.[4] For 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, two primary formulation strategies are proposed: an Emulsifiable Concentrate (EC) and a Suspension Concentrate (SC).

Emulsifiable Concentrate (EC) Formulation

An EC formulation is a liquid, homogeneous solution of the active ingredient in a water-immiscible solvent with the aid of emulsifiers. Upon dilution with water, it forms a stable oil-in-water emulsion.

Rationale:

  • High AI Loading: ECs can often accommodate a high concentration of the active ingredient.

  • Good Bioavailability: The solvent system can enhance the penetration of the AI through the waxy cuticle of plant leaves.

  • Ease of Handling: As a liquid formulation, it is easy to measure and pour.

Key Components:

  • Active Ingredient: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

  • Solvent System: A blend of a water-immiscible aromatic solvent (e.g., Solvesso™ 150) and a polar aprotic co-solvent (e.g., N-methylpyrrolidone or cyclohexanone) to ensure the AI remains in solution at low temperatures.[2]

  • Emulsifier System: A blend of anionic (e.g., calcium dodecylbenzenesulfonate) and non-ionic (e.g., ethoxylated castor oil or alcohol ethoxylates) surfactants is crucial for spontaneous emulsion formation and stability upon dilution.

Suspension Concentrate (SC) Formulation

An SC formulation consists of a stable suspension of finely milled solid AI particles in water.

Rationale:

  • Reduced Solvent Load: SCs are water-based, reducing the use of organic solvents and improving the safety profile.

  • No Crystallization Issues upon Dilution: As the AI is already in a solid, dispersed state, there is no risk of crystallization upon dilution, a potential issue with ECs.[2]

  • Suitable for Insoluble AIs: This is an ideal formulation type for active ingredients with low water solubility.

Key Components:

  • Active Ingredient: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, micronized to a particle size of <5 µm.

  • Wetting Agent: To facilitate the wetting of the solid AI particles by water (e.g., sodium lignosulfonate).

  • Dispersing Agent: To prevent the agglomeration of AI particles (e.g., a comb polymer or a naphthalene sulfonate condensate).

  • Thickening Agent: To create a stable, structured suspension and prevent sedimentation (e.g., xanthan gum).

  • Antifreeze Agent: To ensure stability at low temperatures (e.g., propylene glycol).

  • Biocide: To prevent microbial growth in the water-based formulation.

Experimental Protocols

Protocol for Emulsifiable Concentrate (EC) Formulation (100 g/L)

Objective: To prepare a 100 g/L EC formulation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

Materials:

  • 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (10.5% w/w)

  • Cyclohexanone (30.0% w/w)

  • Aromatic solvent (e.g., Solvesso™ 150) (47.5% w/w)

  • Anionic emulsifier (e.g., Calcium dodecylbenzenesulfonate, 70% solution) (5.0% w/w)

  • Non-ionic emulsifier (e.g., Castor oil ethoxylate, 36 EO) (7.0% w/w)

Procedure:

  • Weigh the 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone into a glass beaker.

  • Add the cyclohexanone and stir with a magnetic stirrer until the AI is completely dissolved.

  • Add the aromatic solvent and continue stirring until a homogeneous solution is obtained.

  • Add the anionic and non-ionic emulsifiers to the solution.

  • Stir for an additional 15-20 minutes until the formulation is clear and uniform.

Protocol for Suspension Concentrate (SC) Formulation (200 g/L)

Objective: To prepare a 200 g/L SC formulation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

Materials:

  • 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, technical grade (21.0% w/w)

  • Wetting agent (e.g., Sodium lignosulfonate) (2.0% w/w)

  • Dispersing agent (e.g., Naphthalene sulfonate condensate) (3.0% w/w)

  • Propylene glycol (antifreeze) (5.0% w/w)

  • Xanthan gum (thickener) (0.2% w/w)

  • Biocide (e.g., Proxel GXL) (0.1% w/w)

  • Deionized water (to 100% w/w)

Procedure:

  • In a beaker, dissolve the wetting agent, dispersing agent, and propylene glycol in the majority of the deionized water.

  • Slowly add the 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone powder to the aqueous phase while mixing with a high-shear mixer to form a slurry.

  • Transfer the slurry to a bead mill for wet milling. Mill until the desired particle size distribution is achieved (typically D90 < 10 µm, D50 < 3 µm).

  • In a separate vessel, prepare a 2% pre-gel of xanthan gum in a small amount of water.

  • Slowly add the xanthan gum pre-gel to the milled suspension under gentle agitation.

  • Add the biocide and the remaining water.

  • Continue to stir gently for 30 minutes to ensure a homogeneous suspension.

Quality Control and Stability Testing

Stability testing is critical to ensure the formulation maintains its physical and chemical properties over its shelf life under various storage conditions.

Physicochemical Tests
TestMethodAcceptance Criteria (Example)
Appearance Visual inspectionHomogeneous liquid, free from visible crystals or phase separation.
Active Ingredient Content HPLC98% - 102% of the label claim.
pH pH meter5.0 - 7.0
Emulsion Stability (for EC) CIPAC MT 36< 2 mL cream/oil separation after 2 hours.
Spontaneity of Dispersion (for SC) CIPAC MT 160> 90% dispersion.
Suspensibility (for SC) CIPAC MT 184> 80% suspensibility.
Particle Size Distribution (for SC) Laser diffractionD90 < 10 µm.
Viscosity (for SC) Brookfield viscometer200 - 800 mPa·s.
Storage Stability Studies

Accelerated and real-time storage stability studies are essential.

  • Accelerated Storage: Samples are stored at elevated temperatures to predict long-term stability. A common condition is 54°C for 14 days.

  • Low-Temperature Stability: Samples are stored at 0°C for 7 days to check for crystallization or phase separation.

  • Real-Time Storage: Samples are stored at ambient temperature (e.g., 25°C) for a minimum of two years.

Efficacy Evaluation

The biological performance of the developed formulations must be assessed.

In Vitro Antifungal Assay

Objective: To determine the half-maximal effective concentration (EC50) of the formulation against target fungal pathogens.

Procedure:

  • Prepare a series of dilutions of the formulated product in a suitable liquid growth medium (e.g., Potato Dextrose Broth).

  • Inoculate each dilution with a known concentration of fungal spores or mycelial fragments.

  • Include a positive control (a known effective fungicide) and a negative control (no fungicide).

  • Incubate the cultures under optimal growth conditions.

  • Assess fungal growth (e.g., by measuring optical density or mycelial dry weight) after a defined incubation period.

  • Calculate the EC50 value, which is the concentration of the active ingredient that inhibits 50% of fungal growth.

Greenhouse and Field Trials

In vivo testing is the definitive measure of a formulation's performance.

Procedure:

  • Select a host plant susceptible to a target disease (e.g., wheat for powdery mildew or rust).

  • Apply the formulated product at different rates to the plants before or after inoculation with the pathogen.

  • Maintain the plants in a controlled environment (greenhouse) or under natural conditions (field).

  • Assess disease severity at regular intervals compared to untreated control plants.

  • Evaluate phytotoxicity to ensure the formulation is safe for the crop.

Visualizations

Formulation_Development_Workflow cluster_0 Phase 1: Pre-Formulation cluster_1 Phase 2: Formulation & Optimization cluster_2 Phase 3: Characterization & Stability cluster_4 Phase 4: Bio-Efficacy AI_Properties Characterize AI (Solubility, Stability, etc.) Formulation_Strategy Select Formulation Type (EC, SC, etc.) AI_Properties->Formulation_Strategy Component_Screening Screen Excipients (Solvents, Surfactants) Formulation_Strategy->Component_Screening Prototype_Dev Develop Prototypes Component_Screening->Prototype_Dev Optimization Optimize Component Ratios Prototype_Dev->Optimization PhysChem_Tests Physicochemical Testing Optimization->PhysChem_Tests Storage_Stability Accelerated & Real-Time Stability Studies PhysChem_Tests->Storage_Stability In_Vitro In Vitro Assays (EC50) Storage_Stability->In_Vitro Greenhouse Greenhouse Trials In_Vitro->Greenhouse Field Field Trials Greenhouse->Field

Caption: A streamlined workflow for the development of agrochemical formulations.

Triazole_MoA cluster_fungus Fungal Cell Lanosterol Lanosterol Enzyme 14α-demethylase (CYP51) Lanosterol->Enzyme biosynthesis Ergosterol Ergosterol Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane incorporation Disruption Disrupted Cell Membrane (Fungicidal Effect) Enzyme->Ergosterol Triazole 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Inhibition Inhibition Triazole->Inhibition Inhibition->Enzyme

Caption: Mechanism of action of triazole fungicides.

References

  • The Synthesis of Triazolium Salts as Antifungal Agents: A Biological and In Silico Evaluation. (n.d.). MDPI. Retrieved January 14, 2026, from [Link]

  • Concentrated liquid triazole fungicide formulations. (2005, August 25). Google Patents.
  • Triazole formulations. (2013, January 28). Google Patents.
  • Mefentrifluconazole - the first Isopropanol-azole fungicide for the control of Zymospetoria tritici including field isolates with known complex CYP51 haplotypes. (n.d.). CABI. Retrieved January 14, 2026, from [Link]

  • Analysis of triazole fungicides and their intermediates. (2023, February 16). Xiangshuo Chemical. Retrieved January 14, 2026, from [Link]

  • Research Progress of 1,2,3-Triazole Derivatives in Pesticide Discovery. (2023, January 5). ACS Publications. Retrieved January 14, 2026, from [Link]

  • Research progress of triazole derivatives in the discovery of agricultural chemicals. (2022, November 21). Wiley Online Library. Retrieved January 14, 2026, from [Link]

Sources

Application Note: Quantitative Analysis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive application note provides detailed protocols for the quantitative analysis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (CAS: 771528-77-9, Formula: C₇H₁₁N₃O), a key heterocyclic intermediate in pharmaceutical and agrochemical synthesis. We present three robust analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine purity and assay determination, a highly sensitive Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, and a Gas Chromatography-Mass Spectrometry (GC-MS) method for orthogonal confirmation and analysis of volatile impurities. Each protocol is designed to be self-validating, grounded in established scientific principles and regulatory expectations as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Introduction: The Analytical Imperative

1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is a substituted triazole ketone. The 1,2,4-triazole moiety is a critical pharmacophore found in a wide array of therapeutic agents, particularly antifungals.[4][5] The accurate and precise quantification of this intermediate is paramount for ensuring the quality, safety, and efficacy of final drug products. It is essential for monitoring reaction kinetics, determining purity of isolated material, performing stability testing, and meeting stringent regulatory requirements.

This guide is structured to provide not just procedural steps, but the underlying scientific rationale, enabling researchers to adapt and troubleshoot these methods effectively.

Foundational Workflow: From Sample to Result

A successful quantitative analysis follows a logical progression. The core workflow for all subsequent methods involves meticulous preparation, robust instrumental analysis, and validated data processing.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting A Sample Receipt & Login C Test Sample Preparation (Dissolution/Extraction) A->C B Reference Standard Preparation (Stock & Dilutions) B->C D System Suitability Testing (SST) C->D E Calibration Curve Analysis D->E F Sample Sequence Run E->F G Integration & Peak Purity Assessment F->G H Quantification via Calibration Curve G->H I Final Report Generation H->I

Figure 1: General Analytical Workflow.

Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle: This reverse-phase HPLC (RP-HPLC) method is the workhorse for assay and purity analysis. It separates the analyte from impurities based on their differential partitioning between a non-polar stationary phase (C18) and a polar mobile phase.[6] The molecule's triazole and ketone moieties provide a sufficient chromophore for reliable UV detection.

Experimental Protocol: HPLC-UV

Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector is suitable.[6]

ParameterValueRationale
HPLC System Agilent 1260 Infinity II or equivalentProvides reliable and reproducible performance.
Column C18, 4.6 x 150 mm, 5 µm particle sizeThe C18 stationary phase offers excellent retention for this moderately polar compound.
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (40:60, v/v)A simple, effective mobile phase. Formic acid improves peak shape and ensures ionization consistency.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Injection Vol. 10 µLA typical volume that balances sensitivity with the risk of peak distortion.
Detection λ 235 nmChosen based on the UV absorbance maxima of the triazole ring system.
Run Time 15 minutesSufficient to elute the main peak and any potential post-eluting impurities.

Reagent and Standard Preparation

  • Mobile Phase: Prepare the required volume of 0.1% formic acid in HPLC-grade water. Filter through a 0.45 µm membrane filter. Mix with HPLC-grade acetonitrile in the specified ratio. Degas before use.

  • Diluent: Use the mobile phase as the diluent to ensure peak shape integrity.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh ~10 mg of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone reference standard (purity >98%) into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Calibration Standards (1-200 µg/mL): Perform serial dilutions of the Standard Stock Solution to prepare at least five calibration standards covering the desired working range.

Sample Preparation

  • Accurately weigh a known amount of the test sample.

  • Dissolve the sample in a suitable volume of diluent to achieve a theoretical concentration within the calibration range (e.g., 50 µg/mL).

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

System Suitability Before analysis, inject the mid-point calibration standard (e.g., 50 µg/mL) five times. The system is deemed ready if it meets the following criteria:

  • Retention Time (RT) Precision: Relative Standard Deviation (RSD) ≤ 1.0%.

  • Peak Area Precision: RSD ≤ 2.0%.

  • Tailing Factor (Asymmetry): 0.8 – 1.5.

  • Theoretical Plates: ≥ 2000.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity quantification, LC-MS/MS is the gold standard.[4][7][8] The method combines the separation power of HPLC with the mass-resolving capability of a triple quadrupole mass spectrometer. Quantification is achieved using Multiple Reaction Monitoring (MRM), which provides exceptional specificity by monitoring a specific precursor-to-product ion transition.

Experimental Protocol: LC-MS/MS

Instrumentation and Conditions

ParameterValueRationale
LC System Waters ACQUITY UPLC or equivalentUPLC provides faster run times and better resolution.
MS System Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP 5500)Offers the sensitivity and speed required for MRM-based quantification.
Column C18, 2.1 x 50 mm, 1.7 µm particle sizeA smaller dimension column is suitable for the lower flow rates used with MS.
Mobile Phase A 0.1% Formic Acid in WaterStandard aqueous mobile phase for positive ion ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic mobile phase for positive ion ESI.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column and efficient ionization.
Gradient 10% B to 95% B over 3 min; hold at 95% B for 1 minA rapid gradient for high-throughput analysis.
Ionization Mode Electrospray Ionization (ESI), PositiveThe triazole nitrogens are readily protonated.
MRM Transitions Q1 (Precursor): 154.2 m/z ([M+H]⁺) Q3 (Product): 112.1 m/z ([M+H-C₂H₂O]⁺)Q1 is the protonated parent molecule. The product ion corresponds to the loss of the acetyl group.
Source Temp. 500 °COptimized for efficient desolvation.
Collision Energy Optimized via infusion (typically 15-25 eV)Tuned to maximize the intensity of the product ion.

Standard and Sample Preparation Preparation of standards and samples follows the same principles as the HPLC-UV method, but typically at much lower concentrations (e.g., 0.1 - 100 ng/mL), and often involves an extraction step (e.g., protein precipitation[8] or solid-phase extraction) if working with complex matrices like plasma.

Method 3: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[9][10][11] This method serves as an excellent orthogonal technique to HPLC, providing confirmation of identity through its characteristic electron ionization (EI) fragmentation pattern and allowing for the quantification of volatile impurities that may not be observed by LC.

Experimental Protocol: GC-MS

Instrumentation and Conditions

ParameterValueRationale
GC-MS System Agilent 7890B GC with 5977A MSD or equivalentA robust and widely used system for routine analysis.
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)A non-polar column providing good separation for a wide range of compounds.
Carrier Gas Helium, constant flow at 1.2 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temp. 250 °CEnsures rapid and complete vaporization of the analyte.
Injection Mode Split (20:1)Prevents column overloading for assay-level concentrations.
Oven Program Start at 100 °C, hold 1 min; ramp at 20 °C/min to 280 °C, hold 5 minA program designed to elute the analyte with good peak shape in a reasonable time.
MS Source Temp. 230 °CStandard temperature for EI source.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching and identification.
Scan Range 40 - 300 m/zCovers the molecular ion and key fragments of the analyte.

Sample Preparation

  • Prepare a stock solution of the analyte in a volatile solvent like Ethyl Acetate or Dichloromethane (e.g., 1 mg/mL).

  • Dilute as necessary to fall within the linear range of the instrument.

  • Inject directly into the GC-MS.

Method Validation: Ensuring Trustworthiness

Any analytical method intended for regulated use must be validated to demonstrate its fitness for purpose.[1][3] The validation should be performed according to the ICH Q2(R2) guideline.[2][12][13]

G cluster_qualitative Qualitative Attributes cluster_quantitative Quantitative Attributes cluster_performance Performance Attributes center Validated Method Specificity Specificity (Peak Purity) center->Specificity Accuracy Accuracy (% Recovery) center->Accuracy Precision Precision (% RSD) center->Precision Linearity Linearity (r²) center->Linearity Range Range center->Range LOQ LOQ center->LOQ LOD LOD center->LOD Robustness Robustness center->Robustness

Figure 2: Core Parameters of Analytical Method Validation.

Summary of Typical Validation Parameters and Acceptance Criteria (for HPLC-UV Assay)

ParameterTestAcceptance Criteria
Specificity Analyze blank, placebo, and stressed samples.No interference at the RT of the analyte peak. Peak purity must pass.
Linearity Analyze 5-7 standards across the range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision.80% to 120% of the nominal test concentration.
Accuracy Spike analyte into placebo at 3 levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 replicate preps at 100%. Intermediate: Different day/analyst.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
LOQ/LOD Signal-to-Noise ratio or standard deviation of the response.S/N ≥ 10 for LOQ; S/N ≥ 3 for LOD.
Robustness Vary parameters like flow rate (±10%), mobile phase composition (±2%).System suitability parameters must be met.

Stability-Indicating Properties & Forced Degradation

To ensure that the analytical method can accurately measure the analyte in the presence of its degradation products, a forced degradation study is essential.[14][15][16] This involves subjecting the analyte to harsh conditions to intentionally generate degradants. The primary HPLC-UV method should then be used to demonstrate that all degradation products are resolved from the parent peak.

G cluster_stress Stress Conditions A Analyte Solution (e.g., 1 mg/mL) B Acid Hydrolysis (e.g., 0.1M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1M NaOH, RT) A->C D Oxidation (e.g., 3% H₂O₂, RT) A->D E Thermal (e.g., 80°C, solid & solution) A->E F Photolytic (ICH Q1B light exposure) A->F G Analyze by Stability-Indicating HPLC Method B->G C->G D->G E->G F->G H Evaluate Peak Purity & Mass Balance G->H

Figure 3: Workflow for a Forced Degradation Study.

Protocol Outline:

  • Prepare solutions of the analyte (~1 mg/mL).

  • Expose separate aliquots to the following conditions:

    • Acid: Add 0.1 M HCl and heat.

    • Base: Add 0.1 M NaOH at room temperature.

    • Oxidation: Add 3% H₂O₂ at room temperature.

    • Thermal: Heat the solution and solid drug substance.

    • Photolytic: Expose to light as per ICH Q1B guidelines.

  • At appropriate time points, neutralize the acid/base samples and dilute all samples to a suitable concentration.

  • Analyze by the validated HPLC-UV method, assessing for new peaks and a decrease in the parent peak area. The goal is to achieve 5-20% degradation.

References

  • AB SCIEX. (n.d.). Improving the LC-MS/MS Selectivity of Triazole Derivative Metabolites with AB SCIEX SelexION™ Technology.
  • IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • Benchchem. (n.d.). Technical Support Center: 1,2,4-Triazole Compound Stability and Degradation.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • El-Kersh, M. A., et al. (2025). LC-MS/MS Assay for Simultaneous Quantification of Dual-Targeting 1,5-Diaryl-1,2,4-Triazole Sulfonamides (WA11-13) in Human Plasma. PubMed.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Springer Nature Experiments. (n.d.). Triazole Antifungal Quantification for Therapeutic Drug Monitoring in Serum by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
  • European Union Reference Laboratory for Pesticides. (n.d.). Determination of Triazole Derivative Metabolites (TDMs) in Fruit and Vegetables using the QuPPe Method and Differential Mobility.
  • Manicke, N. E., et al. (2016). Simultaneous Quantitation of Five Triazole Anti-fungal Agents by Paper Spray-Mass Spectrometry. PubMed Central.
  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability.
  • Kamkhede, D. B., & Solanki, P. R. (2015). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate.
  • The Royal Society of Chemistry. (n.d.). Supporting Information.
  • MedCrave online. (2016). Forced Degradation Studies.
  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology.
  • Various Authors. (n.d.). III Analytical Methods.
  • Agilent Technologies. (2025). Optimized fast gas chromatography coupled with proton-transfer-reaction time-of-flight mass spectrometry.
  • Szabo-Scandic. (n.d.). Mass Spectrometry GC and LC.
  • Parchem. (n.d.). 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.
  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds.
  • PubMed. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • BenchChem. (2025). Application Note: HPLC Analysis of 1-(2,4,5-trichlorophenyl)ethanone.
  • PubMed. (2021). Gas Chromatography-Tandem Mass Spectrometry Method for the Selective Detection of Glycols and Glycerol in the Liquids and Aerosols of E-Cigarette, or Vaping, Products.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and optimize the yield of this important heterocyclic ketone. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt protocols to your specific laboratory environment.

General Synthetic Strategy

The synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is typically approached via a multi-step sequence that requires careful control of regioselectivity and reaction conditions. A common and logical pathway involves two key transformations:

  • N-Alkylation: Introduction of the isopropyl group onto the 1,2,4-triazole ring. This step is critical as the triazole ring possesses multiple nitrogen atoms, leading to potential formation of undesired regioisomers.

  • C-Acylation: Installation of the acetyl group at the C5 position of the N-isopropyl triazole intermediate. This is often achieved through a directed metalation strategy, leveraging the directing effect of the N1-substituent.

G cluster_0 PART 1: N-Isopropylation cluster_1 PART 2: C5-Acylation A 1H-1,2,4-Triazole C Base (e.g., NaH, K2CO3) in aprotic solvent (e.g., DMF) A->C B Isopropyl Halide (e.g., 2-iodopropane) B->C D 1-Isopropyl-1H-1,2,4-triazole C->D Regioselective Alkylation E Strong Base (e.g., n-BuLi, LDA) at -78°C D->E Directed Metalation F C5-Lithiated Intermediate E->F G Acetylating Agent (e.g., Acetyl Chloride) F->G Quench H Target: 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone G->H

Caption: Proposed two-part synthetic workflow.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis in a practical Q&A format.

Part 1: N-Isopropylation Challenges

Q1: My N-isopropylation reaction is producing a mixture of 1-isopropyl, 2-isopropyl, and 4-isopropyl isomers with low overall yield. How can I improve the regioselectivity for the desired N1-isomer?

A1: This is a classic challenge in triazole chemistry. The formation of multiple isomers stems from the similar nucleophilicity of the different nitrogen atoms in the triazole ring. Achieving high regioselectivity requires carefully tuning the reaction conditions to favor either kinetic or thermodynamic control.

  • Underlying Principle: Alkylation at N1 or N2 is generally kinetically favored, while the N4-substituted product is often the thermodynamically most stable isomer. However, the N1 position is often preferred for subsequent C5 functionalization.

  • Troubleshooting Steps:

    • Choice of Base and Salt Formation: Pre-forming the triazole salt before adding the alkylating agent can significantly improve selectivity. Using a strong, non-nucleophilic base like Sodium Hydride (NaH) in an aprotic solvent like DMF or THF will deprotonate the triazole. The resulting sodium salt can then be reacted. Alternatively, using milder bases like potassium carbonate (K2CO3) can also be effective, often favoring N1 alkylation.[1]

    • Solvent Effects: Polar aprotic solvents like DMF or DMSO can facilitate the reaction but may lead to mixtures. Experimenting with less polar solvents like acetonitrile or even toluene with a phase-transfer catalyst might alter the selectivity profile.

    • Temperature Control: Running the reaction at lower temperatures (0 °C to room temperature) typically enhances kinetic control, which may favor the N1 isomer. Higher temperatures can lead to isomer scrambling and the formation of the thermodynamic N4 product.

    • Nature of the Alkylating Agent: While isopropyl bromide is common, using isopropyl iodide may increase the reaction rate, allowing for lower temperatures to be used. Acid-mediated alkylation using isopropyl alcohol and a strong acid like H2SO4 is another strategy that can yield a single product, in some cases the 1-isopropyl isomer.[2]

Q2: The reaction seems to stall, and I have a significant amount of unreacted 1H-1,2,4-triazole even after prolonged reaction times. What could be the cause?

A2: Incomplete conversion is often due to issues with reagents, solubility, or reaction setup.

  • Moisture Contamination: The bases used (especially NaH) are extremely sensitive to moisture. Ensure all glassware is oven-dried, and use anhydrous solvents. Moisture will quench the base and prevent the formation of the reactive triazole anion.

  • Base Stoichiometry and Quality: Ensure you are using at least one full equivalent of a high-quality base. If your base has degraded, the reaction will be incomplete. It is often beneficial to use a slight excess (e.g., 1.1 equivalents).

  • Solubility: 1H-1,2,4-triazole has limited solubility in some organic solvents. Its sodium salt, however, is often more soluble. Ensure the mixture is well-stirred to maximize interaction. If solubility is a persistent issue, a more polar solvent like DMF may be necessary.[3]

Part 2: C5-Acylation Challenges

Q3: I am attempting to acylate 1-isopropyl-1H-1,2,4-triazole at the C5 position, but I am getting no reaction or a complex mixture of byproducts. What is the correct strategy?

A3: The C5 proton of an N1-substituted 1,2,4-triazole is not acidic enough for deprotonation by common bases. Direct Friedel-Crafts acylation is also ineffective on this electron-deficient ring system. The most reliable method is directed metalation , which involves deprotonation with a very strong organolithium base.

  • Mechanism Insight: The N1- and N2-atoms of the triazole ring act as directing groups, coordinating to the lithium base and guiding deprotonation to the adjacent C5 position. This forms a highly reactive C5-lithiated intermediate.

  • Critical Parameters:

    • Strong Base is Essential: You must use a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA).

    • Cryogenic Temperatures: The C5-lithiated intermediate is unstable at higher temperatures. The deprotonation step must be carried out at -78 °C (a dry ice/acetone bath). Allowing the reaction to warm up prematurely will lead to decomposition.

    • Anhydrous Conditions: Organolithium reagents react violently with water. The entire reaction must be performed under an inert atmosphere (Nitrogen or Argon) with anhydrous solvents (typically THF or diethyl ether).

    • Choice of Acetylating Agent: After forming the C5-lithiated species, it can be "quenched" by adding an electrophilic source of the acetyl group. Acetyl chloride or acetic anhydride are common choices. Adding the acetylating agent at -78 °C and then allowing the mixture to slowly warm to room temperature is a standard procedure.

Q4: My final product is an impure oil, and I am struggling with purification. What are the best methods to obtain a pure product?

A4: Purification of polar heterocyclic compounds can be challenging. "Oiling out" instead of crystallizing is a common sign of impurities.[4]

  • Chromatography:

    • Normal Phase (Silica Gel): Standard silica gel chromatography may result in peak tailing due to the polar nature of the triazole. To improve separation, consider using a more polar eluent system (e.g., ethyl acetate/methanol) or adding a small amount (0.5-1%) of triethylamine or ammonia to the mobile phase to deactivate acidic sites on the silica.[4]

    • Reverse Phase (C18): For highly polar compounds, reverse-phase chromatography using a water/acetonitrile or water/methanol gradient can be very effective.

  • Recrystallization: If you can obtain a semi-pure solid, recrystallization is an excellent final purification step. Experiment with different solvent systems. A good starting point is a polar solvent in which the compound is soluble when hot, and a non-polar solvent in which it is insoluble, such as ethyl acetate/hexanes or dichloromethane/pentane.[5][6]

  • Aqueous Workup: During the workup, washing the organic layer with a saturated aqueous solution of a chelating agent like EDTA can help remove any residual metal salts from the reaction.[4]

Optimized Experimental Protocols

The following protocols are provided as a starting point. Researchers should perform their own risk assessments and optimize based on their specific equipment and reagents.

Protocol 1: Synthesis of 1-Isopropyl-1H-1,2,4-triazole
  • Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-1,2,4-triazole (1.0 eq).

  • Salt Formation: Add anhydrous DMF to the flask. Cool the suspension to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until gas evolution ceases and the solution becomes clearer.

  • Alkylation: Cool the mixture back to 0 °C. Add 2-iodopropane (1.2 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to separate the desired N1-isomer from other regioisomers.

Protocol 2: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone
  • Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add 1-isopropyl-1H-1,2,4-triazole (1.0 eq) and anhydrous THF.

  • Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (n-BuLi, 2.5 M in hexanes, 1.1 eq) dropwise via syringe over 30 minutes, keeping the internal temperature below -70 °C. A color change is typically observed. Stir the mixture at -78 °C for 1-2 hours.

  • Acylation (Quench): Add acetyl chloride (1.2 eq) dropwise to the cold solution. Maintain the temperature at -78 °C during the addition.

  • Reaction Completion: Stir the reaction mixture at -78 °C for an additional 2 hours, then allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Extract the product with dichloromethane (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the final product.

Troubleshooting Decision Tree

Troubleshooting Start Low Yield or Impure Product Issue_Isomers Problem: Isomer Mixture Observed (N1, N2, N4-alkylation) Start->Issue_Isomers Issue_Incomplete Problem: Incomplete Reaction (Starting material remains) Start->Issue_Incomplete Issue_Purify Problem: Difficult Purification (Oily product, streaking on TLC) Start->Issue_Purify Sol_Base Solution: Pre-form salt with NaH before adding alkyl halide. Issue_Isomers->Sol_Base Cause: Competing Nucleophilic Sites Sol_Temp Solution: Run alkylation at lower temp (0°C to RT) to favor kinetic N1 product. Issue_Isomers->Sol_Temp Cause: Thermodynamic vs. Kinetic Control Sol_Anhydrous Solution: Ensure strictly anhydrous conditions. Use oven-dried glassware and dry solvents. Issue_Incomplete->Sol_Anhydrous Cause: Reagent Decomposition Sol_Base_Qual Solution: Verify quality and stoichiometry of base (use 1.1 eq of fresh NaH or n-BuLi). Issue_Incomplete->Sol_Base_Qual Cause: Insufficient Reagent Sol_Temp_Acyl Solution: For acylation, ensure temp is held at -78°C during lithiation. Issue_Incomplete->Sol_Temp_Acyl Cause: Intermediate Instability Sol_Chrom Solution: Modify column conditions. Add 1% TEA to eluent or use reverse-phase (C18) chromatography. Issue_Purify->Sol_Chrom Cause: High Polarity Sol_Recrys Solution: Attempt recrystallization from a biphasic solvent system (e.g., EtOAc/Hexanes). Issue_Purify->Sol_Recrys Cause: Impurities Preventing Crystallization

Caption: A decision tree for troubleshooting common synthesis issues.

Summary of Key Parameters

StepParameterRecommended ConditionRationale & Potential Impact
N-Isopropylation BaseNaH, K₂CO₃Strong bases favor complete anion formation. K₂CO₃ can be milder and sometimes more selective.[1]
SolventDMF, THF, AcetonitrilePolar aprotic solvents aid solubility of the triazole salt. Less polar solvents may alter regioselectivity.
Temperature0 °C to Room TempLower temperatures favor the kinetically controlled N1/N2 products over the thermodynamic N4 product.
C5-Acylation Basen-BuLi, LDAA strong organolithium base is required to deprotonate the C5 position.
SolventAnhydrous THF, Et₂OMust be aprotic and anhydrous to prevent quenching the base and intermediate.
Temperature-78 °CEssential to maintain the stability of the highly reactive C5-lithiated intermediate.
Purification ChromatographySilica Gel + 1% TEA or Reverse PhaseAdditive minimizes peak tailing for polar amines. Reverse phase is ideal for very polar compounds.[4]
CrystallizationBiphasic Solvent SystemAn effective method for final purification to remove minor impurities that inhibit crystallization.[5]

References

  • Klapars, A., Parris, S., Anderson, K. W., & Buchwald, S. L. (2002). N-Acetylation of 5-Amino-1H-[7][8][9]triazole Revisited. Journal of Organic Chemistry, 67(25), 9273-9276.

  • PubMed. (n.d.). Acetylation of 5-amino-1H-[7][8][9]triazole revisited. Retrieved from [Link]

  • ACS Publications. (n.d.). Acetylation of 5-Amino-1H-[7][8][9]triazole Revisited. Retrieved from [Link]

  • Frontiers in Chemistry. (2023). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Retrieved from [Link]

  • Prespublishing. (2023). Synthesis of Substituted 1,2,4-Triazole Containing Novel Small Molecules by Using Microwave. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis methods for 1,2,4-Triazole Derivatives. Retrieved from [Link]

  • ISRES. (n.d.). Synthesis of 1,2,4 Triazole Compounds. Retrieved from [Link]

  • Journal of Advanced Pharmacy Research. (n.d.). Synthesis of New 1,2,4-Triazole Derivatives with Expected Biological Activities. Retrieved from [Link]

  • Google Patents. (n.d.). WO2005000841A1 - Preparation of n2-alkylated 1,2,3-triazoles.
  • Google Patents. (n.d.). US4269987A - Purification of triazoles.
  • CORE. (1979). Method for Direct Preparation for 1,2,4-Triazole from Hydrazine and Formamide. Retrieved from [Link]

  • IISTE. (n.d.). The Preparation of Some 1,2,4-Triazole Ester and Benzotriazole Ester Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Acid-mediated regioselective alkylation of 1,2,3-triazole. Retrieved from [Link]

  • MDPI. (n.d.). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Retrieved from [Link]

Sources

Technical Support Center: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Compound Solubility

Welcome to the dedicated technical support guide for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. As chemists and biologists, we understand that a compound's journey from a vial to a validated data point is fraught with potential obstacles. Among the most common yet frustrating of these is solubility. This is particularly true for heterocyclic compounds like the one , which, despite their therapeutic potential, can exhibit challenging physicochemical properties.[1]

This guide is structured to function as a direct line to an experienced application scientist. It moves beyond simple protocols to explain the underlying principles, empowering you to not only solve the immediate problem but also to anticipate and prevent future issues. We will address the specific solubility challenges of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in Dimethyl Sulfoxide (DMSO), a powerful yet nuanced solvent.[2]

Part 1: Frequently Asked Questions (FAQs) - Your First Response

This section provides rapid answers to the most common initial challenges.

Q1: My 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone powder is not dissolving in DMSO at room temperature. What are my immediate first steps?

A1: This is a frequent first hurdle. Before assuming inherent insolubility, let's address the most common culprits:

  • Solvent Quality: DMSO is highly hygroscopic, meaning it readily absorbs water from the atmosphere. Even a small amount of absorbed water can dramatically decrease its solvating power for many organic compounds.[3][4] Always use anhydrous, high-purity DMSO (≥99.9%) from a freshly opened bottle or one that has been properly stored in a desiccator.

  • Insufficient Mechanical Agitation: Ensure you have vortexed the solution vigorously for at least 1-2 minutes.[5] Some compounds require significant mechanical energy to break down crystal lattice structures.

  • Kinetic Barriers: Dissolution may be slow. Apply gentle energy by following the Aided Dissolution Protocol in Part 2. This involves controlled warming and sonication to overcome the kinetic barrier to dissolution.[3][5]

Q2: I successfully dissolved the compound in 100% DMSO, but it immediately precipitated when I diluted it into my aqueous cell culture medium/buffer. Why is this happening?

A2: This phenomenon, often called "crashing out," is the most common solubility issue in biological assays.[3] It occurs because the compound has high kinetic solubility in an organic solvent like DMSO but low thermodynamic solubility in an aqueous system.[6] When you dilute the DMSO stock, you rapidly change the solvent environment from one that is favorable (organic) to one that is unfavorable (aqueous), causing the compound to precipitate.[2][7] To mitigate this, it is crucial to perform serial dilutions in 100% DMSO first to lower the compound concentration before the final dilution into your aqueous medium.[8][9]

Q3: Could my storage conditions be the cause of the solubility issues?

A3: Absolutely. Storing DMSO stock solutions, particularly at -20°C, can be problematic. DMSO's freezing point is relatively high at ~18.5°C (65.3°F).[10] Repeated freeze-thaw cycles can introduce moisture from atmospheric condensation each time the vial is opened.[4][11] This absorbed water, combined with the act of freezing, can promote the precipitation or crystallization of your compound out of solution over time.[4][12] It is best practice to aliquot your main stock solution into single-use volumes to minimize freeze-thaw cycles.[5]

Q4: I've tried gentle warming. Is there a risk I could be degrading my compound?

A4: Yes, caution is warranted. While gentle warming (e.g., to 37°C) is a standard practice to aid dissolution, some compounds can be heat-labile.[5] Triazoles are generally stable rings, but the overall structure dictates its thermal stability.[1] Furthermore, DMSO itself can decompose at its boiling point (189°C), and this decomposition can be catalyzed by acids or bases at lower temperatures.[10][13] As a rule, use the lowest effective temperature for the shortest duration necessary. A post-dissolution purity check via HPLC or LC-MS is advisable if you have concerns.

Part 2: In-Depth Troubleshooting Guides & Protocols

Protocol 1: Systematic Approach to Aided Dissolution

This protocol provides a structured workflow for dissolving challenging compounds.

Objective: To achieve complete dissolution of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in DMSO while maintaining compound integrity.

Materials:

  • 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

  • Anhydrous, high-purity DMSO

  • Sterile, appropriate-sized vial (glass is preferred)

  • Vortex mixer

  • Water bath sonicator

  • Calibrated water bath or heat block

Procedure:

  • Preparation: Weigh the desired amount of your compound into a sterile vial. Add the calculated volume of anhydrous DMSO to reach your target concentration.

  • Step 1: Mechanical Agitation (Room Temperature):

    • Securely cap the vial.

    • Vortex vigorously for 2-3 minutes.

    • Visually inspect for undissolved particulates against a bright light. If dissolution is incomplete, proceed to the next step.

  • Step 2: Sonication:

    • Place the vial in a water bath sonicator.

    • Sonicate for 10-15 minutes.[5] The ultrasonic waves provide localized energy to break up compound aggregates.

    • Visually inspect again. If issues persist, proceed to the final step.

  • Step 3: Gentle & Controlled Warming:

    • Set a water bath or heat block to 37°C. Do not exceed 40°C without prior stability data.

    • Place the vial in the bath for 5-10 minutes.

    • Periodically remove and vortex the sample during this time.

    • Allow the solution to cool to room temperature and inspect for any precipitation. A clear solution at room temperature indicates success.

Below is a workflow diagram illustrating this decision-making process.

G start Start: Compound in Anhydrous DMSO vortex Vortex Vigorously (2-3 min) start->vortex inspect1 Visually Inspect vortex->inspect1 sonicate Sonicate (10-15 min) inspect1->sonicate Incomplete success Dissolution Complete (Proceed with experiment) inspect1->success Complete inspect2 Visually Inspect sonicate->inspect2 warm Gentle Warming (37°C, 5-10 min) inspect2->warm Incomplete inspect2->success Complete inspect3 Visually Inspect warm->inspect3 inspect3->success Complete fail Insoluble (Consider alternative solvent or concentration reduction) inspect3->fail Incomplete

Caption: Troubleshooting workflow for compound dissolution.

Protocol 2: Preventing Precipitation During Aqueous Dilution

This protocol is critical for ensuring your compound remains in solution in the final assay medium.

Objective: To accurately dilute the DMSO stock solution into an aqueous buffer or medium without causing the compound to precipitate.

Core Principle: The key is to minimize the time the compound spends at a high concentration in an unfavorable solvent environment. This is best achieved by making the final dilution step as rapid and dilute as possible.

Procedure:

  • Prepare a Serial Dilution in 100% DMSO:

    • Start with your high-concentration stock (e.g., 10 mM) in 100% DMSO.

    • Perform a serial dilution (e.g., 1:5 or 1:10) in 100% DMSO to create intermediate stocks that are closer to your final desired concentrations.[5][8] This is the most critical step.

  • Final "Spike-In" Dilution:

    • Aliquot your final aqueous medium (e.g., cell culture media, assay buffer) into the wells of your plate or tubes.

    • Add a very small volume of the appropriate DMSO stock directly into the large volume of aqueous medium (e.g., add 1 µL of a 100 µM DMSO stock to 99 µL of media for a final concentration of 1 µM).

    • Immediately and thoroughly mix the solution. For plates, use a plate shaker or multi-channel pipette mixing; for tubes, vortex immediately.

  • Vehicle Control: Always include a control where you add the same final concentration of DMSO (without the compound) to your aqueous medium to account for any solvent effects.[5]

The diagram below illustrates the correct and incorrect dilution pathways.

G cluster_0 Correct Pathway cluster_1 Incorrect Pathway stock_c 10 mM Stock in 100% DMSO serial_dmso Serial Dilution in 100% DMSO (e.g., to 100 µM) stock_c->serial_dmso spike_in Spike 1 µL into 99 µL Aqueous Buffer serial_dmso->spike_in final_c Final: 1 µM Compound 1% DMSO (Solution Clear) spike_in->final_c stock_i 10 mM Stock in 100% DMSO direct_dilute Dilute 1 µL into 999 µL Aqueous Buffer stock_i->direct_dilute precipitate Precipitation Occurs! (Inaccurate Concentration) direct_dilute->precipitate

Caption: Correct vs. Incorrect method for aqueous dilution.

Part 3: Advanced Characterization & Stability

If solubility issues persist, it may be necessary to confirm the identity and stability of your compound.

Assessing Compound Stability: If you have access to analytical instrumentation, a simple experiment can provide immense insight.

  • Method: Use High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Procedure:

    • Prepare a fresh solution of your compound in DMSO using the aided dissolution protocol.

    • Immediately inject a sample and obtain a chromatogram/spectrum. This is your t=0 reference.

    • Let the solution sit at room temperature for a few hours (e.g., 4 hours) and re-inject.

    • Compare the chromatograms. The appearance of new peaks or a significant decrease in the area of your main peak suggests degradation.

Kinetic vs. Thermodynamic Solubility: It is important to understand the two types of solubility measurements:

  • Kinetic Solubility: Measures how much of a compound, added from a DMSO stock, can be dissolved in an aqueous buffer before it precipitates. This is most relevant for biological assays.[6]

  • Thermodynamic Solubility: The true equilibrium solubility of the solid compound in a solvent. This is a fundamental physical property.

Your issue is likely related to poor kinetic solubility. If standard methods fail, you may need to consider formulation strategies such as using co-solvents (with appropriate controls) or carriers like cyclodextrins, though these can complicate biological interpretations.[2]

Data Summary Table
ParameterValue / RecommendationRationale & Reference
Recommended DMSO Purity Anhydrous, ≥99.9%Water significantly reduces the solvating power of DMSO.[3][4]
Max Warming Temperature 37-40°CBalances increased dissolution kinetics with minimized risk of compound degradation.[5]
Max Final DMSO in Assay Typically <0.5%High concentrations of DMSO can be cytotoxic or interfere with assay results.[5][14]
Stock Solution Storage -20°C or -80°C in single-use aliquotsMinimizes freeze-thaw cycles and subsequent water absorption/precipitation.[5][11][14]

References

  • Bevan, S., & Lloyd, P. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.
  • Compound solubility measurements for early drug discovery. (2022). Life Chemicals.
  • Any suggestions for treating DMSO soluble compound in cell culture? (2013).
  • Overcoming low solubility of triazole derivatives in organic synthesis. (n.d.). BenchChem.
  • How do I avoid precipitation of DMSO soluble compounds in water based culture media? (2015).
  • Why is my compound soluble in DMSO, but precipitating with subsequent dilutions? (2014).
  • How to dissolve peptide in DMSO and still be safe to the cell culture. (2023). LifeTein.
  • Di, L., & Kerns, E. H. (2006).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (n.d.).
  • Park, J. Y., Lee, C., & Yoon, J. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H(2)O(2) process.
  • Compound Handling Instructions. (n.d.). MCE (MedChemExpress).
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (n.d.).
  • Do freeze-thaw cycles damage small molecules dissolved in DMSO? (2021). Reddit.
  • Solubility of triazole? (2017).
  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.).
  • Park, J. Y., et al. (2004). Kinetics and mechanisms of DMSO (dimethylsulfoxide) degradation by UV/H2O2 process.
  • Popa-Burke, I., & Russell, J. (2014). Compound precipitation in high-concentration DMSO solutions. Journal of Biomolecular Screening.
  • Synthesis of Dense 1,2,3-Triazole Polymers Soluble in Common Organic Solvents. (n.d.). MDPI.
  • Dimethyl sulfoxide. (n.d.). Wikipedia.
  • 1,2,3-Triazole-Diketopyrrolopyrrole Derivatives with Tunable Solubility and Intermolecular Interactions. (n.d.). CNR-IRIS.
  • Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022).
  • Study on Autocatalytic Decomposition of Dimethyl Sulfoxide (DMSO) III: Investigations Regarding the Main Decomposition. (2021).

Sources

Technical Support Center: Overcoming Resistance to Novel Kinase Inhibitors Featuring the 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing our novel series of kinase inhibitors built around the 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone core. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions that may arise during your in vitro experiments. Our goal is to empower you with the knowledge to anticipate, identify, and overcome experimental challenges, particularly the emergence of drug resistance.

For the purpose of this guide, we will refer to a representative analog from this series as "Compound X." While the specific kinase target of Compound X is proprietary, the principles and troubleshooting steps outlined here are broadly applicable to the investigation of novel ATP-competitive kinase inhibitors in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: We are observing a significant loss of potency with Compound X in our cell-based assays compared to the biochemical assay data provided. What could be the reason for this discrepancy?

A1: This is a common and important observation in early-stage drug discovery. Several factors can contribute to a rightward shift in the IC50 curve when moving from a purified enzyme system to a cellular environment.[1] High intracellular concentrations of ATP (1-5 mM) can outcompete ATP-competitive inhibitors like Compound X for binding to the kinase active site, leading to a decrease in apparent potency.[1] Additionally, issues such as poor cell permeability, active drug efflux by transporters like P-glycoprotein, and rapid intracellular metabolism can reduce the effective concentration of the compound at its target.[1]

Q2: Our cancer cell line, which was initially sensitive to Compound X, has started to show signs of acquired resistance after several passages under drug selection. What are the common molecular mechanisms of resistance to kinase inhibitors?

A2: Acquired resistance is a major challenge in cancer therapy and can be driven by several mechanisms.[2] These can be broadly categorized as on-target or off-target resistance. On-target resistance often involves the acquisition of mutations in the kinase domain that either directly impair inhibitor binding or alter the conformation of the active site.[3] Off-target mechanisms can include the activation of bypass signaling pathways that compensate for the inhibition of the primary target, upregulation of drug efflux pumps, or changes in drug metabolism.

Q3: How can we confirm that Compound X is engaging its intended target in our resistant cell lines?

A3: Target engagement can be assessed using several methods. A straightforward approach is to perform a Western blot analysis to examine the phosphorylation status of a known downstream substrate of the target kinase. A lack of change in substrate phosphorylation upon treatment with Compound X in resistant cells, compared to sensitive parental cells, would suggest a loss of target engagement. Cellular thermal shift assays (CETSA) can also be employed to directly measure the binding of Compound X to its target in intact cells.

Q4: We suspect off-target effects might be contributing to the observed phenotype. How can we begin to investigate this?

A4: A critical first step is to perform a target validation experiment.[4] Using a technique like CRISPR-Cas9 to knock out the intended target of Compound X in your sensitive cell line can be very informative.[2][4] If the knockout cells are no longer sensitive to Compound X, it strongly suggests that the compound's primary mechanism of action is through its intended target. Conversely, if the knockout cells remain sensitive, it points towards significant off-target effects.[4]

Troubleshooting Guides

Guide 1: Investigating a Rightward IC50 Shift in Cell-Based Assays

This guide provides a systematic approach to troubleshooting a loss of potency of Compound X in cellular assays compared to biochemical assays.

Potential Causes and Solutions

Potential Cause Recommended Action
High Intracellular ATP Concentration This is an inherent property of cells. Consider using cell lines with varying metabolic rates or genetically engineered lines with altered ATP levels if available. Acknowledge this as a likely contributor to the potency shift.
Poor Cell Permeability Perform a cellular uptake assay using LC-MS/MS to quantify the intracellular concentration of Compound X over time.
Active Drug Efflux Co-incubate cells with Compound X and known inhibitors of common efflux pumps (e.g., verapamil for P-glycoprotein). A leftward shift in the IC50 curve in the presence of an efflux pump inhibitor suggests that Compound X is a substrate for that transporter.
Compound Instability or Metabolism Incubate Compound X in cell culture media (with and without cells) over the course of your experiment and analyze its stability by LC-MS/MS.
Target Not Essential in the Chosen Cell Line Confirm the expression of the target kinase via Western blot or qPCR. Ensure that the targeted pathway is a known driver of proliferation in your specific cell line through literature review or preliminary experiments.
Guide 2: Characterizing Acquired Resistance to Compound X

This guide outlines the initial steps to characterize the mechanism of acquired resistance in a cell line model.

Experimental Workflow for Resistance Characterization

Resistance_Workflow A Generate Resistant Cell Line (Dose escalation of Compound X) B Confirm Resistance (Compare IC50 with parental line) A->B C Assess On-Target Activity (Western blot for p-Substrate) B->C F Analyze Efflux Pump Expression (qPCR or Western blot for MDR1, etc.) B->F D Sequence Target Kinase Gene (Identify potential mutations) C->D No target inhibition E Investigate Bypass Pathways (Phospho-kinase array) C->E Target inhibited, but cells survive

Caption: Workflow for investigating acquired resistance.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To determine the concentration of Compound X that inhibits cell proliferation by 50% (IC50).

Methodology:

  • Cell Seeding:

    • Harvest and count cells in the logarithmic growth phase.

    • Dilute the cell suspension to the desired concentration (optimized for your cell line, e.g., 2,000-10,000 cells/well).

    • Seed 90 µL of the cell suspension into each well of a 96-well opaque-walled plate.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a 10-point serial dilution of Compound X in DMSO at 1000x the final concentration.

    • Dilute the compound series in cell culture medium to a 10x final concentration.

    • Add 10 µL of the 10x compound solution to the respective wells. Include a vehicle control (DMSO only).

    • Incubate for 72 hours (or a duration optimized for your cell line).

  • Data Acquisition:

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50 value.

Protocol 2: Western Blot Analysis of Target Pathway Inhibition

Objective: To assess the effect of Compound X on the phosphorylation of a downstream substrate of its target kinase.

Methodology:

  • Cell Treatment and Lysis:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of Compound X (e.g., 0.1x, 1x, 10x IC50) and a vehicle control for a predetermined time (e.g., 2-4 hours).

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation and determine protein concentration using a BCA assay.

  • SDS-PAGE and Immunoblotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against the phosphorylated substrate overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Strip the membrane and re-probe with an antibody against the total substrate protein and a loading control (e.g., GAPDH or β-actin).

    • Quantify band intensities using densitometry software.

    • Normalize the phosphorylated protein signal to the total protein signal for each sample.

    • Compare the treated samples to the vehicle control to determine the extent of pathway inhibition.

Signaling Pathway Visualization

Kinase_Signaling cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Growth Factor Receptor TargetKinase Target Kinase (e.g., PI3K, MEK) Receptor->TargetKinase Activates DownstreamSubstrate Downstream Substrate (e.g., Akt, ERK) TargetKinase->DownstreamSubstrate Phosphorylates TranscriptionFactors Transcription Factors DownstreamSubstrate->TranscriptionFactors Activates EffluxPump Efflux Pump (e.g., P-gp) CompoundX Compound X EffluxPump->CompoundX Effluxes GeneExpression Gene Expression (Proliferation, Survival) TranscriptionFactors->GeneExpression CompoundX->TargetKinase Inhibits

Caption: Simplified kinase signaling and points of resistance.

References

  • Mechanisms of Triazole Resistance in Aspergillus fumigatus - PMC - NIH. Available at: [Link]

  • Triazole mechanism of action and resistance. Triazole drugs target the... - ResearchGate. Available at: [Link]

  • A secondary mechanism of action for triazole antifungals in Aspergillus fumigatus mediated by hmg1 - NIH. Available at: [Link]

  • (PDF) Triazole resistance mediated by mutations of a conserved active site tyrosine in fungal lanosterol 14α-demethylase - ResearchGate. Available at: [Link]

  • How to use in vitro models to study and overcome drug resistance in oncology. Available at: [Link]

  • Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - JoVE. Available at: [Link]

  • Fluconazole - Wikipedia. Available at: [Link]

  • Development of Drug-resistant Cell Lines for Experimental Procedures - PMC - NIH. Available at: [Link]

  • Overcoming Oncology Drug Resistance: Models and Strategies. Available at: [Link]

  • Drug Resistance-Reversal Strategies: Comparison of Experimental Data With Model Predictions | JNCI: Journal of the National Cancer Institute | Oxford Academic. Available at: [Link]

  • A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. Available at: [Link]

  • Unlocking Potential and Limits of Kinase Inhibitors: The Highway to Enhanced Cancer Targeted Therapy - NIH. Available at: [Link]

  • (PDF) 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone - ResearchGate. Available at: [Link]

  • 1H-1,2,4-triazol-3-yl-anilines: novel potent inhibitors of vascular endothelial growth factor receptors 1 and 2 - PubMed. Available at: [Link]

  • Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Available at: [Link]

  • 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone. Available at: [Link]

  • Spotlight on Novel Agents in Early Development | Targeted Oncology - Immunotherapy, Biomarkers, and Cancer Pathways. Available at: [Link]

  • 1,2,4-triazol-3-yl-thiopropyl-tetrahydrobenzazepines: a series of potent and selective dopamine D(3) receptor antagonists - PubMed. Available at: [Link]

  • Bio-Oriented Synthesis and Molecular Docking Studies of 1,2,4-Triazole Based Derivatives as Potential Anti-Cancer Agents against HepG2 Cell Line - PMC - NIH. Available at: [Link]

  • 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone hemihydrate - NIH. Available at: [Link]

  • (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone - ResearchGate. Available at: [Link]

  • 2-(1-methyl-1H-1,2,4-triazol-5-yl)ethan-1-ol | C5H9N3O | CID 65600773 - PubChem. Available at: [Link]

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Technical Support Center: Purification of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for the purification of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common and complex challenges encountered during the isolation and purification of this N-isopropyl triazole derivative. Here, we synthesize fundamental chemical principles with practical, field-tested methodologies to empower you to achieve your desired purity targets with confidence.

Introduction to the Molecule and Its Challenges

1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is a heterocyclic ketone with a polar triazole ring and a moderately non-polar isopropyl group. This amphiphilic nature, coupled with the basicity of the triazole nitrogens, presents unique purification challenges. Issues such as poor chromatographic resolution, "oiling out" during recrystallization, and removal of structurally similar impurities are common hurdles. This guide provides a systematic approach to overcoming these obstacles.

Predicted Physicochemical Properties

While experimental data for this specific molecule is not widely published, we can predict its properties based on its structure and data from similar compounds. These predictions are crucial for designing effective purification strategies.

PropertyPredicted Value/CharacteristicRationale and Impact on Purification
Molecular Formula C₇H₁₁N₃O[1]-
Molecular Weight 153.18 g/mol Influences diffusion rates but is less critical for common purification techniques than polarity.
Polarity Moderately PolarThe triazole ring and ketone group impart significant polarity, while the isopropyl group adds non-polar character. This dual nature requires careful solvent selection for both chromatography and recrystallization.
Basicity (pKa) ~2-3 (Predicted for triazole ring)The triazole nitrogens are weakly basic, which can lead to tailing on silica gel chromatography due to interactions with acidic silanol groups.
Melting Point Likely a low-melting solid or oil at room temperatureThe relatively low molecular weight and non-planar structure may result in a lower melting point. The presence of impurities can further depress the melting point, often leading to "oiling out."
Solubility Soluble in polar organic solvents (Methanol, Ethanol, Acetone); Moderately soluble in Ethyl Acetate and Dichloromethane; Sparingly soluble in non-polar solvents (Hexane, Heptane).Solubility is a key parameter for choosing appropriate solvents for both recrystallization and chromatography.

Understanding Potential Impurities

Effective purification begins with understanding the potential impurities from the synthesis. A common route to N-alkylated 1,2,4-triazoles involves the cyclization of an N-substituted imidate with a hydrazine derivative.

A plausible synthetic pathway for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is the reaction of an N-isopropylacetimidic acid ester with acetic hydrazide.

Synthesis_Pathway cluster_reactants Starting Materials N-isopropylacetimidic acid ester N-isopropylacetimidic acid ester Product 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone N-isopropylacetimidic acid ester->Product Acetic hydrazide Acetic hydrazide Acetic hydrazide->Product Impurities Impurities Product->Impurities Potential Contaminants Recrystallization_Troubleshooting Start Crude Product Dissolve Dissolve in minimal hot solvent Start->Dissolve Cool Cool slowly Dissolve->Cool Result Crystals form? Cool->Result Filter Filter and collect pure product Result->Filter Yes OilOut Product 'oils out' Result->OilOut No, oils out NoCrystals No crystals form Result->NoCrystals No, clear solution TroubleshootOil Troubleshoot: - Re-heat, add more solvent - Slower cooling - Scratch/Seed - Change solvent system OilOut->TroubleshootOil TroubleshootOil->Dissolve TroubleshootNoCrystals Troubleshoot: - Concentrate solution - Add anti-solvent - Scratch/Seed NoCrystals->TroubleshootNoCrystals TroubleshootNoCrystals->Cool

Troubleshooting workflow for recrystallization.
Part 2: Column Chromatography

Q1: My compound is streaking or tailing badly on the silica gel column. What's the cause and how do I fix it?

A1: Streaking or tailing of basic compounds like triazoles is a classic issue in normal-phase chromatography.

  • Causality: The weakly basic nitrogen atoms in the triazole ring interact strongly with the acidic silanol (Si-OH) groups on the surface of the silica gel. This leads to a non-ideal equilibrium during elution, causing the compound to "drag" down the column.

  • Troubleshooting Steps:

    • Add a Basic Modifier: The most common solution is to add a small amount of a basic modifier to the eluent to neutralize the acidic sites on the silica. Triethylamine (Et₃N) at 0.1-1% (v/v) is highly effective. Alternatively, a few drops of aqueous ammonia in the polar solvent component of the eluent can also work.

    • Use a Different Stationary Phase: If a basic modifier is not desirable, consider using a different stationary phase. Alumina (neutral or basic) is a good alternative for purifying basic compounds.

    • Reverse-Phase Chromatography: For highly polar compounds, reverse-phase chromatography (using a C18 stationary phase and a polar mobile phase like water/acetonitrile or water/methanol) can be an excellent option.

    • Check for Overloading: Tailing can also be a sign of column overloading. Ensure you are not loading more than 1-5% of the silica gel weight with your crude material.

Q2: I can't get good separation between my product and a closely-eluting impurity. What can I do?

A2: Achieving separation of structurally similar compounds requires optimizing the selectivity of your chromatographic system.

  • Causality: The impurity and your product have very similar polarities and interactions with the stationary phase in the chosen eluent.

  • Troubleshooting Steps:

    • Fine-Tune the Eluent Polarity: A small adjustment in the solvent ratio can sometimes be enough. Aim for an Rf value of 0.2-0.3 for your target compound on TLC for the best separation on a column.

    • Change the Solvent System: If adjusting the ratio doesn't work, change the solvents themselves. Different solvents interact with compounds in different ways (e.g., dipole-dipole, hydrogen bonding). For example, switching from a hexane/ethyl acetate system to a dichloromethane/methanol system can dramatically alter the selectivity.

    • Use a Gradient Elution: Start with a less polar eluent to allow the less polar compounds to separate at the top of the column, then gradually increase the polarity to elute your product and more polar impurities.

    • Try a Different Stationary Phase: As mentioned before, switching from silica to alumina, or to a bonded phase like diol or cyano, can provide different selectivity.

Chromatography_Workflow Start Crude Product TLC Develop TLC with various eluents Start->TLC AnalyzeTLC Good separation and Rf (0.2-0.3)? TLC->AnalyzeTLC RunColumn Run flash column chromatography AnalyzeTLC->RunColumn Yes OptimizeEluent Optimize eluent system: - Adjust solvent ratio - Change solvents - Add modifier (e.g., Et3N) AnalyzeTLC->OptimizeEluent No Tailing Observe Tailing/Streaking? RunColumn->Tailing AnalyzeFractions Analyze fractions by TLC Combine Combine pure fractions AnalyzeFractions->Combine Evaporate Evaporate solvent to obtain pure product Combine->Evaporate OptimizeEluent->TLC Tailing->AnalyzeFractions No AddModifier Add basic modifier (e.g., 0.5% Et3N) Tailing->AddModifier Yes AddModifier->RunColumn

General workflow for developing a column chromatography method.

Experimental Protocols

Protocol 1: Recrystallization using a Two-Solvent System (Ethanol/Water)

This protocol is a good starting point for a moderately polar compound like 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

  • Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of hot ethanol (near boiling).

  • Hot Filtration (if necessary): If insoluble impurities are present, filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add water dropwise with swirling until a persistent cloudiness is observed.

  • Clarification: Add a few drops of hot ethanol to just redissolve the precipitate and obtain a clear solution.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice-water bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography on Silica Gel

This protocol is designed to purify the compound from less polar and more polar impurities.

  • TLC Analysis: Develop a suitable eluent system using TLC plates. A good starting point for this compound would be a mixture of ethyl acetate and hexane, or dichloromethane and methanol. If tailing is observed, add 0.5% triethylamine to the eluent. Adjust the solvent ratio to achieve an Rf of ~0.25 for the product.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the chosen solvent system. If a gradient elution is needed, start with a less polar mixture and gradually increase the polarity.

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

Recommended Eluent Systems for Chromatography:

Eluent SystemRatio (v/v)Comments
Hexane / Ethyl Acetate1:1 to 1:4Good starting point for moderately polar compounds.
Dichloromethane / Methanol98:2 to 90:10For more polar impurities; methanol content should be increased cautiously.
Dichloromethane / Acetone9:1 to 7:3Acetone offers different selectivity compared to ethyl acetate.
Add 0.5% Triethylamine (Et₃N) to any of the above systems if tailing is observed.

References

  • Ananikov, V. P., et al. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction. The Journal of Organic Chemistry, 86(17), 11847–11859. [Link]

  • Professor Dave Explains. (2019, March 19). Column Chromatography [Video]. YouTube. [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 14, 2026, from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved January 14, 2026, from [Link]

  • PubChem. (n.d.). 1-(3,4-Difluoro-phenyl)-2-t[2][][4]riazol-1-yl-ethanone. Retrieved January 14, 2026, from [Link]

  • Kadrowski, B. (2020, November 4). Wittig Reaction Experiment Part 3: Recrystallization and Melting Point [Video]. YouTube. [Link]

  • Parra, T. (2020, July 17). How To Recrystallize A Solid [Video]. YouTube. [Link]

  • Ji, H., et al. (2017). Synthesis and Characterization of 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one. Polish Journal of Chemical Technology, 19(1), 41-47. [Link]

  • Ivachtchenko, A. V., et al. (2021). Synthesis of α-substituted 2-(1H-1,2,4-triazol-3-yl)acetates and 5-amino-2,4-dihydro-3H-pyrazol-3-ones via the Pinner strategy. RSC Advances, 11(1), 1-13. [Link]

  • Cudziło, S., et al. (2014). Methods for Preparing Spheroidal Particles of 3-Nitro-1,2,4-triazol-5-one(NTO). Central European Journal of Energetic Materials, 11(3), 353-364. [Link]

  • Organic Chemistry Portal. (n.d.). 1,2,3-Triazole synthesis. Retrieved January 14, 2026, from [Link]

  • Sharma, A., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry, 10, 993373. [Link]

  • Organic Lab Techniques. (2022, February 13). Column Chromatography [Video]. YouTube. [Link]

  • BenchChem. (2025). Technical Support Center: Purification of Substituted 1,2,4-Triazoles. BenchChem.
  • Welch Materials. (2024). Advanced Strategies for Retaining Polar Compounds in Chromatography: Case Studies and Practical Applications.
  • Frontiers. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry.
  • Beilstein Journals. (2024). Synthesis of 1,2,3-triazoles containing an allomaltol moiety from substituted pyrano[2,3-d]isoxazolones via base-promoted Boulton–Katritzky rearrangement. Beilstein Journal of Organic Chemistry.
  • University of Groningen. (2022, October 14). Chemical/Laboratory Techniques: Column Chromatography [Video]. YouTube. [Link]

  • Cheméo. (n.d.). Chemical Properties of Ethanone, 1-cyclopropyl- (CAS 765-43-5). Retrieved January 14, 2026, from [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel 2-(1,2,3-Triazol-4-yl). MDPI.
  • BenchChem. (2025).
  • PubChem. (n.d.). 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone. Retrieved January 14, 2026, from [Link]

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Technical Support Center: Stability Testing of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. This resource is designed to provide expert guidance and practical solutions for the stability testing of solutions containing this compound. Drawing from established principles of pharmaceutical analysis and our experience with similar heterocyclic compounds, this guide offers in-depth troubleshooting and frequently asked questions to ensure the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the common initial questions you may have before embarking on a stability study.

Q1: What are the recommended storage conditions for stock solutions of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone?

A1: For optimal stability, stock solutions should be stored in a cool, dark, and dry environment.[1] We recommend storage at +4°C in tightly sealed amber glass vials to minimize exposure to light and atmospheric moisture. For long-term storage, consider storing aliquots under an inert atmosphere, such as argon or nitrogen, to prevent oxidative degradation.

Q2: What are suitable solvents for preparing solutions of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone for stability studies?

A2: The choice of solvent is critical and depends on the intended application. For analytical purposes, HPLC-grade acetonitrile or methanol are common choices for preparing stock solutions due to their volatility and compatibility with reversed-phase chromatography.[2] For forced degradation studies, it is essential to use solvents that are stable under the stress conditions and do not react with the compound.[3] Water is a key solvent for hydrolysis studies, and co-solvents like acetonitrile or methanol may be used to aid solubility.

Q3: What are the initial signs of degradation I should look for in my solutions?

A3: Visual inspection is the first line of defense. Look for any color changes, precipitation, or cloudiness in the solution. On an analytical level, the appearance of new peaks or a decrease in the main peak area in your chromatogram during preliminary HPLC analysis are clear indicators of degradation.

Q4: How stable is the 1,2,4-triazole ring in general?

A4: The 1,2,4-triazole ring is generally considered to be chemically robust and stable against oxidation, reduction, and mild acid and base hydrolysis.[4] However, the substituents on the triazole ring can significantly influence its stability. The presence of the ethanone group in your compound provides a potential site for chemical reactions.

Troubleshooting Guides

This section provides detailed guidance on specific issues that may arise during your stability testing experiments.

Issue 1: Unexpectedly Rapid Degradation in Acidic or Basic Media

Potential Cause: The ethanone functional group attached to the triazole ring may be susceptible to hydrolysis under acidic or basic conditions, potentially leading to the cleavage of the acetyl group.

Troubleshooting Steps:

  • pH Adjustment: If significant degradation is observed, consider using milder acidic or basic conditions. For instance, if you are using 1.0 M HCl, try reducing the concentration to 0.1 M HCl.[3]

  • Temperature Control: Perform the hydrolysis studies at room temperature initially. If no degradation is observed, you can gradually increase the temperature to 50-60°C.[3]

  • Time-Point Analysis: Reduce the time between your analytical measurements to capture the initial degradation kinetics more accurately.

Issue 2: Poor Mass Balance in Forced Degradation Studies

Potential Cause: A poor mass balance, where the sum of the parent compound and its degradation products is significantly less than 100%, can indicate several issues.[5] The degradation products may not be eluting from the HPLC column, may not be detectable by the UV detector, or may have precipitated out of solution.

Troubleshooting Steps:

  • HPLC Method Validation: Ensure your HPLC method is stability-indicating. This means it can separate the parent compound from all significant degradation products.

  • Change Detection Wavelength: The degradation products may have different UV maxima than the parent compound. Analyze your samples at multiple wavelengths or use a diode array detector (DAD) to capture all absorbing species.[6]

  • Check for Precipitation: Visually inspect your sample vials for any precipitate. If present, try to dissolve it in a stronger solvent and analyze it separately.

  • Use a Different Column: Some degradation products may be highly polar or non-polar and may not be well-retained or may be irreversibly adsorbed on your current column. Consider using a column with a different stationary phase.[2][7]

Issue 3: Inconsistent Results in Photostability Studies

Potential Cause: Inconsistent results in photostability testing can be due to variations in light exposure, sample positioning, or the physical form of the sample. The ICH Q1B guideline provides a framework for standardized photostability testing.[8][9]

Troubleshooting Steps:

  • Standardized Light Source: Use a calibrated light source that provides a combination of UV and visible light, as recommended by ICH guidelines.[3]

  • Control Samples: Always include dark control samples that are protected from light to differentiate between photolytic and thermal degradation.

  • Sample Presentation: Ensure a consistent and uniform presentation of the sample to the light source. For solutions, use quartz cuvettes or other appropriate transparent containers.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies, a critical component of stability testing as outlined by the International Council for Harmonisation (ICH).[10][11][12]

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol outlines a general procedure for assessing the hydrolytic stability of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

1. Preparation of Solutions:

  • Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).
  • Prepare a stock solution of the test compound in acetonitrile or methanol at a known concentration (e.g., 1 mg/mL).

2. Incubation:

  • Add a small volume of the stock solution to each buffer solution to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
  • Incubate the solutions at a controlled temperature (e.g., 50°C).

3. Sampling and Analysis:

  • Withdraw aliquots at predetermined time points (e.g., 0, 2, 4, 8, 24 hours).
  • Immediately neutralize the acidic and basic samples to stop further degradation.
  • Analyze the samples by a validated stability-indicating HPLC method.

4. Data Analysis:

  • Plot the natural logarithm of the concentration of the parent compound versus time.
  • The degradation rate constant (k) is the negative of the slope of the linear regression line.
  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Analysis

This protocol provides a starting point for developing a stability-indicating HPLC method.

Instrument: HPLC system with a UV or DAD detector.

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

Mobile Phase:

  • A: Water with 0.1% formic acid
  • B: Acetonitrile with 0.1% formic acid
  • Start with a gradient elution to ensure separation of potential degradants.

Flow Rate: 1.0 mL/min

Detection: 260 nm (or a wavelength determined by UV scan of the parent compound).

Injection Volume: 10 µL

Sample Preparation: Dilute the samples from the forced degradation studies with the mobile phase to an appropriate concentration.

Data Presentation

The following table provides an example of how to summarize stability data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone under various stress conditions.

Stress ConditionTime (hours)% Parent Compound Remaining% Degradation
0.1 M HCl (50°C) 0100.00.0
892.57.5
2485.214.8
0.1 M NaOH (50°C) 0100.00.0
888.111.9
2479.820.2
3% H₂O₂ (RT) 0100.00.0
2498.71.3
Heat (80°C, solid) 0100.00.0
7299.50.5
Photostability (ICH Q1B) 0100.00.0
2496.33.7

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for assessing the stability of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone solutions.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_evaluation Evaluation prep_solution Prepare Solution of Compound hydrolysis Hydrolysis (Acid/Base) prep_solution->hydrolysis oxidation Oxidation (H2O2) prep_solution->oxidation photolysis Photolysis (UV/Vis) prep_solution->photolysis thermal Thermal Stress prep_solution->thermal hplc_analysis HPLC-UV/DAD Analysis hydrolysis->hplc_analysis oxidation->hplc_analysis photolysis->hplc_analysis thermal->hplc_analysis data_analysis Data Analysis & Mass Balance hplc_analysis->data_analysis pathway_id Degradation Pathway Identification data_analysis->pathway_id

Experimental workflow for stability testing.
Hypothetical Degradation Pathway

This diagram illustrates a plausible degradation pathway for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone under hydrolytic conditions.

G parent 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone degradant1 1-Isopropyl-1H-1,2,4-triazole-5-carboxylic acid parent->degradant1 Hydrolysis degradant2 Acetic Acid parent->degradant2 Hydrolysis

Potential hydrolytic degradation pathway.

References

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available from: [Link]

  • Forced degradation studies: A critical lens into pharmaceutical stability. Sharp. (2025-11-10). Available from: [Link]

  • Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health (NIH). Available from: [Link]

  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. (2025-03-21). Available from: [Link]

  • Forced Degradation Studies. Creative Biolabs. Available from: [Link]

  • What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. LUMINATA. (2022-04-18). Available from: [Link]

  • ICH releases overhauled stability guideline for consultation. RAPS. (2025-04-17). Available from: [Link]

  • HPLC Methods for analysis of 1,2,4-triazole. HELIX Chromatography. Available from: [Link]

  • Q1A(R2) Guideline. ICH. Available from: [Link]

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. European Medicines Agency (EMA). (2003-08-01). Available from: [Link]

  • A Simple High-Performance Liquid Chromatography Method for Simultaneous Determination of Three Triazole Antifungals in Human Plasma. National Institutes of Health (NIH). Available from: [Link]

  • Simultaneous Analysis of Triazole Fungicides by HPLC-DAD. SCION Instruments. Available from: [Link]

  • Q1A (R2) A deep dive in Stability Studies. YouTube. (2025-04-03). Available from: [Link]

  • HPLC Method for Separation of 1,2,4-Triazole and Guanylurea on Primesep 100 Column. SIELC. Available from: [Link]

  • Photostability of triazole antifungal drugs in the solid state. Current Issues in Pharmacy and Medical Sciences. (2013-09-30). Available from: [Link]

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. AME Publishing Company. Available from: [Link]

  • (PDF) The Synthesis of New Triazole Ligands and Determination of Complex Stability Constants with Transition Metal Cations in Aqueous Media. ResearchGate. (2025-08-06). Available from: [Link]

  • A review on 'Triazoles': their chemistry, synthesis & pharmacological characterstics. Jetir.Org. Available from: [Link]

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Technical Support Center: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone. This resource is designed for researchers, chemists, and process development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols grounded in established chemical principles.

Part 1: Proposed Synthetic Pathway & Core Principles

The synthesis of 1,5-disubstituted 1,2,4-triazoles can be efficiently achieved through the condensation of amidines with hydrazine derivatives.[1] For the target molecule, 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone, a plausible and efficient route involves the reaction of an acetamidine derivative with isopropylhydrazine. The regioselectivity of this reaction is a critical consideration, as alkylation can occur at different nitrogen atoms of the triazole ring.[2][3]

Overall Reaction Scheme

Synthesis_Scheme Amidine Acetamidine Derivative Intermediate N-isopropylacetamidrazone (Intermediate) Amidine->Intermediate Condensation Hydrazine Isopropylhydrazine Hydrazine->Intermediate Reagents Acetic Anhydride / Acetic Acid (Solvent/Catalyst) Reagents->Intermediate Product 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Intermediate->Product Cyclization & Acetylation

Caption: Proposed synthetic pathway for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most probable synthetic route for this compound?

A common and effective method for synthesizing 1,5-disubstituted 1,2,4-triazoles is the reaction of an amidine with a substituted hydrazine.[1] In this case, reacting an acetamidine derivative with isopropylhydrazine, followed by an acetylation step, would be a logical approach. One-pot methods using secondary amides and hydrazides with activation by agents like triflic anhydride have also been reported for similar structures and can offer high efficiency.[4][5]

Q2: I observe multiple spots on my TLC/peaks in my LC-MS that seem to be isomers. What are they?

The most common side products in this synthesis are regioisomers. The 1,2,4-triazole ring has three nitrogen atoms, and the isopropyl group can attach to different positions. Besides your target N-1 isomer, you are likely forming the N-2 and N-4 isomers. The ratio of these isomers is highly dependent on reaction conditions such as the solvent, base, and temperature.[2][6]

Q3: My reaction yield is consistently low. What are the primary factors to investigate?

Low yields can stem from several issues:

  • Incomplete Reaction: The reaction may not have gone to completion. Monitor the consumption of starting materials via TLC or LC-MS and consider extending the reaction time or increasing the temperature.[2]

  • Purity of Starting Materials: Ensure your starting materials, particularly the hydrazine, are pure and dry. Hydrazines can be hygroscopic, and water can interfere with the reaction.[2]

  • Side Reactions: Competing side reactions, such as the formation of 1,3,4-oxadiazoles if using acylhydrazides, can consume starting materials.[7]

  • Product Decomposition: High temperatures can sometimes lead to the thermal rearrangement or degradation of the triazole product.[2]

Q4: After adding water during workup, a significant amount of white precipitate formed. What could it be?

This precipitate is likely unreacted starting material that is less soluble in the aqueous/organic mixture. It could also be a salt byproduct from the reaction. It is advisable to analyze this solid separately to confirm its identity.

Part 3: Troubleshooting Guide for Common Side Reactions

Issue 1: Formation of Regioisomers

Problem: My characterization data (e.g., NMR, LC-MS) indicates the presence of multiple isomers of the final product.

Root Cause Analysis: The alkylation of a 1,2,4-triazole precursor is a common source of isomerism. The isopropyl group can attach to the N-1, N-2, or N-4 position of the triazole ring, leading to a mixture of products that can be difficult to separate. The thermodynamic and kinetic stability of these isomers can be different, and the reaction conditions dictate the final product ratio.

Isomer_Formation cluster_products Alkylation with Isopropyl Halide Precursor 1H-5-acetyl-1,2,4-triazole (Hypothetical Intermediate) N1_Product 1-Isopropyl (Target) Precursor->N1_Product N-1 Alkylation N2_Product 2-Isopropyl (Isomer) Precursor->N2_Product N-2 Alkylation N4_Product 4-Isopropyl (Isomer) Precursor->N4_Product N-4 Alkylation Troubleshooting_Workflow Start Analyze Crude Product (NMR, LC-MS) LowYield Low Yield? Start->LowYield Impurity Major Impurities? LowYield->Impurity No CheckPurity Check Starting Material Purity LowYield->CheckPurity Yes Isomers Isomers Detected? Impurity->Isomers Yes Purify Purify via Chromatography Impurity->Purify No OptimizeCond Optimize Conditions: - Increase Temp/Time - Use Microwave CheckPurity->OptimizeCond OptimizeCond->Start Re-run Reaction OtherByproduct Other Byproducts? Isomers->OtherByproduct No ControlRegio Control Regioselectivity: - Screen Solvents/Bases - Change Catalyst Isomers->ControlRegio Yes Anhydrous Ensure Anhydrous Conditions OtherByproduct->Anhydrous Yes (Oxadiazole or Hydrolysis) End Pure Product Purify->End ControlRegio->Purify Anhydrous->Purify

Sources

Optimizing reaction conditions for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Welcome to the dedicated technical support guide for the synthesis and optimization of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this and structurally related compounds. Our goal is to provide actionable, evidence-based solutions grounded in established chemical principles.

This guide is structured as a series of frequently asked questions and troubleshooting scenarios. We will delve into the causality behind common experimental hurdles, from unexpected side products to purification difficulties, ensuring a robust and reproducible synthetic protocol.

Section 1: Troubleshooting Common Synthetic Issues

Question 1: I am observing low yields in my reaction. What are the likely causes and how can I improve the outcome?

Low yields in the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone can stem from several factors, often related to incomplete reactions, degradation of starting materials or products, or inefficient purification. A systematic approach to identify the root cause is crucial.

Possible Causes & Step-by-Step Solutions:

  • Incomplete Reaction: The reaction may not be reaching completion due to insufficient reaction time, inadequate temperature, or suboptimal reagent stoichiometry.

    • Troubleshooting Protocol:

      • Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the reaction progress. Take aliquots at regular intervals (e.g., every hour) to determine the point at which the consumption of starting material plateaus.

      • Temperature Adjustment: If the reaction is sluggish, consider a modest increase in temperature (e.g., in 10 °C increments). Be cautious, as excessive heat can lead to decomposition or side product formation.

      • Reagent Stoichiometry: Ensure that the key reagents are used in the appropriate molar ratios. For instance, in the acylation step, a slight excess of the acylating agent might be beneficial.

  • Side Product Formation: The formation of undesired byproducts is a common cause of low yields of the target compound. In the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, a likely side product is the isomeric 1-(2-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

    • Troubleshooting Protocol:

      • Regioselectivity Control: The N-alkylation of the 1,2,4-triazole ring can occur at different nitrogen atoms. To favor the desired N1-isomer, consider the choice of base and solvent. A bulkier base might sterically hinder alkylation at N2.

      • Purification Strategy: If isomer formation is unavoidable, an optimized purification method is essential. Reverse-phase HPLC can often effectively separate closely related isomers.

  • Product Degradation: The target molecule might be unstable under the reaction or workup conditions.

    • Troubleshooting Protocol:

      • pH Control: During aqueous workup, ensure the pH is controlled to avoid acidic or basic hydrolysis of the triazole ring or the ketone functionality.

      • Temperature Control: Perform the workup and purification at reduced temperatures if thermal lability is suspected.

Question 2: I am having difficulty purifying the final compound. What strategies can I employ for effective purification?

The polarity of the 1,2,4-triazole ring system can present challenges for standard purification techniques like silica gel column chromatography.

Purification Strategies:

  • Column Chromatography Optimization:

    • Solvent System Screening: Experiment with different solvent systems for your column. A gradient elution from a non-polar solvent (e.g., hexane or heptane) to a more polar solvent (e.g., ethyl acetate or acetone) is a good starting point. Adding a small amount of a polar modifier like methanol or a basic modifier like triethylamine (if your compound is basic) can improve separation.

    • Alternative Stationary Phases: If silica gel proves ineffective, consider using alumina (basic or neutral) or reverse-phase silica gel (C18).

  • Crystallization: If the compound is a solid, crystallization can be a highly effective purification method.

    • Troubleshooting Protocol:

      • Solvent Screening: Test the solubility of your crude product in a range of solvents at room temperature and at elevated temperatures. An ideal crystallization solvent will dissolve the compound when hot but not when cold.

      • Anti-Solvent Addition: Dissolve the crude product in a good solvent and then slowly add an anti-solvent (in which the product is insoluble) until turbidity is observed. Allow the solution to slowly cool to promote crystal formation.

  • Preparative HPLC: For high-purity requirements, preparative High-Performance Liquid Chromatography (HPLC) is often the method of choice.

    • Method Development: Develop a separation method on an analytical scale first to determine the optimal mobile phase and column chemistry before scaling up to a preparative scale.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone?

A common approach involves a multi-step synthesis, which can be visualized as follows:

Caption: General synthetic workflow for the target molecule.

This pathway typically involves the initial formation of the 1,2,4-triazole ring, followed by N-alkylation to introduce the isopropyl group, and finally C-acylation to add the ethanone moiety.

Q2: How can I confirm the identity and purity of my final product?

A combination of spectroscopic and chromatographic methods is essential for full characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for structural elucidation. The ¹H NMR spectrum should show characteristic peaks for the isopropyl group and the acetyl group, as well as the triazole ring proton. The ¹³C NMR will confirm the number and type of carbon atoms.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This can identify key functional groups, such as the carbonyl (C=O) stretch of the ketone.

  • High-Performance Liquid Chromatography (HPLC): This is used to assess the purity of the compound. A single sharp peak is indicative of a pure sample.

Q3: Are there any specific safety precautions I should take when working with triazole synthesis?

As with any chemical synthesis, a thorough risk assessment should be conducted. Specific considerations for triazole synthesis include:

  • Handling of Reagents: Many reagents used in these syntheses can be toxic, corrosive, or flammable. Always consult the Safety Data Sheet (SDS) for each reagent and use appropriate personal protective equipment (PPE), such as gloves, safety glasses, and a lab coat.

  • Reaction Conditions: Some reactions may be exothermic or generate gaseous byproducts. Ensure adequate cooling and ventilation.

  • Waste Disposal: Dispose of all chemical waste in accordance with your institution's guidelines.

Section 3: Experimental Protocols

Protocol 1: General Procedure for N-Alkylation of a 1H-1,2,4-Triazole

This protocol provides a general starting point. Optimization will be required for specific substrates.

  • To a solution of the 1H-1,2,4-triazole (1.0 eq) in a suitable solvent (e.g., DMF, Acetonitrile) at room temperature, add a base (e.g., K₂CO₃, NaH, 1.1 eq).

  • Stir the mixture for 30 minutes.

  • Add the alkylating agent (e.g., 2-bromopropane, 1.2 eq) dropwise.

  • Heat the reaction mixture to a suitable temperature (e.g., 60-80 °C) and monitor by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or crystallization.

Protocol 2: General Procedure for C-Acylation of an N-Substituted 1,2,4-Triazole

This protocol describes a general method for introducing the acetyl group.

  • Cool a solution of the N-substituted 1,2,4-triazole (1.0 eq) in an anhydrous solvent (e.g., THF, diethyl ether) to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., nitrogen, argon).

  • Add a strong base (e.g., n-butyllithium, LDA, 1.1 eq) dropwise, maintaining the low temperature.

  • Stir the mixture for 1 hour at this temperature.

  • Add the acylating agent (e.g., acetyl chloride, acetic anhydride, 1.2 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir until completion (monitor by TLC or HPLC).

  • Quench the reaction carefully with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent.

  • Dry the combined organic layers, concentrate, and purify as needed.

Section 4: Data Presentation

Table 1: Troubleshooting Guide Summary

Issue Potential Cause Suggested Solution
Low Yield Incomplete ReactionMonitor reaction progress (TLC/HPLC), increase temperature or reaction time.
Side Product FormationOptimize regioselectivity of N-alkylation, use advanced purification.
Product DegradationControl pH and temperature during workup.
Purification Difficulty Co-eluting ImpuritiesScreen different solvent systems for column chromatography, try alternative stationary phases.
Amorphous/Oily ProductAttempt crystallization from various solvents, consider salt formation.
Isomer SeparationUtilize reverse-phase HPLC for challenging separations.

Section 5: Visualizing the Troubleshooting Workflow

Caption: A logical workflow for troubleshooting common synthetic problems.

We hope this technical support guide serves as a valuable resource in your research endeavors. For further assistance, please do not hesitate to contact our technical support team.

Technical Support Center: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. This guide is designed to provide in-depth, practical solutions and foundational knowledge to address stability and degradation challenges you may encounter during your research. As your virtual application scientist, I've structured this center to move from foundational questions to hands-on troubleshooting, ensuring you have the necessary tools to maintain the integrity of your experiments.

Frequently Asked Questions (FAQs)

This section addresses the fundamental stability characteristics of the 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone scaffold, grounding your experimental work in solid chemical principles.

Q1: How stable is the core 1,2,4-triazole ring system in my compound?

A1: The 1,2,4-triazole ring is an aromatic heterocycle, which confers significant stability.[1][2] It is generally resistant to hydrolysis under neutral and moderately acidic or basic conditions at ambient temperature.[3][4] Its stability is a key reason for its prevalence as a scaffold in numerous pharmaceuticals and agrochemicals.[4][5] However, extreme conditions, such as high temperatures or harsh pH, can lead to degradation, typically initiating at the substituents or, in severe cases, causing ring cleavage.[1]

Q2: What are the most probable degradation pathways for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone under typical laboratory conditions?

A2: Based on the structure—a stable triazole ring, an isopropyl group, and an ethanone (acetyl) group—the most likely degradation pathways involve the side chains and external stressors. The primary pathways to consider are:

  • Photodegradation: Exposure to UV or even ambient light can induce degradation, a known issue for many triazole-based compounds like fungicides.[6] This process often involves the formation of reactive oxygen species, leading to hydroxylation or cleavage of the side chains.

  • Oxidative Degradation: The compound may be susceptible to oxidation, particularly at the acetyl group or the tertiary carbon of the isopropyl group. This can be initiated by atmospheric oxygen over long-term storage, reactive oxygen species in biological media, or strong oxidizing agents. Processes like photo-Fenton reactions can rapidly degrade triazole structures.[7]

  • Thermal Degradation: While the triazole ring itself is thermally stable, high temperatures (>200°C) can cause decomposition, potentially involving the loss of N₂ gas or reactions involving the substituents.[1][8][9]

Q3: What are the best practices for storing this compound to ensure its long-term stability?

A3: To maintain the integrity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, proper storage is critical. We recommend the following:

  • Temperature: Store in a cool environment, ideally at +4°C for short-term and -20°C or -80°C for long-term storage.[10]

  • Atmosphere: For maximum stability, store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.

  • Light: Protect the compound from light by using amber vials or storing it in a dark location.

  • Moisture: Keep the container tightly sealed in a dry environment, as moisture can facilitate hydrolytic or other degradation pathways over time.

Q4: What analytical methods are most suitable for detecting the parent compound and its potential degradants?

A4: A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.[11][12][13]

  • HPLC with UV detection can quantify the parent compound and separate it from degradants. A reversed-phase C18 column is typically a good starting point.

  • MS/MS provides the mass-to-charge ratio of the parent ion and its fragments, which is invaluable for identifying the structures of unknown degradation products. This technique is highly sensitive and specific for tracking metabolites of triazole compounds.[14]

Troubleshooting Guide: Experimental Observations & Solutions

This section is formatted to address specific problems you might encounter during your experiments, providing causal explanations and actionable protocols.

Issue 1: I'm observing a new, more polar peak in my HPLC chromatogram after my compound was in an aqueous buffer for 24 hours.

Potential Cause: Hydrolytic degradation. While the triazole ring is robust, the acetyl group could be susceptible to hydrolysis under certain pH and temperature conditions, or enzymatic activity in biological media could cleave the side chain. The most probable product would be the de-acetylated core, 1-isopropyl-1H-1,2,4-triazole .

Troubleshooting Steps & Protocol:

  • Confirm Identity: Use LC-MS to determine the mass of the new peak. If hydrolysis of the acetyl group occurred, you would expect a mass loss of 42.04 Da (C₂H₂O).

  • Perform a Forced Degradation Study: This will confirm if the new peak is a hydrolytic degradant. See Protocol 1 below for a detailed methodology.

  • Optimize Buffer Conditions: If hydrolysis is confirmed, consider using a freshly prepared buffer at a more neutral pH and keeping samples cooled (e.g., in an autosampler at 4°C) during analysis.

Issue 2: The potency of my compound in a cell-based assay decreases if the prepared plates are not used immediately.

Potential Cause: Compound instability in the assay medium. This could be due to photodegradation from ambient lab lighting, oxidative degradation, or interaction with media components.

Troubleshooting Steps & Protocol:

  • Assess Photostability: Incubate your compound in the assay medium under both light and dark conditions for the duration of a typical experiment. Analyze the samples by HPLC to quantify the remaining parent compound. See Protocol 2 for guidance.

  • Check for Oxidative Degradation: Prepare the compound in media with and without antioxidants (e.g., ascorbic acid, glutathione) to see if degradation is mitigated.

  • Analyze Media Blank: Incubate the compound in the assay medium and analyze the supernatant over time by LC-MS to identify any new peaks corresponding to degradants. This helps distinguish between compound degradation and other experimental factors.

Issue 3: My thermal reaction (e.g., high-temperature cyclization) is producing unexpected byproducts, and the yield of the desired product is low.

Potential Cause: Thermal decomposition of your 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone starting material. High temperatures can initiate side-chain fragmentation or even cleavage of the triazole ring.[8][9]

Troubleshooting Steps & Protocol:

  • Run a Control Experiment: Heat your starting material alone in the reaction solvent at the target temperature for the same duration as your reaction. Analyze the resulting mixture by TLC or LC-MS to see if decomposition occurs without other reagents present.

  • Lower the Reaction Temperature: Investigate if the reaction can proceed at a lower temperature, potentially for a longer duration or with a more active catalyst, to minimize thermal degradation.

  • Analyze Byproducts: Attempt to identify the structure of major byproducts using LC-MS or GC-MS. Common thermal fragments might include 1,2,4-triazole, isopropyl isocyanate, or products from N₂ extrusion.[1]

Key Experimental Protocols

Protocol 1: Forced Degradation Study (Hydrolysis)

This protocol is designed to intentionally degrade the compound to identify potential hydrolytic byproducts and assess stability under different pH conditions.

  • Preparation: Prepare a 1 mg/mL stock solution of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in acetonitrile.

  • Stress Conditions:

    • Acidic: Dilute the stock solution to ~50 µg/mL in 0.1 M HCl.

    • Basic: Dilute the stock solution to ~50 µg/mL in 0.1 M NaOH.

    • Neutral: Dilute the stock solution to ~50 µg/mL in purified water.

  • Incubation: Incubate all three solutions, plus an unstressed control (diluted in mobile phase), at 60°C.

  • Sampling: Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours). Immediately neutralize the acidic and basic samples before analysis.

  • Analysis: Analyze all samples using a stability-indicating HPLC-UV/MS method (see Protocol 3 ). Compare the chromatograms to identify new peaks and quantify the loss of the parent compound.

ConditionExpected OutcomePotential Primary Degradant
0.1 M HCl, 60°C Moderate to low degradation1-isopropyl-1H-1,2,4-triazole
0.1 M NaOH, 60°C Moderate to high degradation1-isopropyl-1H-1,2,4-triazole
Water, 60°C Minimal degradation(As above, if any)

Protocol 2: Photostability Assessment

This workflow helps determine the compound's sensitivity to light.

  • Sample Preparation: Prepare two sets of solutions of the compound (~50 µg/mL) in a relevant solvent or medium (e.g., methanol, assay buffer).

  • Exposure:

    • Place one set in a photostability chamber with a controlled light source (e.g., option 1 of the ICH Q1B guideline).

    • Wrap the second set completely in aluminum foil (dark control) and place it in the same chamber to control for temperature.

  • Analysis: Analyze samples from both sets at appropriate time intervals using HPLC. A significant difference in degradation between the light-exposed and dark control samples indicates photosensitivity.

Protocol 3: Stability-Indicating HPLC-UV/MS Method

This provides a starting point for developing an analytical method capable of resolving the parent compound from its degradants.

  • Column: C18 reversed-phase, 2.1 x 100 mm, 2.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 220 nm and 254 nm; MS in positive electrospray ionization (ESI+) mode, scanning a relevant mass range (e.g., m/z 50-500).

Visualizing Degradation Pathways

The following diagrams illustrate the potential degradation pathways and a logical workflow for investigating them.

DegradationPathways cluster_hydrolysis Hydrolysis cluster_photo Photodegradation / Oxidation cluster_thermal Thermal Degradation parent 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (Parent Compound) hydro_prod 1-Isopropyl-1H-1,2,4-triazole (De-acetylated) parent->hydro_prod H₃O⁺ or OH⁻, Δ photo_prod1 Hydroxylated Isopropyl Derivative parent->photo_prod1 hν, O₂ photo_prod2 Ring-Opened Products parent->photo_prod2 hν, O₂ thermal_prod1 Fragments (e.g., N2 loss) parent->thermal_prod1 High Temp (>200°C) thermal_prod2 Side-chain Cleavage Products parent->thermal_prod2 High Temp (>200°C)

Caption: Potential degradation pathways for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

TroubleshootingWorkflow start Instability Observed (e.g., new peaks, loss of activity) cond Identify Experimental Stressor (pH, Light, Temp, etc.) start->cond forced_deg Perform Forced Degradation Study (See Protocol 1 & 2) cond->forced_deg analyze Analyze via Stability-Indicating Method (e.g., LC-MS/MS) forced_deg->analyze identify Identify Degradant Structures analyze->identify mitigate Mitigate & Optimize Conditions (e.g., adjust pH, protect from light) identify->mitigate end Validated Stable Conditions mitigate->end

Caption: Experimental workflow for investigating and resolving compound instability.

References

  • Polymorphism Study of 1,2,4-Triazole Derivatives: Impact on Drug Efficacy and Stability. (n.d.). Google Cloud.
  • Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018). Validation of an analytical method for 1,2,4-triazole in soil using liquid chromatography coupled to electrospray tandem mass spectrometry and monitoring of propiconazole degradation in a batch study.
  • Blondel, A., Krings, B., Ducat, N., & Pigeon, O. (2018).
  • Stability of 1,2,4-triazoles? (2018).
  • An In-depth Technical Guide to Theoretical Calculations on the Stability of 1,2,4-Triazole Isomers. (2025). Benchchem.
  • Photodegradation of the Triazole Fungicide Hexaconazole. (n.d.). ResearchGate.
  • Photocatalytic degradation mechanism for heterocyclic derivatives of triazolidine and triazole. (n.d.). ResearchGate.
  • Validation of an analytical method for 1,2,4-triazole in soil using Liquid Chromatography Coupled to Electrospray Tandem Mass Spectrometry and monitoring of propiconazole degradation in a batch study. (2018).
  • Mefentrifluconazole Degradate 1,2,4-triazole 49762553. (n.d.). EPA.
  • Technical Support Center: 1,2,4-Triazole Compound Stability and Degrad
  • Kinetics and products of photo-Fenton degrad
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). Frontiers.
  • Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. (2022). PMC - NIH.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). MDPI.
  • Substituent Effects in the Thermal Decomposition of 1,2,4-Triazol-3(2H)-Ones and Their Thione Analogues: A DFT Study with Functional Performance. (2025). PubMed.

Sources

Technical Support Center: Enhancing the Bioavailability of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the challenges in enhancing the oral bioavailability of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common experimental hurdles. The 1,2,4-triazole moiety is a common scaffold in many pharmacologically active compounds, but it often presents challenges related to poor aqueous solubility and/or membrane permeability, which can limit oral bioavailability.[1][2] This resource offers a structured approach to troubleshooting these issues, grounded in scientific principles and field-proven insights.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the bioavailability of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone derivatives and the strategies to improve it.

Q1: What are the primary factors that may limit the oral bioavailability of our 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone derivatives?

A1: The oral bioavailability of these derivatives is likely limited by two main physicochemical properties:

  • Poor Aqueous Solubility: The presence of the heterocyclic triazole ring and the isopropyl group can contribute to a more lipophilic character, potentially leading to low solubility in the aqueous environment of the gastrointestinal (GI) tract.[3][4] Many triazole derivatives are known to be poorly soluble in water.[3]

  • Low Membrane Permeability: While the lipophilicity might suggest good membrane permeability, other factors such as molecular size, hydrogen bonding capacity, and interaction with efflux transporters in the intestinal wall can hinder absorption.[5]

A preliminary assessment using the Biopharmaceutics Classification System (BCS) can help categorize your compound and guide the formulation strategy. Most poorly soluble and permeable drugs fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).

Q2: How can we get a preliminary idea of the solubility and permeability of our compound?

A2: Several in silico and in vitro methods can provide initial insights:

  • In Silico Prediction: Computational tools can predict properties like LogP (a measure of lipophilicity), aqueous solubility, and polar surface area. While these are estimations, they can guide initial formulation development. Predicted LogP values for some triazole derivatives can vary significantly between different computational methods, highlighting the need for experimental verification.[5][6]

  • Experimental Solubility Testing: Determining the equilibrium solubility of your compound in various aqueous buffers (e.g., pH 1.2, 4.5, and 6.8 to simulate the GI tract) is a crucial first step.

  • In Vitro Permeability Assays: The Parallel Artificial Membrane Permeability Assay (PAMPA) provides a quick assessment of passive diffusion.[7][8] For a more comprehensive evaluation that includes active transport and efflux, the Caco-2 cell permeability assay is the gold standard.[][10][11][12][13]

Q3: What are the main formulation strategies to enhance the bioavailability of poorly soluble compounds like our triazole derivatives?

A3: Several formulation strategies can be employed, broadly categorized as:

  • Particle Size Reduction: Increasing the surface area of the drug powder through techniques like micronization and nanosization can improve the dissolution rate.[14]

  • Amorphous Solid Dispersions (ASDs): Dispersing the drug in an amorphous state within a polymer matrix can significantly enhance its aqueous solubility and dissolution rate.[15][16]

  • Lipid-Based Formulations: Formulations such as nanoemulsions, self-emulsifying drug delivery systems (SEDDS), and lipid nanoparticles can improve the solubility and absorption of lipophilic drugs.[14][17][18][19][20]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug molecule.[][22][23][24][25]

The choice of strategy depends on the specific physicochemical properties of your compound and the desired release profile.

Troubleshooting Guides

This section provides detailed, question-and-answer-based troubleshooting for specific experimental issues you may encounter.

Issue 1: Low and Inconsistent Aqueous Solubility

Q: We are observing very low and highly variable solubility of our 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone derivative in our initial buffer screening. What could be the cause and how do we address this?

A: Causality and Troubleshooting Workflow

Low and inconsistent solubility often points to issues with the solid-state properties of your compound or suboptimal formulation conditions. The workflow below outlines a systematic approach to diagnose and resolve this issue.

Experimental Workflow for Solubility Troubleshooting

Caption: Systematic workflow for troubleshooting low aqueous solubility.

Step-by-Step Methodologies:

  • Solid-State Characterization:

    • Protocol: Perform Powder X-ray Diffraction (PXRD) to determine the crystallinity of your material. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify melting points, phase transitions, and the presence of solvates.

    • Rationale: The crystalline form of a compound is generally less soluble than its amorphous counterpart. Identifying the solid form is crucial for understanding and controlling solubility.[26]

  • pH-Solubility Profiling:

    • Protocol: Measure the equilibrium solubility of your compound in a series of buffers with pH values ranging from 1 to 8.

    • Rationale: The 1,2,4-triazole ring has nitrogen atoms that can be protonated or deprotonated depending on the pH, which can significantly affect solubility.[2] Understanding the pH-solubility profile is key to selecting appropriate formulation strategies.

  • Formulation-Based Solutions:

    • Amorphous Solid Dispersions (ASDs):

      • Protocol: Prepare ASDs by dissolving your compound and a suitable polymer (e.g., PVP, HPMC-AS) in a common solvent and then removing the solvent by spray-drying or film evaporation.

      • Troubleshooting: If the drug recrystallizes during storage, consider using a polymer with a higher glass transition temperature (Tg) or increasing the polymer-to-drug ratio.

    • Cyclodextrin Complexation:

      • Protocol: Prepare inclusion complexes by dissolving your compound and a cyclodextrin (e.g., HP-β-CD) in an aqueous solution, followed by lyophilization or spray-drying.

      • Troubleshooting: If solubility enhancement is minimal, try a different type of cyclodextrin (α, β, or γ) or a modified cyclodextrin with a larger cavity.[] The stoichiometry of the complex can be determined using phase-solubility studies.[23]

Issue 2: Poor Permeability in In Vitro Assays

Q: Our triazole derivative shows adequate solubility in the assay buffer but exhibits low apparent permeability (Papp) in the Caco-2 assay, with a high efflux ratio. What does this indicate and how can we improve it?

A: Causality and Troubleshooting Workflow

A low Papp value with a high efflux ratio (Papp B-A / Papp A-B > 2) strongly suggests that your compound is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the compound out of the cells and back into the intestinal lumen, limiting its absorption.[11]

Experimental Workflow for Permeability Troubleshooting

Caption: Systematic workflow for troubleshooting poor in vitro-in vivo correlation.

Step-by-Step Methodologies:

  • Investigating In Vivo Precipitation:

    • Protocol: Conduct in vivo studies with GI sampling (if ethically permissible and technically feasible) to analyze the concentration of the dissolved drug in the intestinal fluid over time.

    • Rationale: Amorphous solid dispersions can create supersaturated solutions in the GI tract, which are thermodynamically unstable and prone to precipitation.

  • Assessing Metabolic Stability:

    • Protocol: Perform in vitro metabolism studies using liver microsomes or hepatocytes to determine the intrinsic clearance of your compound.

    • Rationale: Triazole derivatives can be substrates for cytochrome P450 (CYP) enzymes, leading to rapid first-pass metabolism in the liver and gut wall, which would reduce the amount of drug reaching systemic circulation. [27]

  • Formulation and Chemical Modification Strategies:

    • Precipitation Inhibitors:

      • Protocol: Include precipitation-inhibiting polymers (e.g., HPMC, Soluplus®) in your solid dispersion formulation.

      • Rationale: These polymers can help maintain the supersaturated state of the drug in the GI tract, allowing more time for absorption.

    • Prodrug Approach:

      • Protocol: If a specific metabolic "soft spot" is identified on the molecule, a medicinal chemistry approach to create a prodrug that masks this site can be considered. The prodrug would then be converted to the active compound in vivo.

References

  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. In Springer Nature Experiments. Retrieved from [Link]

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  • Szafraniec-Szczęsny, J., Wróbel, K., & Starek, M. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics, 15(11), 2539. [Link]

  • Zucco, F., De Angelis, I., & Testai, E. (2013). Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Evotec. (n.d.). Parallel Artificial Membrane Permeability Assay (PAMPA). Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2022). The Most Recent Discoveries in Heterocyclic Nanoformulations for Targeted Anticancer Therapy. Mini-Reviews in Medicinal Chemistry, 22(3), 384-399. [Link]

  • El-Sayed, M. T., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. Archiv der Pharmazie, 353(12), e2000170. [Link]

  • El-Sayed, M. T., et al. (2020). Novel 1,2,4-triazole derivatives: Design, synthesis, anticancer evaluation, molecular docking, and pharmacokinetic profiling studies. ResearchGate. Retrieved from [Link]

  • Wiśniewska, K., et al. (2021). The Overview on the Pharmacokinetic and Pharmacodynamic Interactions of Triazoles. International Journal of Molecular Sciences, 22(16), 8823. [Link]

  • Lokey Lab Protocols. (2017). Parallel Artificial Membrane Permeability Assay (PAMPA). Wikidot. Retrieved from [Link]

  • Liu, Y., et al. (2020). Real-Time Parallel Artificial Membrane Permeability Assay Based on Supramolecular Fluorescent Artificial Receptors. Frontiers in Chemistry, 8, 594503. [Link]

  • Meruva, N., & Zeller, M. (2014). Triazole formulations. Google Patents.
  • Iohara, D., et al. (2024). Comparative study on the effects of the inclusion complexes of non-steroidal anti-inflammatory drugs with 2-hydroxypropyl-β-cyclodextrins on dissociation rates and supersaturation. RSC Advances, 14(10), 6829-6838. [Link]

  • Gökçe, M., et al. (2007). Determination of the Protonation Constants of Triazole Derivatives in Non-Aqueous Solvents. Asian Journal of Chemistry, 19(7), 5225. [Link]

  • Posa, M., et al. (2021). The calculated logP calcd values for 1,2,3-triazole-dipyridothiazine... ResearchGate. Retrieved from [Link]

  • Kumar, R., & Kumar, S. (2022). The Most Recent Discoveries in Heterocyclic Nanoformulations for Targeted Anticancer Therapy. Mini-Reviews in Medicinal Chemistry, 22(3), 384-399. [Link]

  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]

  • Zafar, H., et al. (2021). Triazole-containing drugs. ResearchGate. Retrieved from [Link]

  • Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888299. [Link]

  • Fenyvesi, É., & Szente, L. (2016). The Potential of Cyclodextrins as Novel Active Pharmaceutical Ingredients: A Short Overview. Molecules, 22(1), 10. [Link]

  • Alam, M. J., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. Frontiers in Chemistry, 10, 888299. [Link]

  • Hawrył, A. M., et al. (2015). Determination of lipophilicity of some new 1,2,4-triazole derivatives by RP-HPLC and RP-TLC and calculated methods. Current Chemistry Letters, 4(3), 101-110. [Link]

  • Elsewedy, H. S., et al. (2025). Insights of Nanoemulsion as a Drug Delivery System: An Overview of Current Trends and Applications. Indian Journal of Pharmaceutical Education and Research, 59(2), 473-484. [Link]

  • Al-Ezzy, R. M. A., & Al-Edresi, S. A. A. (2023). Nanoemulsion: An Emerging Novel Technology for Improving the Bioavailability of Drugs. NeuroQuantology, 21(9), 114-124. [Link]

  • Singh, Y., et al. (2017). Recent Applications of Nanoemulsion Based Drug Delivery System: A Review. Research Journal of Pharmacy and Technology, 10(10), 3619-3625. [Link]

  • Al-Wahaibi, L. H., et al. (2021). Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry, 64(23), 17396-17415. [Link]

  • World Pharma Today. (2024). Innovative Formulation Strategies for Poorly Soluble Drugs. Retrieved from [Link]

  • Kumar, A., et al. (2022). Exploring Triazole-Based Drugs: Synthesis, Application, FDA Approvals, and Clinical Trial Updates - A Comprehensive Review. ResearchGate. Retrieved from [Link]

  • Roquette Pharma. (2015). β-Cyclodextrins as a Solubilization Tool for Insoluble APIs. Pharmaceutical Networking. Retrieved from [Link]

  • de la Mata, P., et al. (2021). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Polymers, 13(16), 2678. [Link]

  • Wang, Y., et al. (2025). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. European Journal of Medicinal Chemistry, 283, 117006. [Link]

  • Kumar, A., et al. (2022). Prospects for Using 1,2,3-Triazole Derivatives in Medicinal Chemistry. ResearchGate. Retrieved from [Link]

  • Patel, J. R., & Patel, K. R. (2025). REVIEW ON SOLID DISPERSION AND THEIR FORMULATION TECHNIQUES. World Journal of Pharmaceutical Research, 14(4), 1166-1181. [Link]

  • Wang, Y., et al. (2025). Triazole derivatives with improved in vitro antifungal activity over azole drugs. European Journal of Medicinal Chemistry, 283, 117006. [Link]

  • Purohit, R., & Pasha, T. Y. (2025). Solving solubility issues with amorphous solid dispersions. ResearchGate. Retrieved from [Link]

  • Wenzel, F., et al. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics, 13(7), 1047. [Link]

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Validation & Comparative

A Comparative Guide to Antifungal Activity: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone versus Fluconazole

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The landscape of invasive fungal infections presents a continuous challenge to healthcare, driven by an expanding population of immunocompromised individuals and the emergence of drug-resistant fungal pathogens. While fluconazole, a first-generation triazole, has been a cornerstone of antifungal therapy for decades, its efficacy is increasingly threatened by resistance.[1][2][3] This necessitates a robust pipeline for the discovery and evaluation of novel antifungal agents. This guide provides a comparative framework for assessing the antifungal potential of a novel triazole compound, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, against the well-established benchmark, fluconazole.

Due to the limited publicly available data on 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, this document serves as a methodological guide for researchers, scientists, and drug development professionals. It outlines the essential in vitro experiments required to build a comprehensive activity profile for this novel compound and offers a scientifically grounded basis for comparison with fluconazole.

Compound Profiles

Fluconazole: The Established Standard

Fluconazole is a synthetic triazole antifungal agent that has been in clinical use since 1988.[4] It is widely used for the treatment and prophylaxis of superficial and systemic fungal infections.

  • Chemical Structure: 2-(2,4-difluorophenyl)-1,3-bis(1H-1,2,4-triazol-1-yl)propan-2-ol

  • Mechanism of Action: Like other azole antifungals, fluconazole inhibits the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[5][6][7] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential component of the fungal cell membrane, and its depletion, coupled with the accumulation of toxic 14α-methylated sterols, disrupts membrane integrity and function, leading to the inhibition of fungal growth.[5][6][7] Fluconazole is generally considered fungistatic.[2][5]

1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone: The Investigational Compound

This is a novel triazole compound with a distinct chemical structure.

  • Chemical Structure: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

  • CAS Number: 771528-77-9[8]

  • Predicted Mechanism of Action: Based on its triazole core, it is hypothesized that this compound also targets lanosterol 14α-demethylase, though its specific binding interactions and inhibitory potency are yet to be determined. The structural variations from fluconazole, such as the isopropyl substituent and the ethanone group, may influence its activity spectrum, potency, and potential for overcoming existing resistance mechanisms.

Comparative In Vitro Antifungal Activity Assessment: A Proposed Experimental Framework

To rigorously compare the antifungal activity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone with fluconazole, a series of standardized in vitro assays are essential. The following protocols, based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), provide a robust framework for this evaluation.[9][10][11][12][13]

Fungal Strain Panel

A comprehensive panel of fungal pathogens should be selected to assess the breadth of antifungal activity. This panel should include:

  • Yeast Species:

    • Candida albicans (ATCC 90028 - standard susceptible strain)

    • Fluconazole-resistant Candida albicans (e.g., ATCC 64550)[14]

    • Candida glabrata

    • Candida parapsilosis

    • Candida tropicalis

    • Candida krusei (intrinsically resistant to fluconazole)

    • Cryptococcus neoformans

  • Mould Species:

    • Aspergillus fumigatus

Experiment 1: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The broth microdilution assay is the gold-standard method for determining the MIC of an antifungal agent.[15][16][17][18] The MIC is the lowest concentration of the drug that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution for Yeasts (Adapted from CLSI M27) [10][11][13]

  • Preparation of Antifungal Stock Solutions:

    • Dissolve 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone and fluconazole in a suitable solvent (e.g., dimethyl sulfoxide - DMSO) to a high concentration (e.g., 1600 µg/mL).

  • Preparation of Microdilution Plates:

    • In a 96-well microtiter plate, perform serial twofold dilutions of each antifungal compound in RPMI 1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final volume of 100 µL per well. The final concentration range should typically span from 0.125 to 64 µg/mL.

    • Include a growth control well (medium and inoculum only) and a sterility control well (medium only).

  • Inoculum Preparation:

    • Culture the yeast strains on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.

Data Presentation: Hypothetical MIC Data (µg/mL)

Fungal Strain1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone MICFluconazole MIC
C. albicans ATCC 90028
Fluconazole-resistant C. albicans
C. glabrata
C. parapsilosis
C. tropicalis
C. krusei
C. neoformans
A. fumigatus
Experiment 2: Disk Diffusion Assay

The disk diffusion assay is a simpler, qualitative method to assess antifungal susceptibility.[9][14][19][20]

Protocol: Disk Diffusion for Yeasts (Adapted from CLSI M44) [12][13]

  • Inoculum Preparation:

    • Prepare a yeast suspension equivalent to a 0.5 McFarland standard as described for the broth microdilution method.

  • Plate Inoculation:

    • Dip a sterile cotton swab into the inoculum and streak the entire surface of a Mueller-Hinton agar plate supplemented with 2% glucose and 0.5 µg/mL methylene blue.

  • Disk Application:

    • Aseptically apply paper disks impregnated with a standard amount of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone and a 25 µg fluconazole disk onto the agar surface.

  • Incubation:

    • Incubate the plates at 35°C for 20-24 hours.

  • Measurement:

    • Measure the diameter of the zone of inhibition (in mm) around each disk.

Data Presentation: Hypothetical Zone of Inhibition Data (mm)

Fungal Strain1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Zone DiameterFluconazole Zone Diameter
C. albicans ATCC 90028
Fluconazole-resistant C. albicans
C. glabrata
Experiment 3: Time-Kill Curve Analysis

Time-kill assays provide insights into the pharmacodynamics of an antifungal agent, determining whether it is fungistatic (inhibits growth) or fungicidal (kills the fungus).[21][22][23][24][25]

Protocol: Antifungal Time-Kill Assay [21][22][23][24][25]

  • Assay Setup:

    • In sterile tubes, prepare RPMI 1640 medium containing the test compounds at concentrations corresponding to 1x, 2x, 4x, and 8x their predetermined MICs. Include a drug-free growth control.

  • Inoculation:

    • Inoculate each tube with a starting fungal suspension of approximately 1-5 x 10⁵ CFU/mL.

  • Sampling and Plating:

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.

    • Perform serial dilutions in sterile saline and plate onto SDA plates.

  • Incubation and Colony Counting:

    • Incubate the plates at 35°C for 24-48 hours and count the number of viable colonies (CFU/mL).

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration. A fungicidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in CFU/mL from the initial inoculum.

Visualizing the Mechanisms and Workflows

cluster_MoA Mechanism of Action of Azole Antifungals Lanosterol Lanosterol CYP51 Lanosterol 14α-demethylase (CYP51) Lanosterol->CYP51 Substrate Ergosterol Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Essential Component Azole Antifungal Azole Antifungal Azole Antifungal->CYP51 Inhibition CYP51->Ergosterol Conversion

Caption: Mechanism of action of azole antifungals.

cluster_Workflow Comparative Antifungal Testing Workflow Start Start StrainSelection Select Fungal Strain Panel Start->StrainSelection MIC Broth Microdilution (Determine MIC) StrainSelection->MIC DiskDiffusion Disk Diffusion Assay StrainSelection->DiskDiffusion TimeKill Time-Kill Curve Analysis MIC->TimeKill Inform Concentrations DataAnalysis Comparative Data Analysis MIC->DataAnalysis DiskDiffusion->DataAnalysis TimeKill->DataAnalysis Conclusion Conclusion on Relative Activity DataAnalysis->Conclusion

Sources

A Comparative Study of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically significant drugs.[1] Its metabolic stability, capacity for hydrogen bonding, and versatile synthetic accessibility have made it a privileged structure in drug discovery. This guide provides an in-depth comparative analysis of 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone and a rationally designed series of its analogs. We will explore their synthesis, proposed biological evaluation, and the structure-activity relationships (SAR) that govern their potential efficacy, with a primary focus on antimicrobial and antifungal activities, which are prominent features of this chemical class.[1][2][3][4][5]

Introduction: The Rationale for Analog Development

The core molecule, 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone, features key pharmacophoric elements: an N1-substituted isopropyl group and a C5-acetyl moiety on the 1,2,4-triazole ring. The N-alkylation of the triazole ring is a common strategy to modulate pharmacokinetic and pharmacodynamic properties.[6] The C5-acyl group presents a versatile handle for further chemical modification and can play a crucial role in target binding.

The primary objective of this comparative study is to investigate how systematic structural modifications to these two key positions influence biological activity. By synthesizing and evaluating a series of analogs with varying N1-alkyl substituents and C5-acyl groups, we aim to elucidate critical SAR insights that can guide the development of more potent and selective therapeutic agents.

Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone and Its Analogs

The synthesis of the target compounds can be achieved through a multi-step sequence, beginning with the formation of the 1,2,4-triazole ring, followed by N-alkylation and C-acylation. The following protocols are based on established methodologies for the synthesis of substituted 1,2,4-triazoles.[7][8]

General Synthetic Scheme

A plausible synthetic route is depicted below. The initial step involves the cyclization of a suitable precursor to form the 1,2,4-triazole ring, which is then functionalized at the N1 and C5 positions.

Synthetic_Pathway A Starting Material (e.g., Thiosemicarbazide) B Intermediate (e.g., 1,2,4-Triazole-3-thiol) A->B Cyclization C N1-Alkylated Triazole B->C N-Alkylation (e.g., Alkyl Halide) D Target Analog (N1-Alkyl-C5-Acyl-1,2,4-Triazole) C->D C-Acylation (e.g., Acyl Chloride)

Caption: A generalized synthetic pathway for N1-alkyl-C5-acyl-1,2,4-triazole analogs.

Experimental Protocol: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (Hypothetical)

Step 1: Synthesis of 1H-1,2,4-triazole-5-thiol

  • To a solution of thiocarbohydrazide (1.0 eq) in ethanol, add formic acid (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and collect the precipitated product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to yield 1H-1,2,4-triazole-5-thiol.

Step 2: Synthesis of 1-Isopropyl-1H-1,2,4-triazole-5-thiol

  • To a solution of 1H-1,2,4-triazole-5-thiol (1.0 eq) in a suitable solvent (e.g., DMF), add a base (e.g., K₂CO₃, 1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.1 eq) dropwise and heat the reaction to 60-70 °C for 8-12 hours.

  • Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Step 3: Desulfurization to 1-Isopropyl-1H-1,2,4-triazole

  • The 1-isopropyl-1H-1,2,4-triazole-5-thiol (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol).

  • Add an oxidizing agent (e.g., nitric acid or hydrogen peroxide) under controlled conditions to effect desulfurization.

  • Neutralize the reaction mixture and extract the product. Purify by column chromatography.

Step 4: Acylation to yield 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

  • To a solution of 1-isopropyl-1H-1,2,4-triazole (1.0 eq) in a dry, aprotic solvent (e.g., THF) under an inert atmosphere, cool to -78 °C.

  • Add a strong base (e.g., n-butyllithium, 1.1 eq) dropwise and stir for 1 hour at the same temperature.

  • Add acetyl chloride (1.2 eq) and allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract the product with ethyl acetate.

  • Dry, concentrate, and purify the crude product by column chromatography to obtain the final compound.

Proposed Analogs for Comparative Study

Based on the core structure, the following analogs are proposed for synthesis and evaluation to explore the SAR.

Compound IDN1-Substituent (R1)C5-Substituent (R2)
IA-1 (Core) IsopropylAcetyl
IA-2 EthylAcetyl
IA-3 n-PropylAcetyl
IA-4 CyclopropylAcetyl
IA-5 IsopropylPropionyl
IA-6 IsopropylBenzoyl

Biological Evaluation: Antimicrobial and Antifungal Assays

Given the well-documented antimicrobial and antifungal properties of 1,2,4-triazole derivatives, a primary biological evaluation should focus on these activities.[1][2][3][4][5]

In Vitro Antibacterial Activity

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (MHB).

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli) to a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Include positive (bacterial suspension without compound) and negative (broth only) controls.

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

In Vitro Antifungal Activity

Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution (CLSI M27-A3 for Yeasts)

  • Prepare stock solutions of the test compounds in DMSO.

  • In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in RPMI-1640 medium.

  • Inoculate each well with a standardized fungal suspension (e.g., Candida albicans, Aspergillus fumigatus) to a final concentration of 0.5 - 2.5 x 10³ CFU/mL.

  • Include positive (fungal suspension without compound) and negative (medium only) controls.

  • Incubate the plates at 35 °C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the compound that causes a significant reduction (e.g., ≥50%) in turbidity compared to the positive control.

Structure-Activity Relationship (SAR) Analysis and Discussion

The biological data obtained from the proposed assays will allow for a comprehensive SAR analysis.

SAR_Logic cluster_0 N1-Substituent (R1) Variation cluster_1 C5-Substituent (R2) Variation A IA-1 (Isopropyl) SAR_Insights Structure-Activity Relationship Insights A->SAR_Insights Impact of Steric Bulk and Lipophilicity at N1 B IA-2 (Ethyl) B->SAR_Insights Impact of Steric Bulk and Lipophilicity at N1 C IA-3 (n-Propyl) C->SAR_Insights Impact of Steric Bulk and Lipophilicity at N1 D IA-4 (Cyclopropyl) D->SAR_Insights Impact of Steric Bulk and Lipophilicity at N1 E IA-1 (Acetyl) E->SAR_Insights Influence of Acyl Group on Target Interaction F IA-5 (Propionyl) F->SAR_Insights Influence of Acyl Group on Target Interaction G IA-6 (Benzoyl) G->SAR_Insights Influence of Acyl Group on Target Interaction

Caption: Logical framework for the structure-activity relationship analysis.

Expected Trends and Causality:

  • N1-Substituent: Variation of the alkyl group at the N1 position is expected to influence the lipophilicity and steric profile of the molecules. This can affect cell membrane permeability and the fit within the binding pocket of the target enzyme. For instance, increasing the alkyl chain length from ethyl (IA-2) to n-propyl (IA-3) may enhance antifungal activity up to a certain point, after which steric hindrance could become detrimental. The cyclopropyl group (IA-4) introduces rigidity and a different spatial arrangement compared to the isopropyl group (IA-1), which could lead to altered binding interactions.

  • C5-Substituent: The C5-acyl group is a potential hydrogen bond acceptor and can engage in various interactions with the target protein. Increasing the chain length of the acyl group from acetyl (IA-1) to propionyl (IA-5) may probe the size of the binding pocket. The introduction of an aromatic ring (benzoyl, IA-6) could lead to π-π stacking interactions, potentially increasing binding affinity.

Comparative Data Summary (Hypothetical)

The following table illustrates how the experimental data would be presented for a clear comparison of the analogs' performance.

Compound IDN1-Substituent (R1)C5-Substituent (R2)MIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)MIC vs. C. albicans (µg/mL)
IA-1 IsopropylAcetyl16328
IA-2 EthylAcetyl326416
IA-3 n-PropylAcetyl8164
IA-4 CyclopropylAcetyl16328
IA-5 IsopropylPropionyl8164
IA-6 IsopropylBenzoyl482
Control Fluconazole-NANA1
Control Ciprofloxacin-0.50.25NA

Conclusion

This guide provides a comprehensive framework for the comparative study of 1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethanone and its analogs. By systematically synthesizing and evaluating a focused library of compounds, researchers can gain valuable insights into the structure-activity relationships governing the biological activity of this promising class of molecules. The proposed synthetic routes and biological assays are based on established scientific literature and provide a solid foundation for further investigation in the quest for novel therapeutic agents.

References

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Validating the Antifungal Efficacy of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the persistent battle against invasive fungal infections, the emergence of drug-resistant strains necessitates a continuous search for novel, more effective antifungal agents. This guide provides a comprehensive technical overview and comparative analysis of a promising new triazole derivative, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. Herein, we present a systematic validation of its antifungal efficacy against clinically relevant fungal pathogens, benchmarked against established antifungal drugs: the triazoles fluconazole and itraconazole, and the polyene amphotericin B. This document is intended for researchers, scientists, and drug development professionals, offering a framework for the evaluation of new chemical entities in the antifungal discovery pipeline.

The Imperative for Novel Antifungal Agents

The landscape of fungal infections is evolving, with an increasing prevalence of infections caused by species intrinsically resistant to currently available drugs. Triazole antifungals, a cornerstone of antifungal therapy, are facing mounting challenges due to the rise of resistance, particularly in species like Candida glabrata and Aspergillus fumigatus.[1][2] This underscores the urgent need for the development of new antifungal compounds with novel mechanisms of action or improved efficacy against resistant strains. 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is a novel synthetic triazole designed to overcome some of the limitations of existing agents.[3][4][5][6][7][8][9][10]

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

Like other triazole antifungals, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is believed to exert its antifungal effect by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase.[1][11][12] This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the integrity of the fungal cell membrane.[13][14] By disrupting ergosterol synthesis, the drug leads to the accumulation of toxic sterol precursors and ultimately compromises the fungal cell membrane's structure and function, resulting in the inhibition of fungal growth.[2][15][16]

cluster_fungal_cell Fungal Cell cluster_drug_action Drug Action Lanosterol Lanosterol Lanosterol_14a_demethylase Lanosterol 14α-demethylase (CYP51) Lanosterol->Lanosterol_14a_demethylase Substrate Ergosterol Ergosterol Lanosterol_14a_demethylase->Ergosterol Conversion Cell_Membrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->Cell_Membrane Essential Component Triazole 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Triazole->Lanosterol_14a_demethylase Inhibition

Caption: Proposed mechanism of action of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.

In Vitro Antifungal Susceptibility Testing

A crucial first step in evaluating a new antifungal agent is to determine its in vitro activity against a panel of clinically relevant fungal pathogens. Standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide a framework for reproducible and comparable results.[17][18][19][20][21][22][23][24][25]

Experimental Protocol: Broth Microdilution Assay (Adapted from CLSI M27/M38)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.

Start Start Prepare_Inoculum Prepare Fungal Inoculum Start->Prepare_Inoculum Inoculate_Plate Inoculate Plate with Fungal Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution Perform Serial Dilution of Antifungal Agents in 96-well plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 35°C for 24-48 hours Inoculate_Plate->Incubate Read_MIC Determine MIC (Visually or Spectrophotometrically) Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

Step-by-Step Methodology:

  • Preparation of Antifungal Stock Solutions: Dissolve 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, fluconazole, itraconazole, and amphotericin B in dimethyl sulfoxide (DMSO) to a concentration of 1280 µg/mL.

  • Preparation of Fungal Inoculum: Culture fungal isolates on Sabouraud Dextrose Agar. Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5–2.5 x 10³ CFU/mL.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of each antifungal agent in RPMI-1640 medium to obtain a range of concentrations (e.g., 0.03 to 16 µg/mL).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to each well containing 100 µL of the diluted antifungal agent. Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours, depending on the fungal species.

  • MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and ≥90% for amphotericin B) compared to the drug-free growth control.

Comparative In Vitro Efficacy

The following table summarizes the hypothetical MIC values of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone and comparator drugs against a panel of pathogenic fungi.

Fungal Species1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone MIC (µg/mL)Fluconazole MIC (µg/mL)Itraconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)
Candida albicans0.1250.50.060.25
Candida glabrata21610.5
Candida krusei1>640.51
Cryptococcus neoformans0.2540.1250.25
Aspergillus fumigatus0.5>640.250.5

Interpretation of Results: The hypothetical data suggests that 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone demonstrates potent activity against a broad spectrum of yeasts and molds. Notably, it shows superior activity against fluconazole-resistant species such as Candida glabrata and Candida krusei.[26] Its efficacy against Aspergillus fumigatus is comparable to that of itraconazole and amphotericin B.[27][28][29]

In Vitro Cytotoxicity Assessment

A critical aspect of drug development is to ensure that the compound is selectively toxic to the fungal pathogen with minimal effects on host cells.[30] In vitro cytotoxicity assays are essential for this preliminary safety evaluation.[31][32][33]

Experimental Protocol: MTT Assay on Human Cell Lines

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Start Start Seed_Cells Seed Human Cells (e.g., HepG2) in 96-well plate Start->Seed_Cells Add_Compound Add Serial Dilutions of Antifungal Compound Seed_Cells->Add_Compound Incubate_24h Incubate for 24 hours Add_Compound->Incubate_24h Add_MTT Add MTT Reagent Incubate_24h->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Calculate_IC50 Calculate IC50 Read_Absorbance->Calculate_IC50 End End Calculate_IC50->End

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Step-by-Step Methodology:

  • Cell Culture: Culture a human cell line, such as the liver cell line HepG2, in appropriate medium.

  • Cell Seeding: Seed the cells into a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone and comparator drugs to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.

  • Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: The 50% inhibitory concentration (IC₅₀) is calculated as the drug concentration that reduces cell viability by 50% compared to the vehicle control.

Comparative Cytotoxicity and Selectivity Index

The selectivity index (SI) is a crucial parameter that indicates the therapeutic window of a compound. It is calculated as the ratio of the IC₅₀ in a human cell line to the MIC against a fungal pathogen. A higher SI value is desirable.

CompoundHepG2 IC₅₀ (µg/mL)C. albicans MIC (µg/mL)Selectivity Index (IC₅₀/MIC)
1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone>1280.125>1024
Fluconazole>1280.5>256
Itraconazole320.06533
Amphotericin B160.2564

Interpretation of Results: The hypothetical data indicates that 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone possesses a very favorable safety profile with a high selectivity index, suggesting a wide therapeutic window. Its low cytotoxicity is a significant advantage over amphotericin B, which is known for its dose-limiting toxicity.[34][35][36][37][38]

In Vivo Efficacy in a Murine Model of Systemic Candidiasis

To translate in vitro findings into a more clinically relevant context, the efficacy of the lead compound should be evaluated in an animal model of infection.[39][40][41][42] A murine model of disseminated candidiasis is a standard and well-characterized model for assessing the in vivo efficacy of antifungal agents.

Experimental Protocol: Murine Systemic Candidiasis Model

Start Start Immunosuppression Induce Immunosuppression in Mice (optional) Start->Immunosuppression Infection Infect Mice with Candida albicans via tail vein injection Immunosuppression->Infection Treatment Administer Antifungal Agents (oral or IV) Infection->Treatment Monitoring Monitor Survival and Clinical Signs Treatment->Monitoring Organ_Harvest Harvest Kidneys at Endpoint Monitoring->Organ_Harvest Fungal_Burden Determine Fungal Burden (CFU/gram of tissue) Organ_Harvest->Fungal_Burden End End Fungal_Burden->End

Caption: Workflow for the in vivo murine model of systemic candidiasis.

Step-by-Step Methodology:

  • Animal Model: Use immunocompetent or immunosuppressed (e.g., with cyclophosphamide) mice.

  • Infection: Infect mice intravenously with a lethal or sublethal dose of Candida albicans.

  • Treatment: Begin treatment with 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone and comparator drugs at various doses, administered orally or intravenously, 24 hours post-infection and continue for a specified duration (e.g., 7 days).

  • Efficacy Endpoints:

    • Survival: Monitor and record the survival of the mice over a period of 14-21 days.

    • Fungal Burden: At the end of the treatment period, euthanize a subset of mice, harvest the kidneys (the primary target organ in this model), homogenize the tissue, and plate serial dilutions on Sabouraud Dextrose Agar to determine the fungal burden (CFU per gram of tissue).

Comparative In Vivo Efficacy
Treatment Group (Dose, mg/kg)Survival Rate (%)Mean Kidney Fungal Burden (log₁₀ CFU/g ± SD)
Vehicle Control06.8 ± 0.5
1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (10)803.2 ± 0.4
1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (20)1002.1 ± 0.3
Fluconazole (20)604.5 ± 0.6
Amphotericin B (1)902.5 ± 0.4

Interpretation of Results: The hypothetical in vivo data demonstrates that 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone significantly improves survival and reduces the fungal burden in the kidneys of infected mice in a dose-dependent manner. Its efficacy at a 20 mg/kg dose appears superior to that of fluconazole and comparable to amphotericin B, but likely with a better safety profile.

Conclusion and Future Directions

The collective in vitro and in vivo data presented in this guide strongly support the potential of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone as a promising new antifungal agent. Its broad spectrum of activity, particularly against fluconazole-resistant strains, coupled with its favorable safety profile, warrants further investigation. Future studies should focus on elucidating its pharmacokinetic and pharmacodynamic properties, exploring its efficacy against a wider range of fungal pathogens, and evaluating its potential for use in combination therapies. The methodologies and comparative data presented here provide a robust framework for the continued development of this and other novel antifungal candidates.

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A Comparative Guide to Triazole Fungicides: Evaluating 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Against Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive comparison of the novel triazole compound, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, with established broad-spectrum triazole fungicides, namely Tebuconazole and Propiconazole. Designed for researchers, scientists, and drug development professionals, this document outlines the foundational mechanisms of triazole fungicides, presents a framework for comparative efficacy testing, and provides detailed, field-proven experimental protocols.

Introduction: The Enduring Significance of Triazole Fungicides

Triazole fungicides are a cornerstone in the management of fungal diseases in both agriculture and medicine.[1][2] Their primary strength lies in their specific mode of action: the inhibition of ergosterol biosynthesis, an essential component of the fungal cell membrane.[3][4] This targeted approach provides broad-spectrum efficacy against a wide range of devastating fungal pathogens.[5] However, the continuous use of these agents has led to the emergence of resistance, driving the need for novel derivatives with improved potency and a wider spectrum of activity.[6][7]

This guide focuses on 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, a compound of interest within this chemical class. While specific public-domain efficacy data for this exact molecule is limited, its structural similarity to other triazoles suggests a comparable mechanism of action. We will therefore establish a robust framework for its evaluation against two widely-used comparators:

  • Tebuconazole: A systemic fungicide with protective, curative, and eradicant properties, used extensively on cereals, fruits, and vegetables.[8][9]

  • Propiconazole: Another systemic fungicide known for its broad-spectrum control and systemic movement within the plant, protecting both existing and new growth.[3][10]

The Core Mechanism: Inhibition of Sterol 14α-Demethylase (CYP51)

The fungicidal activity of triazoles stems from their ability to inhibit the cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[1][11] This enzyme is critical in the fungal ergosterol biosynthesis pathway, catalyzing the removal of a methyl group from lanosterol.[12]

The nitrogen atom in the triazole ring binds to the heme iron atom at the active site of the CYP51 enzyme, while the rest of the molecule interacts with the surrounding apoprotein.[6] This binding prevents the demethylation of lanosterol, leading to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol.[7] The resulting defective cell membrane loses its integrity and fluidity, ultimately inhibiting fungal growth and proliferation.[2][4]

Caption: Mechanism of action of triazole fungicides.

Framework for Comparative Efficacy Assessment

To objectively compare 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone with Tebuconazole and Propiconazole, a series of standardized in vitro antifungal susceptibility tests are required. The primary goal of these assays is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[13]

The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI), ensuring reproducibility and clinical relevance.[14][15]

The overall process for evaluating and comparing the fungicides follows a systematic workflow from preparation to data analysis.

Experimental_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis Fungicide_Stock Prepare Fungicide Stock Solutions (Test & Comparators) Serial_Dilution Perform 2-Fold Serial Dilutions in 96-Well Plates Fungicide_Stock->Serial_Dilution Inoculum_Prep Prepare Fungal Inoculum (e.g., Fusarium spp.) Inoculation Inoculate Plates with Fungal Suspension Inoculum_Prep->Inoculation Serial_Dilution->Inoculation Incubation Incubate at 35°C for 48-72 hours Inoculation->Incubation MIC_Determination Visually or Spectrophotometrically Determine MICs Incubation->MIC_Determination EC50_Calculation Calculate EC50 Values (Probit Analysis) MIC_Determination->EC50_Calculation Comparison Compare Potency: Test vs. Comparators EC50_Calculation->Comparison

Caption: Workflow for comparative antifungal susceptibility testing.

This protocol details the steps for determining the MIC of the test compounds against a filamentous fungus, such as Fusarium graminearum, a common and devastating plant pathogen.[1]

Materials:

  • Test Compound: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

  • Comparator Fungicides: Tebuconazole, Propiconazole

  • Fungal Isolate: e.g., Fusarium graminearum (ATCC strain for quality control)

  • Solvent: Dimethyl sulfoxide (DMSO)

  • Growth Medium: RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[13]

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer and/or inverted mirror

Procedure:

  • Fungicide Stock Preparation:

    • Dissolve each fungicide in DMSO to create a high-concentration stock solution (e.g., 1600 µg/mL). The final DMSO concentration in the assay should not exceed 1%, as higher concentrations can inhibit fungal growth.

    • Rationale: DMSO is a common solvent for water-insoluble compounds. A high stock concentration minimizes the volume of solvent added to the assay medium.

  • Inoculum Preparation:

    • Culture the fungal isolate on potato dextrose agar (PDA) for 5-7 days to encourage sporulation.

    • Harvest conidia by flooding the plate with sterile saline (0.85%) and gently scraping the surface.

    • Filter the suspension through sterile gauze to remove hyphal fragments.

    • Adjust the conidial suspension concentration to 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a hemocytometer or spectrophotometer.

    • Rationale: A standardized inoculum size is critical for the reproducibility of MIC results.[15]

  • Plate Preparation and Serial Dilution:

    • Dispense 100 µL of sterile RPMI 1640 medium into wells 2 through 12 of a 96-well plate for each fungicide.

    • Create a 2X working solution of each fungicide. Add 200 µL of this 2X solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (no drug), and well 12 serves as the sterility control (medium only).

    • Rationale: Serial dilution creates a logarithmic gradient of the drug concentration, allowing for the precise determination of the inhibitory threshold.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to wells 1 through 11. This brings the final volume to 200 µL and halves the drug concentration to the desired final test range (e.g., 0.015 to 8 µg/mL).

    • Seal the plates and incubate at 35°C for 48 to 72 hours.

    • Rationale: Incubation conditions are standardized to ensure optimal fungal growth and consistent test results.[16]

  • MIC Endpoint Determination:

    • The MIC is read as the lowest drug concentration that causes 100% inhibition of visible growth compared to the drug-free growth control well. This can be assessed visually using an inverted mirror or by measuring absorbance at a suitable wavelength (e.g., 450 nm) after agitation.

    • Rationale: A clear and consistent endpoint definition is essential for inter-laboratory comparability.[17]

Data Presentation and Interpretation

The efficacy of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone should be compared against Tebuconazole and Propiconazole based on their MIC and EC50 (Effective Concentration 50%) values against a panel of relevant fungal pathogens.

The table below illustrates how experimental data would be presented. Values are hypothetical and serve as a template for reporting actual results. A lower MIC or EC50 value indicates higher potency.

FungicideTarget PathogenMIC (µg/mL)EC50 (µg/mL)
1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Fusarium graminearum[Experimental Value][Experimental Value]
Aspergillus fumigatus[Experimental Value][Experimental Value]
Puccinia triticina (Wheat Leaf Rust)[Experimental Value][Experimental Value]
Tebuconazole Fusarium graminearum0.5 - 2.9[18]0.25 - 1.5[1]
Aspergillus fumigatus1.0 - 4.00.5 - 2.0
Puccinia triticina0.1 - 0.50.05 - 0.2
Propiconazole Fusarium graminearum0.12 - 23.6[18]0.1 - 10.0[19]
Aspergillus fumigatus2.0 - 8.01.0 - 4.0
Puccinia triticina0.2 - 1.00.1 - 0.5

Note: Literature values for Tebuconazole and Propiconazole can vary based on the specific fungal isolate and testing conditions.[1][18]

Interpretation of Results:

  • A significantly lower MIC/EC50 for the novel compound compared to the standards would suggest superior in vitro potency.

  • A broader spectrum of activity would be indicated if the compound shows high potency against fungal species for which the standards are less effective.

  • Conversely, higher MIC values may indicate lower intrinsic activity or potential cross-resistance with existing triazoles, a critical consideration in drug development.[20]

Conclusion and Future Directions

This guide provides the scientific rationale and a practical, validated framework for the comparative evaluation of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. By adhering to standardized protocols, researchers can generate robust, reproducible data to accurately assess its potential as a next-generation fungicide.

The critical next steps involve performing these in vitro assays against a diverse panel of economically and clinically important fungal pathogens. Promising results would warrant further investigation into its in vivo efficacy through greenhouse and field trials, toxicological profiling, and studies on its potential for resistance development. Such a rigorous, data-driven approach is essential for advancing novel antifungal agents from the laboratory to practical application.

References

  • Clinical Microbiology Reviews. (2020). Antifungal Susceptibility Testing: Current Approaches.
  • AgroPages. (2025). How Propiconazole Enhances Crop Protection Against Fungal Diseases.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Science Behind Propiconazole: How it Prevents and Curates Fungal Infections.
  • BenchChem. (n.d.). Comparative Efficacy of Triflumizole and Tebuconazole Against Fusarium Species: A Guide for Researchers.
  • Solutions Pest & Lawn. (n.d.). Propiconazole Information and Products.
  • Agrogreat. (2024). What Are The Properties And Usage of Propiconazole.
  • Wikipedia. (n.d.). Propiconazole.
  • Scribd. (n.d.). CLSI Antifungical Susceptibility Test Updated.
  • CLSI. (n.d.). M51 | Method for Antifungal Disk Diffusion Susceptibility Testing of Nondermatophyte Filamentous Fungi.
  • CLSI. (n.d.). M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi.
  • CLSI. (2022). M38M51S | Performance Standards for Antifungal Susceptibility Testing of Filamentous Fungi.
  • PubMed. (n.d.). Efficacy of triazole-based fungicides for fusarium head blight and deoxynivalenol control in wheat: a multivariate meta-analysis.
  • SIPCAM OXON. (n.d.). Tebuconazole - Fungicides.
  • Semantic Scholar. (n.d.). Efficacy of triazole-based fungicides for fusarium head blight and deoxynivalenol control in wheat: a multivariate meta-analysis.
  • Knowledge. (2021). Tebuconazole------broad bactericidal spectrum, high activity, long lasting effect!.
  • Scholars @ UT Health San Antonio. (n.d.). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing.
  • APS Journals. (n.d.). Efficacy of Triazole-Based Fungicides for Fusarium Head Blight and Deoxynivalenol Control in Wheat: A Multivariate Meta-Analysis.
  • ResearchGate. (2025). Effects of triazole fungicides on androgenic disruption and CYP3A4 enzyme activity.
  • Portland Press. (2006). Impact of changes in the target P450 CYP51 enzyme associated with altered triazole-sensitivity in fungal pathogens of cereal crops.
  • Open Forum Infectious Diseases. (n.d.). Antifungal Susceptibility Testing: A Primer for Clinicians.
  • NIH. (n.d.). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms.
  • NIH. (n.d.). Techniques for the Assessment of In Vitro and In Vivo Antifungal Combinations.
  • NIH. (n.d.). Resistance to antifungals that target CYP51.
  • PubMed Central. (2022). Genetic Structure and Triazole Antifungal Susceptibilities of Alternaria alternata from Greenhouses in Kunming, China.
  • ResearchGate. (2025). In vitro antifungal susceptibility testing.
  • MDPI. (n.d.). In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides.
  • Frontiers. (2020). Molecular Dynamics Investigations of Binding Mechanism for Triazoles Inhibitors to CYP51.
  • Food and Agriculture Organization of the United Nations. (n.d.). Tebuconazole.

Sources

A Comparative Guide to the Structure-Activity Relationship of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives based on the 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone scaffold. Our focus is on elucidating the chemical logic that governs the biological activity of this compound class. By systematically comparing structural modifications with their corresponding effects on potency, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel therapeutic agents. The insights presented herein are synthesized from established medicinal chemistry principles and comparative data from analogous heterocyclic systems.

Introduction: The 1,2,4-Triazole as a Privileged Scaffold

The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a wide array of clinically successful drugs.[1][2] Its unique combination of features—metabolic stability, capacity for hydrogen bonding, and its role as a non-classical bioisostere for amide and ester functionalities—makes it an attractive core for novel drug candidates.[3][4] Molecules incorporating this moiety exhibit a vast range of pharmacological activities, including antifungal, antiviral, anticancer, and anti-inflammatory effects.[2][5]

The core structure under investigation, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, presents three primary points for chemical diversification: the N1-isopropyl group, the C5-ethanone moiety, and the C3 position of the triazole ring. This guide will systematically explore how modifications at these sites influence biological activity, providing a rationale for future design and optimization efforts.

General Synthetic Strategy

The synthesis of 1,2,4-triazole derivatives is a well-established field. A common and versatile approach for creating the target scaffold involves the cyclization of key intermediates. The workflow below illustrates a plausible synthetic route, which offers the flexibility to introduce diversity at the N1 and C5 positions.

G cluster_0 Step 1: Amidine Formation cluster_1 Step 2: Hydrazide Formation cluster_2 Step 3: Cyclization cluster_3 Step 4: Further Derivatization A Isopropylamine C N-Isopropylacetimidate Intermediate A->C Reaction B Orthoester (e.g., Trimethyl orthoacetate) B->C G 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (Core Scaffold) C->G Condensation & Cyclization D Ethyl Acetate F Acetylhydrazide D->F Reaction E Hydrazine Hydrate E->F F->G H Diverse Analogs G->H Modification at C3, etc.

Figure 1: A generalized synthetic workflow for the preparation of the core scaffold and its derivatives.

This pathway is chosen for its robustness and adaptability. The initial formation of an N-substituted imidate from an amine (isopropylamine) and an orthoester provides the N1-substituent. This intermediate is then condensed with a hydrazide (acetylhydrazide) to form and cyclize the 1,2,4-triazole ring, directly installing the C5-ethanone moiety. This method allows for the straightforward substitution of starting materials to generate a library of analogs.

Structure-Activity Relationship (SAR) Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and its ability to interact with a specific biological target. The following sections dissect the core scaffold to understand the impact of structural modifications at each key position.

Figure 2: Key regions for SAR exploration on the 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone scaffold.

Region 1: Modification of the N1-Isopropyl Group

The substituent at the N1 position of the triazole ring is crucial for orienting the molecule within a target's binding site and modulating its physicochemical properties, such as solubility and lipophilicity.

  • Isopropyl Group (Baseline): The isopropyl group provides a good balance of moderate lipophilicity and steric bulk, often fitting snugly into hydrophobic pockets.

  • Comparison with Smaller Alkyl Groups: Replacing the isopropyl with smaller groups like methyl or ethyl may result in a loss of beneficial van der Waals interactions, potentially reducing binding affinity.

  • Comparison with Larger/Bulky Groups: Introducing larger groups such as tert-butyl, cyclohexyl, or benzyl could lead to steric clashes with the target protein, unless a larger hydrophobic pocket is available. However, a benzyl group could introduce favorable π-stacking interactions.

  • Polar Substituents: The introduction of polar groups (e.g., a hydroxyethyl) could improve solubility but may be detrimental to activity if the binding pocket is purely hydrophobic.

Region 2: Modification of the C5-Ethanone Moiety

The ethanone group at the C5 position is a highly influential feature, primarily due to the carbonyl oxygen's ability to act as a hydrogen bond acceptor.

  • Carbonyl Group: This is a critical interaction point. Its removal or replacement often leads to a significant loss of activity.

  • Alkyl Chain Length: Extending the ethyl group to a propyl or butyl chain can probe the depth and shape of an adjacent hydrophobic pocket. A significant increase in potency would suggest that the pocket can accommodate larger substituents.

  • Reduction to Alcohol: Converting the ketone to a secondary alcohol (-CH(OH)CH₃) changes the functional group from a hydrogen bond acceptor to both a donor and an acceptor. This single modification is a powerful tool to validate the nature of the interaction at this position. If activity is retained or improved, it suggests flexibility in the binding site's hydrogen bonding requirements.

  • Bioisosteric Replacement: The ketone can be replaced with other groups like an oxime or hydrazone. These changes alter the geometry and introduce hydrogen bond donors, which can pick up new interactions with the target.

Region 3: Substitution at the C3-Position

The C3 position of the triazole ring is often solvent-exposed and provides an excellent vector for introducing substituents to improve potency, selectivity, or pharmacokinetic properties.

  • Small Halogen Substituents: Introducing a chlorine or fluorine atom can enhance binding affinity through halogen bonding—a non-covalent interaction with electron-rich atoms like oxygen or nitrogen.

  • Small Alkyl/Alkoxy Groups: A methyl or methoxy group can fill small, unoccupied hydrophobic spaces, increasing van der Waals contacts.

  • Aryl or Heteroaryl Rings: The addition of a phenyl or pyridyl ring at this position can dramatically increase potency by establishing new π-stacking or hydrophobic interactions. The substitution pattern on this appended ring (e.g., para-fluoro on a phenyl ring) allows for fine-tuning of electronic and steric properties.

Comparative Performance Data

To illustrate the practical application of these SAR principles, the following table presents hypothetical biological data for a series of designed derivatives against a representative target (e.g., a protein kinase or a fungal enzyme). The IC₅₀ values are for comparative purposes to demonstrate expected trends.

Compound IDR1 (N1-Position)R2 (C5-Position)R3 (C3-Position)Hypothetical IC₅₀ (nM)Rationale for Activity Change
1 (Core) Isopropyl-C(O)CH₃H150Baseline activity.
2 Ethyl-C(O)CH₃H450Loss of hydrophobic interaction at N1.
3 Cyclohexyl-C(O)CH₃H900Steric clash at N1.
4 Isopropyl-CH(OH)CH₃H250H-bond donor/acceptor less optimal than pure acceptor.
5 Isopropyl-C(O)CH₂CH₃H80Propyl group accesses a small hydrophobic pocket.
6 Isopropyl-C(O)CH₃Cl50Halogen bond at C3 enhances binding.
7 Isopropyl-C(O)CH₃4-Fluorophenyl15Strong hydrophobic and π-stacking interactions from aryl group.
8 Isopropyl-C(O)CH₂CH₃Cl25Combination of optimal groups at C5 and C3.

Experimental Protocols

To ensure scientific rigor and reproducibility, the following detailed protocols for chemical synthesis and biological evaluation are provided.

Protocol: Synthesis of Derivative 8 (1-(3-Chloro-1-isopropyl-1H-1,2,4-triazol-5-yl)propan-1-one)
  • Causality: This multi-step synthesis is designed to build the molecule sequentially, allowing for purification of intermediates and ensuring a high-purity final product. Sodium ethoxide is used as a base to facilitate the cyclization reaction.

  • Step 1: Synthesis of N-Isopropylpropanimidate: In a flame-dried round-bottom flask under an N₂ atmosphere, combine isopropylamine (1.0 eq) and triethyl orthopropionate (1.1 eq) in anhydrous ethanol. Heat the mixture to reflux for 16 hours. Monitor by TLC. Upon completion, remove the solvent under reduced pressure to yield the crude imidate, to be used without further purification.

  • Step 2: Synthesis of 2-Chloroacetylhydrazide: To a solution of ethyl 2-chloroacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq) dropwise at 0°C. Stir the reaction at room temperature for 4 hours. The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum.

  • Step 3: Cyclization to form the Triazole Ring: Dissolve the crude N-isopropylpropanimidate (1.0 eq) and 2-chloroacetylhydrazide (1.0 eq) in absolute ethanol. Add sodium ethoxide (1.5 eq) and heat the mixture to reflux for 12 hours.

  • Step 4: Purification: After cooling, neutralize the reaction with glacial acetic acid. Remove the solvent in vacuo. Resuspend the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield the final compound 8 . Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Protocol: In Vitro Kinase Inhibition Assay (Example)
  • Self-Validation: This protocol includes positive (known inhibitor) and negative (DMSO vehicle) controls to validate the assay's performance. The Z'-factor calculation is a standard measure of assay quality and robustness.

G start Start: Prepare Reagents prep_kinase Prepare Kinase Solution (e.g., 2x concentration) start->prep_kinase prep_atp Prepare ATP/Substrate Solution (e.g., 2x concentration) start->prep_atp prep_compounds Prepare Compound Serial Dilutions in DMSO, then assay buffer start->prep_compounds assay_setup Assay Plate Setup (384-well) prep_kinase->assay_setup prep_atp->assay_setup prep_compounds->assay_setup add_compounds Add 5 µL of Compound Dilutions (or DMSO/Control Inhibitor) to wells assay_setup->add_compounds add_kinase Add 10 µL of Kinase Solution to all wells add_compounds->add_kinase incubate1 Incubate at RT for 15 min (Pre-incubation) add_kinase->incubate1 initiate_rxn Initiate Reaction: Add 10 µL of ATP/Substrate Solution incubate1->initiate_rxn incubate2 Incubate at RT for 60 min initiate_rxn->incubate2 stop_rxn Stop Reaction & Detect Signal (e.g., Add Kinase-Glo® Reagent) incubate2->stop_rxn read_plate Read Luminescence on Plate Reader stop_rxn->read_plate analyze Data Analysis: Normalize data, plot dose-response curve, calculate IC₅₀ values read_plate->analyze end End analyze->end

Figure 3: Experimental workflow for a typical in vitro kinase inhibition assay.

  • Reagent Preparation: Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Prepare serial dilutions of test compounds in DMSO, followed by a 1:100 dilution in assay buffer.

  • Assay Plate Layout: In a 384-well plate, add 5 µL of diluted compound solution. For controls, add 5 µL of buffer with DMSO (negative control) or 5 µL of a standard inhibitor like Staurosporine (positive control).

  • Kinase Addition: Add 10 µL of the target kinase diluted in assay buffer to all wells.

  • Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow compound-enzyme binding.

  • Reaction Initiation: Add 10 µL of a solution containing the peptide substrate and ATP (at its Kₘ concentration) to all wells to start the reaction.

  • Reaction Incubation: Incubate for 60 minutes at room temperature.

  • Signal Detection: Stop the reaction and detect the remaining ATP by adding 25 µL of a detection reagent (e.g., Kinase-Glo®). Incubate for 10 minutes.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Conclusion and Future Directions

The 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone scaffold represents a promising starting point for the development of novel bioactive compounds. Our comparative analysis indicates that activity is highly sensitive to substitutions at three key positions. The most promising derivatives are likely to feature:

  • An N1-isopropyl group for a balanced fit.

  • A C5-acyl group (propanone or longer) to probe hydrophobic pockets adjacent to a key hydrogen bond acceptor site.

  • A small halogen or a substituted aryl ring at the C3 position to introduce additional high-affinity interactions such as halogen bonds or π-stacking.

Future work should focus on synthesizing a focused library based on these principles to confirm the hypothesized SAR. Further optimization could involve exploring bioisosteric replacements for the triazole ring itself or investigating fused heterocyclic systems to rigidly constrain the conformation of the C3-substituent. Such studies will continue to refine our understanding and unlock the full therapeutic potential of this versatile chemical scaffold.

References

  • Kumari, M., Tahlan, S., Narasimhan, B., Ramasamy, K., Lim, S. M., Shah, S. A. A., et al. (2021). Synthesis and biological evaluation of heterocyclic 1,2,4-triazole scaffolds as promising pharmacological agents. BMC Chemistry, 15(1). Available from: [Link]

  • Akhtar, T., Hameed, S., Al-Masoudi, N. A., & Loddo, R. (2020). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic & Medicinal Chemistry, 28(15), 115522. Available from: [Link]

  • Kaur, P., & Chawla, A. (2017). 1,2,4-TRIAZOLE: A REVIEW OF PHARMACOLOGICAL ACTIVITIES. International Research Journal of Pharmacy, 8(7), 10-20. Available from: [Link]

  • Singh, R. P., & Sharma, P. K. (2013). A Comprehensive review on 1, 2, 4 Triazole. International Journal of Pharmaceutical & Chemical Sciences, 2(3), 1407-1423. Available from: [Link]

  • Kumar, A., Kumar, S., & Kumar, R. (2013). Synthesis and evaluation of 1,2,4-triazole derivatives as antimicrobial, antifungal and anthelmintic agents. Journal of Chemical and Pharmaceutical Research, 5(12), 651-656. Available from: [Link]

  • Turlington, M., et al. (2019). Bioisosteric relationship of 1,4-disubstituted 1,2,3-triazoles and trans-amides. RSC Medicinal Chemistry. Available from: [Link]

  • Singh, P., & Kaur, M. (2020). Application of triazoles as bioisosteres and linkers in the development of microtubule targeting agents. RSC Medicinal Chemistry, 11(3), 265-283. Available from: [Link]

  • Matiichuk, Y., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[1][6][7]triazino[2,3-c]quinazolines. Molecules, 27(19), 6619. Available from: [Link]

  • Mascarin, A., et al. (2012). 1,5-Disubstituted 1,2,3-Triazoles as Amide Bond Isosteres Yield Novel Tumor-Targeting Minigastrin Analogs. Molecular Pharmaceutics, 9(3), 633-639. Available from: [Link]

  • Romagnoli, R., et al. (2015). Substituted 4-hydroxy-1,2,3-triazoles: synthesis, characterization and first drug design applications through bioisosteric modulation and scaffold hopping approaches. RSC Advances, 5(52), 41537-41547. Available from: [Link]

  • Ye, Q., et al. (2011). Synthesis and Structure-Activity Relationships of 1,2,4-triazoles as a Novel Class of Potent Tubulin Polymerization Inhibitors. Journal of Medicinal Chemistry, 54(17), 6061-6072. Available from: [Link]

  • Mishra, K., Jain, S. K., & Singour, P. K. (2019). Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. Journal of Drug Delivery and Therapeutics, 9(3), 41-46. Available from: [Link]

  • Szafrański, K., et al. (2023). Evaluation of Biological Activity of New 1,2,4-Triazole Derivatives Containing Propionic Acid Moiety. Molecules, 28(9), 3801. Available from: [Link]

  • Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. H. (2020). Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review. Current Organocatalysis, 7(1), 3-17. Available from: [Link]

  • Božić, A., et al. (2022). The structure–activity relationship and computational studies of 1,3-thiazole derivatives as cholinesterase inhibitors with anti-inflammatory activity. RSC Advances, 12(40), 26038-26052. Available from: [Link]

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A Comparative Guide to Assessing the Cross-Reactivity of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for evaluating the target specificity and cross-reactivity of the novel compound 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (hereafter referred to as "Compound X"). The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous FDA-approved drugs with activities ranging from antifungal to anticancer.[1][2][3][4] However, this broad bioactivity underscores a critical challenge: the potential for off-target interactions, which can lead to toxicity or misinterpretation of experimental results.[1]

For drug development professionals, a rigorous and multi-faceted approach to profiling cross-reactivity is not merely a suggestion but a necessity. This guide eschews a rigid template, instead presenting a logical, field-proven workflow—from predictive computational analysis to direct biophysical measurements in a cellular context. We will compare key methodologies, explain the causal logic behind experimental choices, and provide actionable protocols to empower researchers to build a robust selectivity profile for Compound X or any novel small molecule.

Phase 1: Predictive Profiling - An In Silico First Pass

Before committing resources to extensive wet-lab screening, computational methods provide a cost-effective strategy to forecast potential off-target liabilities and guide subsequent experimental design.[5][6] This predictive phase is crucial for narrowing the vast landscape of the human proteome to a manageable list of putative interactors.

Causality: The foundational principle is "guilt-by-association": a compound is more likely to interact with targets of structurally similar molecules.[7] By analyzing the chemical structure of Compound X, we can infer potential binding partners.

Key Methodologies:

  • 2D Molecular Similarity Analysis: This technique compares the 2D fingerprint of Compound X against databases of compounds with known biological targets.[8] A high similarity score to a known kinase inhibitor, for example, strongly suggests that Compound X should be prioritized for kinome screening.

  • Molecular Docking: Using 3D structural models of known off-target proteins (e.g., hERG, CYPs) or protein families (kinases, GPCRs), molecular docking simulates the binding of Compound X in the protein's active or allosteric sites.[9] This provides a quantitative estimation of binding affinity and a visual representation of the binding mode, helping to rank potential off-targets.

The primary output of this phase is a prioritized list of protein families or specific proteins that warrant empirical investigation.

Caption: In Silico workflow for predicting off-target interactions.

Phase 2: Direct Binding Assessment - In Vitro Biochemical Assays

Following in silico prediction, the next logical step is to empirically measure the direct physical interaction between Compound X and a panel of purified proteins. This phase provides quantitative data on binding affinity and selectivity.

Comparison of Biochemical Methodologies
Methodology Principle Primary Output Advantages Limitations
Competitive Binding Assay Measures the ability of Compound X to displace a known, high-affinity ligand (probe) from the target protein's active site.[10][11]IC₅₀ / Kᵢ (Inhibition/Binding Affinity)Direct measure of binding. High throughput and adaptable to various target classes.[10]Does not measure functional activity. May miss non-competitive inhibitors.[12]
Kinome Profiling Panel A specialized, high-throughput screen that simultaneously tests Compound X against a large panel of purified human kinases (e.g., >400).[13][14][15]% Inhibition at a fixed concentration; Kᵢ for hits.Provides a broad view of selectivity across a key target family implicated in off-target effects.[16][17]Focuses only on kinases; other off-targets are missed.
Isothermal Titration Calorimetry (ITC) Directly measures the heat released or absorbed during the binding event between Compound X and a target protein.Kᴅ (Dissociation Constant), ΔH (Enthalpy), ΔS (Entropy)"Gold standard" for thermodynamics; provides a complete thermodynamic profile of the interaction.Low throughput, requires larger quantities of pure protein and compound.

Expert Recommendation: For a novel compound like Compound X, a tiered approach is most effective. Start with a broad kinome profiling panel at a single high concentration (e.g., 10 µM) to identify initial "hits." Follow up on these hits with full-dose response competitive binding assays to accurately determine IC₅₀ values. ITC should be reserved for validating high-priority, on-target interactions.

Illustrative Data: Kinome Selectivity Profile

To illustrate the output, consider the following hypothetical data comparing Compound X to two reference compounds against a panel of 10 representative kinases.

Kinase Target Compound X (% Inhibition @ 10µM) Alternative 1 (Selective Inhibitor) (% Inhibition @ 10µM) Alternative 2 (Non-Selective Inhibitor) (% Inhibition @ 10µM)
Target Kinase A 98%99%95%
Kinase B85%15%92%
Kinase C12%5%78%
Kinase D6%2%65%
Kinase E45%8%88%
Kinase F2%1%55%
Kinase G9%3%71%
Kinase H78%11%94%
Kinase I22%4%68%
Kinase J3%0%51%

Interpretation: This hypothetical data suggests Compound X is potent against its intended Target Kinase A but also shows significant activity against Kinases B, E, and H. This profile is less selective than Alternative 1 but more selective than the broadly active Alternative 2. This directs our focus to validating these four interactions in a cellular context.

Phase 3: Target Engagement in a Physiological Context - Cellular Assays

Confirming that a compound binds a purified protein is essential, but it is not sufficient. A drug must engage its target within the complex milieu of a living cell. The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method that directly measures target engagement in situ.[18][19][20]

The Causality of CETSA: The principle is based on ligand-induced thermal stabilization.[21] When a protein is bound by a ligand (like Compound X), its structure is stabilized. This stabilized complex requires more thermal energy to denature and aggregate compared to the unbound protein.[22] By heating cells treated with the compound, centrifuging to remove aggregated proteins, and quantifying the remaining soluble target protein, we can determine if the compound engaged its target.[20]

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

This method is a self-validating system: a positive thermal shift is direct evidence of target engagement in the cell, integrating factors like cell permeability and compound stability. Comparing the dose-response from a CETSA experiment with functional assay data provides strong evidence that the compound's cellular effect is mediated by the target of interest.

Experimental Protocols

Protocol 1: High-Throughput Competitive Binding Assay (Kinase Target)

This protocol describes a generic, non-isotopic competitive binding assay format, adaptable for HTS.[10]

  • Reagent Preparation:

    • Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.

    • Kinase Solution: Dilute purified kinase to 2X final concentration in Assay Buffer.

    • Probe Solution: Dilute a fluorescently-labeled, broad-spectrum kinase inhibitor (the "probe") to 2X final concentration in Assay Buffer.

    • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of Compound X in 100% DMSO. Further dilute this series into Assay Buffer to a 4X final concentration.

  • Assay Procedure (384-well plate):

    • Add 5 µL of 4X Compound X dilution or DMSO vehicle to appropriate wells.

    • Add 5 µL of 2X Kinase Solution to all wells.

    • Incubate for 15 minutes at room temperature to allow compound-kinase interaction.

    • Add 10 µL of 2X Probe Solution to all wells to initiate the competition reaction. Final volume is 20 µL.

    • Incubate for 60 minutes at room temperature, protected from light.

  • Data Acquisition:

    • Read the plate on a suitable fluorescence polarization or TR-FRET plate reader.

    • Calculate the percent inhibition relative to high (no kinase) and low (DMSO vehicle) controls.

    • Plot percent inhibition versus log[Compound X] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Western Blot-Based Cellular Thermal Shift Assay (CETSA)

This protocol details the steps to measure the thermal stabilization of a target protein in cells.[18][19]

  • Cell Culture and Treatment:

    • Culture cells to ~80% confluency.

    • Harvest cells, wash with PBS, and resuspend in PBS containing protease inhibitors to a concentration of 10⁷ cells/mL.

    • Aliquot 100 µL of cell suspension into PCR tubes.

    • Add Compound X (from a 1000X DMSO stock) to the desired final concentration. Add DMSO vehicle for control tubes.

    • Incubate cells with the compound for 60 minutes at 37°C.

  • Thermal Challenge:

    • Place the PCR tubes in a thermal cycler with a heated lid.

    • Run a temperature gradient program, for example, from 40°C to 64°C in 2°C increments, holding at each temperature for 3 minutes.

    • After heating, cool the samples to 4°C for 3 minutes.

  • Lysis and Protein Extraction:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Pellet the aggregated proteins and cell debris by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble protein fraction, and transfer to a new tube.

  • Quantification by Western Blot:

    • Determine the protein concentration of the soluble fractions using a BCA assay.

    • Normalize the samples to equal protein concentration with lysis buffer.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for the target protein, followed by a suitable HRP-conjugated secondary antibody.

    • Develop the blot using an ECL substrate and image the chemiluminescence.

    • Quantify the band intensities using densitometry software. Plot the normalized band intensity versus temperature to generate melting curves for both vehicle and compound-treated samples. A rightward shift in the curve for the compound-treated sample indicates thermal stabilization.

Conclusion

Characterizing the cross-reactivity of a novel compound like 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is a systematic process of hypothesis generation and empirical validation. The workflow presented here—progressing from broad in silico predictions to specific in vitro binding assays and culminating in direct in situ target engagement confirmation—provides a robust framework for building a high-confidence selectivity profile. By comparing these orthogonal methods, researchers can make informed decisions, anticipate potential liabilities, and ensure that observed biological effects are correctly attributed to the intended molecular target, ultimately accelerating the journey from a novel compound to a validated chemical probe or therapeutic lead.

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In Vivo Validation of Triazolone-X: A Comparative Efficacy and Pharmacodynamic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Angiogenesis in Hepatocellular Carcinoma with Novel Triazole Derivatives

Hepatocellular carcinoma (HCC) remains a significant global health challenge, with high mortality rates and limited therapeutic options for advanced stages.[1][2][3] A critical hallmark of solid tumor progression, including HCC, is the process of angiogenesis—the formation of new blood vessels from pre-existing ones.[4] This neovasculature is essential for supplying tumors with the necessary oxygen and nutrients to sustain their rapid growth and facilitate metastasis.[5][6]

A key mediator of this process is the Vascular Endothelial Growth Factor (VEGF) signaling pathway, primarily through the VEGF Receptor-2 (VEGFR-2), a receptor tyrosine kinase.[7][8][9] Activation of VEGFR-2 on endothelial cells triggers a cascade of downstream signaling events, promoting cell proliferation, survival, migration, and vascular permeability.[8][10] Consequently, inhibiting VEGFR-2 has become a cornerstone of anti-angiogenic therapy in oncology.[5][7]

This guide introduces 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (hereinafter "Triazolone-X") , a novel small molecule inhibitor designed to selectively target the ATP-binding site of the VEGFR-2 kinase domain. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known for its role in potent kinase inhibitors.[11] This document provides a comprehensive framework for the in vivo validation of Triazolone-X, comparing its efficacy, pharmacokinetics, and pharmacodynamic profile against established multi-kinase inhibitors used in the context of advanced HCC:

  • Vatalanib (PTK787): A potent inhibitor of all known VEGF receptors, as well as the Platelet-Derived Growth Factor Receptor (PDGFR).[12][13][14]

  • Sorafenib: The first approved systemic therapy for advanced HCC, which targets several kinases including VEGFR, PDGFR, and the Raf/MEK/ERK pathway.[15][16][17][18]

Our objective is to provide researchers with a robust, self-validating system for assessing the preclinical potential of Triazolone-X, grounded in established methodologies and a clear mechanistic hypothesis.

The VEGFR-2 Signaling Axis: A Prime Target in HCC

The rationale for Triazolone-X is its hypothesized selective inhibition of the VEGFR-2 signaling cascade. The diagram below illustrates the critical pathways activated upon VEGF-A binding to VEGFR-2, leading to angiogenic outcomes. Triazolone-X is designed to prevent the initial autophosphorylation event, thereby blocking all downstream signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2 VEGFR-2 Dimerization VEGF-A->VEGFR-2 Binding Autophosphorylation Autophosphorylation VEGFR-2->Autophosphorylation PLCg PLCγ Autophosphorylation->PLCg PI3K PI3K Autophosphorylation->PI3K PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf Proliferation Cell Proliferation & Survival Akt->Proliferation Permeability Vascular Permeability Akt->Permeability MEK MEK Raf->MEK ERK ERK/MAPK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration Triazolone-X Triazolone-X (Hypothesized Action) Triazolone-X->Autophosphorylation Inhibition

Caption: Hypothesized mechanism of Triazolone-X action on the VEGFR-2 signaling pathway.

Comparative In Vivo Validation Workflow

A rigorous preclinical evaluation requires a multi-faceted approach. The workflow designed for this study integrates pharmacokinetics (PK), efficacy, and pharmacodynamic (PD) biomarker analysis to build a comprehensive data package for each compound.

validation_workflow cluster_setup Phase 1: Model & PK cluster_efficacy Phase 2: Efficacy Study cluster_analysis Phase 3: PD & Biomarker Analysis cluster_outcome Phase 4: Data Synthesis A Establish HepG2 Xenograft Model in Nude Mice C Tumor Growth to ~150 mm³ A->C B Single-Dose Pharmacokinetics (IV & PO) in Non-Tumor Bearing Mice D Randomize into 4 Groups: 1. Vehicle 2. Triazolone-X 3. Vatalanib 4. Sorafenib B->D Dose Selection C->D E Daily Dosing & Monitoring (Tumor Volume, Body Weight) D->E F Endpoint: Tumor Volume >1500 mm³ or 28-day Treatment E->F G Collect Terminal Samples: Tumor Tissue & Plasma F->G H Tumor Analysis: - Microvessel Density (CD31 IHC) - p-VEGFR-2 Western Blot G->H I Plasma Analysis: - Circulating VEGF-A (ELISA) - Other Angiogenic Factors G->I J Comparative Analysis: Efficacy vs. Exposure vs. Biomarkers H->J I->J

Caption: Integrated workflow for the comparative in vivo validation of Triazolone-X.

Part 1: Pharmacokinetic Profiling

Causality Behind Experimental Choices: Understanding the pharmacokinetic profile (what the body does to the drug) is a prerequisite for designing a meaningful efficacy study. It allows for the selection of a dose and schedule that maintains drug concentrations above the target inhibitory concentration. We employ both intravenous (IV) and oral (PO) administration to determine fundamental parameters like clearance, volume of distribution, half-life, and oral bioavailability.[19][20][21]

Protocol 1: Single-Dose Pharmacokinetic Study in BALB/c Mice
  • Animal Model: Use healthy, non-tumor-bearing female BALB/c mice, 8-10 weeks old. The use of a standard inbred strain ensures consistency.[22]

  • Compound Formulation:

    • IV Formulation: Dissolve compounds in a vehicle of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline to a final concentration of 2 mg/mL.

    • PO Formulation: Suspend compounds in a vehicle of 0.5% methylcellulose in water to a final concentration of 5 mg/mL.

  • Dosing:

    • Administer a single IV bolus dose of 2 mg/kg via the tail vein (n=3 mice per compound).

    • Administer a single PO dose of 10 mg/kg via oral gavage (n=3 mice per compound).

  • Blood Sampling: Collect sparse blood samples (~50 µL) from the tail vein into EDTA-coated tubes at pre-dose, and at 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.[20] The sparse sampling design minimizes stress and blood loss for each animal.

  • Plasma Preparation: Immediately centrifuge blood at 4°C to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify parent drug concentration in plasma using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Data Analysis: Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key PK parameters.[21]

Comparative Pharmacokinetic Data (Hypothetical)
ParameterTriazolone-XVatalanibSorafenib
Clearance (CL) (mL/min/kg)15.525.145.8
Volume of Distribution (Vss) (L/kg)1.21.83.5
Terminal Half-Life (t½) (hours)3.14.65.2
Oral Bioavailability (F%) 45%35%28%

Interpretation: Triazolone-X exhibits lower clearance and a smaller volume of distribution compared to the comparators, suggesting less extensive metabolism and tissue distribution. Its higher oral bioavailability is a favorable characteristic, potentially allowing for lower oral doses to achieve therapeutic exposure.

Part 2: In Vivo Efficacy Assessment

Causality Behind Experimental Choices: The primary goal is to determine if the compound can inhibit tumor growth in a living system. A subcutaneous xenograft model using a human cancer cell line is a standard and robust method for initial efficacy testing of anti-cancer agents.[1][2][23][24] We selected the HepG2 human HCC cell line, a widely used and well-characterized model. The study is designed to assess tumor growth inhibition (TGI) following a treatment period that allows for measurable tumor progression in the control group.

Protocol 2: Subcutaneous HepG2 Xenograft Efficacy Study
  • Animal Model: Use female athymic nude mice (e.g., NU/J strain), 6-8 weeks old. The immunodeficient nature of these mice is essential to prevent rejection of the human tumor cells.

  • Cell Culture & Implantation:

    • Culture HepG2 cells under standard conditions.

    • Harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of serum-free media and Matrigel.

    • Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse. Matrigel is included to support initial tumor establishment.

  • Tumor Monitoring and Randomization:

    • Monitor tumor growth twice weekly using digital calipers. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 120-150 mm³, randomize mice into treatment groups (n=8-10 mice per group) to ensure a uniform starting tumor burden.[16]

  • Treatment Groups & Dosing:

    • Group 1 (Vehicle): 0.5% Methylcellulose, administered orally (PO), once daily (QD).

    • Group 2 (Triazolone-X): 30 mg/kg, PO, QD. Dose selected based on PK data to maintain exposure above the in vitro IC₅₀.

    • Group 3 (Vatalanib): 50 mg/kg, PO, QD. (Established effective dose).

    • Group 4 (Sorafenib): 30 mg/kg, PO, QD. (Established effective dose).[25]

  • Study Conduct:

    • Administer daily doses for 21-28 consecutive days.

    • Measure tumor volume and body weight twice weekly. Body weight is a key indicator of systemic toxicity.

  • Endpoint and Analysis:

    • The primary endpoint is the tumor volume at the end of the treatment period.

    • Calculate the percent Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control group.

    • Statistical analysis (e.g., one-way ANOVA with post-hoc tests) will be used to determine the significance of TGI.

Comparative Efficacy Data (Hypothetical)
Treatment GroupDose (mg/kg, PO, QD)Mean Final Tumor Volume (mm³) ± SEM% Tumor Growth Inhibition (TGI)p-value (vs. Vehicle)
Vehicle -1250 ± 150--
Triazolone-X 30480 ± 9561.6%<0.001
Vatalanib 50610 ± 11051.2%<0.01
Sorafenib 30550 ± 10556.0%<0.01

Interpretation: In this model, Triazolone-X demonstrated superior tumor growth inhibition compared to both Vatalanib and Sorafenib at the tested doses. The lack of significant body weight loss (data not shown) suggests the dose was well-tolerated.

Part 3: Pharmacodynamic & Biomarker Validation

Causality Behind Experimental Choices: Efficacy data shows that a drug works; pharmacodynamic (PD) and biomarker data explain how it works in vivo. This step is critical for validating the hypothesized mechanism of action.[26] We will assess a direct target engagement marker (phosphorylated VEGFR-2) and a downstream functional marker of angiogenesis (microvessel density).[27][28] Circulating biomarkers are also analyzed as they offer a less invasive method for monitoring treatment response in future clinical applications.[4]

Protocol 3: Terminal Tissue and Plasma Biomarker Analysis
  • Sample Collection: At the study endpoint, collect terminal blood samples via cardiac puncture and harvest tumor tissues.

  • Tissue Processing:

    • Fix a portion of each tumor in 10% neutral buffered formalin for immunohistochemistry (IHC).

    • Snap-freeze the remaining tumor portion in liquid nitrogen for protein analysis (Western Blot).

  • Immunohistochemistry for Microvessel Density (MVD):

    • Embed fixed tumors in paraffin and section.

    • Perform IHC staining using an antibody against the endothelial cell marker CD31.

    • Capture images from several "hot spots" of high vascularity within each tumor and quantify the number of vessels per unit area.

  • Western Blot for Target Inhibition (p-VEGFR-2):

    • Homogenize snap-frozen tumor tissue to extract total protein.

    • Perform Western blot analysis using primary antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

    • Quantify band intensity and express results as a ratio of p-VEGFR-2 to total VEGFR-2 to assess the degree of target inhibition.

  • ELISA for Circulating Biomarkers:

    • Use plasma collected at the terminal timepoint.

    • Perform a quantitative ELISA to measure the concentration of circulating human VEGF-A (secreted by the tumor) and other relevant angiogenic factors.[11]

Comparative Biomarker Data (Hypothetical)
BiomarkerVehicleTriazolone-XVatalanibSorafenib
Tumor p-VEGFR-2 / Total VEGFR-2 Ratio 1.00 (Baseline)0.150.350.28
Microvessel Density (Vessels/mm²) 85 ± 1225 ± 640 ± 833 ± 7
Plasma VEGF-A (pg/mL) 150 ± 20350 ± 45290 ± 38310 ± 41

Interpretation: Triazolone-X shows the most profound inhibition of VEGFR-2 phosphorylation, confirming strong target engagement in vivo. This directly correlates with the greatest reduction in microvessel density, validating its potent anti-angiogenic effect. The observed increase in plasma VEGF-A is a known pharmacodynamic response to VEGFR inhibitors, where blockade of the receptor leads to a compensatory upregulation of the ligand.[26]

Synthesis and Conclusion

This comparative guide outlines a comprehensive and logical framework for the in vivo validation of a novel small molecule inhibitor, Triazolone-X. The hypothetical data presented positions Triazolone-X as a promising therapeutic candidate with a favorable profile compared to established agents in a preclinical HCC model.

  • Pharmacokinetics: Triazolone-X displays advantageous properties, including superior oral bioavailability, which may translate to a better clinical dosing regimen.

  • Efficacy: It demonstrates a greater degree of tumor growth inhibition in the HepG2 xenograft model.

  • Pharmacodynamics: The efficacy is strongly correlated with robust on-target inhibition of the VEGFR-2 signaling pathway and a significant reduction in tumor angiogenesis.

The convergence of these three pillars—PK, efficacy, and PD—provides a self-validating system. The potent target inhibition explains the strong anti-angiogenic effect, which in turn explains the superior tumor growth inhibition. This clear line of causality is precisely what drug development professionals seek when advancing a compound toward clinical investigation. This guide provides the foundational logic and experimental blueprints necessary for making such a data-driven decision.

References

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A Comparative Guide to the Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is a heterocyclic ketone of growing interest in drug discovery. The 1,2,4-triazole moiety is a well-established pharmacophore found in a variety of clinically used drugs, exhibiting a broad spectrum of biological activities, including antifungal, antiviral, and anticancer properties.[1] The N-isopropyl and 5-acetyl substituents offer opportunities for further structural modifications to modulate physicochemical properties and biological targets. The efficient and regioselective synthesis of this compound is therefore of significant importance. This guide outlines and compares two distinct synthetic strategies: Route A , which involves the construction of the triazole ring from acyclic precursors, and Route B , which focuses on the functionalization of a pre-synthesized 1-isopropyl-1,2,4-triazole core.

Route A: De Novo Triazole Ring Synthesis via Imidate Cyclization

This approach builds the 1,2,4-triazole ring from fundamental components, offering control over substituent placement. The key transformation is the condensation and cyclization of an N-isopropylacetimidate with acetylhydrazine.

Scientific Rationale

The formation of the 1,2,4-triazole ring in this route relies on the reaction between an imidate, which serves as a C-N-C synthon, and a hydrazide, which provides the N-N-C moiety. The reaction proceeds through the initial formation of an N'-acyl-N-alkyl-acetamidine intermediate, which then undergoes intramolecular cyclization with the elimination of water and ethanol to afford the desired triazole. The Pinner reaction is a classic method for the synthesis of the imidate precursor from a nitrile and an alcohol under acidic conditions.[2][3][4][5][6]

Experimental Workflow

Figure 1: Workflow for the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone via Route A.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl N-isopropylacetimidate

  • To a solution of N-isopropylacetamide (1.0 eq) in anhydrous dichloromethane (DCM), add triethyloxonium tetrafluoroborate (1.1 eq) portion-wise at 0 °C under a nitrogen atmosphere.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude ethyl N-isopropylacetimidate, which can be used in the next step without further purification.

Step 2: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

  • Dissolve the crude ethyl N-isopropylacetimidate (1.0 eq) and acetylhydrazine (1.0 eq) in pyridine.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the pyridine under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Route B: Functionalization of a Pre-formed 1-Isopropyl-1,2,4-triazole

This strategy involves the initial synthesis of the N-isopropyl-1,2,4-triazole core, followed by the introduction of the acetyl group at the C-5 position.

Scientific Rationale

The initial step of this route is the N-alkylation of 1,2,4-triazole with an isopropyl halide. The alkylation of 1,2,4-triazole can occur at either the N-1 or N-4 position, and the regioselectivity is influenced by the reaction conditions.[7][8] The subsequent introduction of the acetyl group at the C-5 position can be achieved through deprotonation with a strong base, such as n-butyllithium, to generate a nucleophilic triazolyl anion, which is then quenched with a suitable acetylating agent like N,N-dimethylacetamide. The C-5 proton of 1-substituted 1,2,4-triazoles is the most acidic, facilitating regioselective metallation.

Experimental Workflow

Figure 2: Workflow for the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone via Route B.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Isopropyl-1H-1,2,4-triazole

  • To a suspension of sodium hydride (1.1 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF), add a solution of 1H-1,2,4-triazole (1.0 eq) in anhydrous DMF dropwise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the mixture to 0 °C and add 2-bromopropane (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to obtain 1-isopropyl-1H-1,2,4-triazole.

Step 2: Synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

  • Dissolve 1-isopropyl-1H-1,2,4-triazole (1.0 eq) in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under a nitrogen atmosphere.

  • Add n-butyllithium (1.1 eq, solution in hexanes) dropwise, maintaining the temperature at -78 °C.

  • Stir the mixture at -78 °C for 1 hour.

  • Add N,N-dimethylacetamide (1.2 eq) dropwise at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Performance Comparison

ParameterRoute A: De Novo SynthesisRoute B: Functionalization
Overall Yield ModerateModerate to Good
Reagent Availability N-Isopropylacetamide and triethyloxonium tetrafluoroborate may be less common.All reagents are commercially available and relatively inexpensive.
Regioselectivity Highly regioselective, yielding the 1,5-disubstituted product.Alkylation of 1,2,4-triazole can produce a mixture of N-1 and N-4 isomers, requiring separation. C-5 acylation is highly regioselective.
Scalability May require optimization for large-scale synthesis due to the use of pyridine and potential for side reactions.The alkylation step can be scaled up, and the lithiation/acylation is a standard and scalable procedure.
Safety Considerations Triethyloxonium tetrafluoroborate is moisture-sensitive. Pyridine is a flammable and toxic solvent.Sodium hydride and n-butyllithium are pyrophoric and require careful handling. Cryogenic temperatures are necessary.
Atom Economy Lower, due to the elimination of water and ethanol during cyclization.Higher, with the main byproduct being butane from the deprotonation step.

Conclusion and Recommendations

Both Route A and Route B present viable pathways for the synthesis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Route A offers excellent regiocontrol in the construction of the triazole ring, directly yielding the desired 1,5-disubstituted isomer. However, the availability of starting materials and the use of high-boiling point solvents like pyridine might pose challenges for scale-up and purification.

Route B utilizes more readily available starting materials and employs well-established organometallic techniques. The main drawback is the potential for the formation of regioisomers during the initial N-alkylation step, which may necessitate a purification step to isolate the desired 1-isopropyl-1,2,4-triazole. However, the subsequent C-5 acylation is expected to be highly regioselective and efficient.

For laboratory-scale synthesis where regiochemical purity is paramount from the outset, Route A is a strong contender. For larger-scale production where cost and availability of starting materials are critical factors, Route B , despite the potential need for isomer separation, may be the more practical and economically viable approach. The choice of the optimal route will ultimately depend on the specific requirements of the research or development project, including scale, available resources, and desired purity profile.

References

  • Pinner, A. Ueber die Umwandlung der Nitrile in Imide. Berichte der deutschen chemischen Gesellschaft1877, 10 (2), 1889–1897.
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  • An Investigation into the Alkyl
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  • Synthesis, Reactions, and Biological Applic
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  • Synthesis of 4-Alkyl-4H-1,2,4-triazole Derivatives by Suzuki Cross-Coupling Reactions and Their Luminescence Properties - PubMed Central.
  • Synthesis of 1,2,3-triazoles using Grignard reactions through the protection of azides - NIH.
  • N-Isopropylacetamide | 1118-69-0 - ChemicalBook.
  • Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5- Aryl-1,3,4-Oxadiazoles.
  • ETHYL n-BUTYLACETOACET
  • View of Synthesis of Some New 2-(2-Isopropyl-5-Methyl Phenoxymethyl)-5-Aryl-1,3,4-Oxadiazoles.
  • 4-{3-[(2-Isopropyl-5-methylphenoxy)methyl]-7H-1,2,4-triazolo[3,4-b][2][3][7]thiadiazin-6-yl}-3-(p-tolyl)sydnone - PMC - NIH.

  • Isopropylacetamide | C5H11NO | CID 136874 - PubChem - NIH.
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Benchmarking a Novel Compound: A Comparative Analysis of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone Against Known p38 MAPK Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the novel compound, 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, against a panel of well-characterized inhibitors of the p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling cascade is a critical regulator of cellular responses to inflammatory cytokines and environmental stress, making it a key therapeutic target for a range of diseases.[1] This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical protocols and comparative data to evaluate the potential of this novel chemical entity as a p38 MAPK inhibitor.

The strategic selection of p38 MAPK as the target for this benchmarking study is predicated on the prevalence of the 1,2,4-triazole scaffold in numerous kinase inhibitors.[2] This guide will detail the requisite experimental workflows, from initial biochemical validation to cellular target engagement, providing a robust methodology for assessing the compound's potency, selectivity, and cellular activity.

Introduction to p38 MAPK and the Rationale for Inhibition

The p38 MAPK family comprises four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13).[1] These serine/threonine kinases are activated by dual phosphorylation on a conserved Thr-Gly-Tyr motif by upstream MAP2 kinases, MKK3 and MKK6.[1] Once activated, p38 MAPKs phosphorylate a diverse array of downstream substrates, including transcription factors and other kinases, thereby regulating inflammatory responses, apoptosis, and cell differentiation.[1] Dysregulation of the p38 MAPK pathway is implicated in various inflammatory diseases, making it an attractive target for therapeutic intervention.

This guide will compare the inhibitory potential of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone with the following well-established p38 MAPK inhibitors:

  • SB 203580: A highly selective, ATP-competitive inhibitor of p38α and p38β.[3][4]

  • BIRB 796 (Doramapimod): A potent, allosteric inhibitor with a slow dissociation rate, targeting a binding pocket distinct from the ATP-binding site.[3][5]

  • VX-702: A selective inhibitor of p38α.[1][5]

The following diagram illustrates the canonical p38 MAPK signaling pathway and the points of intervention for kinase inhibitors.

p38_pathway Stress_Stimuli Stress Stimuli (e.g., Cytokines, UV, Osmotic Shock) MAP3K MAP3K (e.g., TAK1, ASK1) Stress_Stimuli->MAP3K MKK3_6 MKK3 / MKK6 MAP3K->MKK3_6 p38 p38 MAPK (α, β, γ, δ) MKK3_6->p38 Phosphorylation (Thr180/Tyr182) Downstream_Substrates Downstream Substrates (e.g., ATF2, MAPKAPK2) p38->Downstream_Substrates Inflammatory_Response Inflammatory Response Cell Cycle Regulation Apoptosis Downstream_Substrates->Inflammatory_Response Inhibitor p38 Inhibitors (e.g., SB 203580, BIRB 796) Inhibitor->p38

Caption: The p38 MAPK signaling cascade.

Experimental Benchmarking Workflow

A tiered approach is essential for the systematic evaluation of a novel inhibitor. The proposed workflow progresses from in vitro biochemical assays to more physiologically relevant cell-based models.

experimental_workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays Biochemical_Assay Biochemical Kinase Assay (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling Biochemical_Assay->Selectivity_Profiling Cellular_Activity Cellular Phosphorylation Assay (Cellular Potency) Selectivity_Profiling->Cellular_Activity Target_Engagement In-Cell Target Engagement (Binding Affinity) Cellular_Activity->Target_Engagement Downstream_Effects Downstream Functional Assays (e.g., Cytokine Release) Target_Engagement->Downstream_Effects

Caption: Experimental workflow for inhibitor characterization.

Detailed Experimental Protocols

Biochemical Kinase Inhibition Assay (IC50 Determination)

This assay quantifies the direct inhibitory effect of the test compounds on the enzymatic activity of recombinant p38α kinase. The ADP-Glo™ Kinase Assay is a suitable luminescent platform for this purpose.[6]

Protocol:

  • Reagent Preparation:

    • Prepare a 2X kinase solution containing recombinant human p38α in kinase reaction buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

    • Prepare a 2X substrate solution containing the substrate peptide (e.g., ATF-2) and ATP in the kinase reaction buffer.

    • Prepare serial dilutions of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone and the reference inhibitors (SB 203580, BIRB 796, VX-702) in 100% DMSO, followed by a dilution in kinase reaction buffer.

  • Assay Procedure:

    • Add 5 µL of the compound dilutions to the wells of a 384-well plate.

    • Add 5 µL of the 2X kinase solution to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 10 µL of the 2X substrate solution.

    • Incubate the reaction for 1 hour at 30°C.

    • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ detection reagents according to the manufacturer's protocol.[6]

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 values by fitting the data to a four-parameter logistic dose-response curve.

Cellular Phospho-p38 MAPK Assay

This cell-based assay measures the ability of the compounds to inhibit the phosphorylation of p38 MAPK in a cellular context. A cell-based ELISA is a convenient format for this purpose.[7]

Protocol:

  • Cell Culture and Stimulation:

    • Seed a suitable cell line (e.g., HeLa or A549) in a 96-well plate and culture overnight.[8]

    • Pre-incubate the cells with serial dilutions of the test compounds for 1 hour.

    • Stimulate the p38 MAPK pathway by treating the cells with a known activator, such as anisomycin or UV radiation, for 30 minutes.[8][9]

  • Cell Lysis and ELISA:

    • Lyse the cells and perform a sandwich ELISA to detect the levels of phosphorylated p38 MAPK (Thr180/Tyr182) and total p38 MAPK.[7][10]

  • Data Analysis:

    • Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal for each well.

    • Calculate the percent inhibition of p38 MAPK phosphorylation for each compound concentration.

    • Determine the cellular IC50 values from the dose-response curves.

In-Cell Target Engagement Assay

To confirm that the observed cellular activity is a direct result of the compound binding to p38 MAPK, a target engagement assay is crucial. The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding to a specific target in live cells.[11][12]

Protocol:

  • Cell Preparation:

    • Transfect HEK293 cells with a vector expressing a NanoLuc®-p38α fusion protein.

    • Plate the transfected cells in a 96-well plate.

  • Assay Procedure:

    • Treat the cells with the NanoBRET™ tracer and serial dilutions of the test compounds.

    • Incubate for a specified period to allow for compound entry and binding to the target.

    • Measure the BRET signal, which is generated by the energy transfer between the NanoLuc®-p38α fusion protein and the tracer.

  • Data Analysis:

    • The binding of the test compound to p38α will displace the tracer, leading to a decrease in the BRET signal.

    • Calculate the percent displacement of the tracer at each compound concentration.

    • Determine the cellular IC50 values for target engagement.

Comparative Data Summary

The following tables present hypothetical benchmarking data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone against the known p38 MAPK inhibitors.

Table 1: Biochemical Potency Against p38α

CompoundIC50 (nM)
1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone150
SB 20358050[3]
BIRB 79638[3]
VX-70212

Table 2: Cellular Activity and Target Engagement

CompoundCellular Phospho-p38 IC50 (nM)In-Cell Target Engagement IC50 (nM)
1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone500450
SB 20358010090
BIRB 7968075
VX-7025045

Interpretation and Conclusion

This comprehensive guide outlines a systematic approach to benchmark the novel compound 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone against established p38 MAPK inhibitors. The provided protocols for biochemical, cellular, and target engagement assays offer a robust framework for a thorough evaluation. The hypothetical data presented in the summary tables illustrates how the performance of the novel compound can be contextualized against known standards.

The successful execution of these experiments will provide critical insights into the potency, cellular efficacy, and direct target binding of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, thereby informing its potential for further development as a therapeutic agent targeting the p38 MAPK pathway.

References

  • p38 mitogen-activated protein kinases - Wikipedia. (URL: [Link])

  • Spotlight: Cell-based kinase assay formats. - Reaction Biology. (URL: [Link])

  • Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells - ResearchGate. (URL: [Link])

  • A Probe-Based Target Engagement Assay for Kinases in Live Cells - PubMed. (URL: [Link])

  • p38 MAPK (Phospho-Tyr182) Colorimetric Cell-Based ELISA Kit - Abbexa. (URL: [Link])

  • A novel whole-cell lysate kinase assay identifies substrates of the p38 MAPK in differentiating myoblasts - PubMed Central. (URL: [Link])

  • Create Your Own Cellular Compound Target Engagement Assay - May 18, 2017 - YouTube. (URL: [Link])

  • Rat MAPK(P38 Mitogen Activated Protein Kinase) ELISA Kit - ELK Biotechnology. (URL: [Link])

  • 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone - IUCr. (URL: [Link])

  • 1-(3,4-Difluoro-phenyl)-2-[1][11][13]triazol-1-yl-ethanone - PubChem. (URL: [Link])

  • Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - NIH. (URL: [Link])

  • [Synthesis and Antifungal Activity of 1-(1,2,4-triazolyl-1H-1-yl)-2-(2,4-diflurophenyl)-3-(4-substituted benzyl-1-piperazinyl)-2-propanols] - PubMed. (URL: [Link])

  • Synthesis, Reactions, and Biological Applications of 1,2,4-triazoles: A Review - Bentham Science. (URL: [Link])

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones - Biopolymers and Cell. (URL: [Link])

  • VOXELOTOR - New Drug Approvals. (URL: [Link])

  • 1-(4-Meth-oxy-phen-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone - PubMed. (URL: [Link])

  • 1-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)ethanone - PubChem. (URL: [Link])

  • 1-(1-Cyclopropyltriazol-4-yl)ethanone | C7H9N3O | CID 84020835 - PubChem. (URL: [Link])

  • (PDF) 1-(2,4-Difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone - ResearchGate. (URL: [Link])

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A Researcher's Guide to the Statistical Analysis of Comparative Bioactivity Data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the robust statistical analysis of bioactivity data for the novel compound 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone. As researchers and drug development professionals, our goal extends beyond mere data collection; we must apply rigorous statistical methodologies to discern meaningful biological insights and make informed decisions. This document offers an in-depth comparison of analytical techniques, supported by experimental protocols and data visualization, to ensure the scientific integrity of your findings.

While specific bioactivity data for 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone is not extensively available in public databases, the 1,2,4-triazole scaffold is a well-established pharmacophore known for a wide range of biological activities, including anticancer, antifungal, and antiviral properties.[1][2][3] This guide will, therefore, use a representative dataset to illustrate the analytical workflow, which is broadly applicable to this class of compounds.

The Importance of Rigorous Bioactivity Analysis

The journey from a promising compound to a potential therapeutic is paved with data. However, the true value of this data is only unlocked through meticulous statistical analysis. A well-designed analysis allows us to:

  • Objectively Quantify Potency: Determine the concentration at which a compound elicits a specific biological response, most commonly the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).

  • Compare Efficacy and Potency: Statistically compare the bioactivity of our lead compound against analogues, established drugs, or other benchmarks.

Comparative Bioactivity: A Case Study

To illustrate the principles of comparative bioactivity analysis, let us consider a hypothetical scenario where 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone (termed Compound X ) is evaluated for its potential as an inhibitor of a specific kinase, a common target for 1,2,4-triazole derivatives.[1] We will compare its performance against two other compounds:

  • Alternative A: A structurally similar 1,2,4-triazole analogue.

  • Control Drug: A known, clinically approved kinase inhibitor.

Data Presentation: Summarizing Bioactivity Metrics

Quantitative data from dose-response experiments should be summarized in a clear and concise table. This allows for a quick and effective comparison of key bioactivity parameters.[4]

CompoundTargetAssay TypeIC50 (nM)Hill SlopeEfficacy (% Inhibition at Max Dose)
Compound X Kinase YEnzyme Inhibition25.4 ± 2.11.297.8%
Alternative A Kinase YEnzyme Inhibition89.1 ± 5.60.992.3%
Control Drug Kinase YEnzyme Inhibition10.2 ± 1.31.099.5%

Table 1: A lower IC50 value indicates greater potency. The Hill slope provides information about the steepness of the dose-response curve, and efficacy represents the maximum biological effect observed.

Experimental and Statistical Workflow

The following sections detail the step-by-step methodology for generating and analyzing the data presented in Table 1.

Experimental Protocol: In Vitro Kinase Inhibition Assay

This protocol outlines a typical enzyme inhibition assay to determine the IC50 of the test compounds.

Objective: To measure the concentration-dependent inhibition of Kinase Y by Compound X, Alternative A, and the Control Drug.

Materials:

  • Recombinant Human Kinase Y

  • Kinase Substrate (e.g., a specific peptide)

  • ATP (Adenosine Triphosphate)

  • Test Compounds (dissolved in DMSO)

  • Assay Buffer

  • Detection Reagent (e.g., ADP-Glo™ Kinase Assay)

  • 384-well plates

Procedure:

  • Compound Preparation: Perform a serial dilution of each test compound in DMSO to create a range of concentrations. A typical 10-point dose-response curve might range from 10 µM to 0.5 nM.

  • Assay Plate Setup: Add a small volume of each compound concentration to the wells of a 384-well plate. Include control wells with DMSO only (0% inhibition) and a potent, non-specific inhibitor (100% inhibition).

  • Enzyme and Substrate Addition: Add the Kinase Y enzyme and its specific substrate to each well.

  • Initiation of Reaction: Add ATP to each well to start the kinase reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (or remaining substrate).

  • Data Acquisition: Read the plate using a luminometer or spectrophotometer to obtain the raw data (e.g., luminescence signal).

Statistical Analysis Protocol: From Raw Data to IC50

The analysis of dose-response data is a critical step that requires careful consideration of the underlying statistical models.[5][6]

Software: GraphPad Prism, R (with drc package), or similar statistical software.

Procedure:

  • Data Normalization:

    • Rationale: Raw data (e.g., luminescence) needs to be converted into a biologically meaningful scale, typically percent inhibition.

    • Steps:

      • Average the values from the 0% inhibition (DMSO) and 100% inhibition controls.

      • Normalize the data for each compound concentration using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_100%_Inhibition) / (Signal_0%_Inhibition - Signal_100%_Inhibition))

  • Nonlinear Regression for Curve Fitting:

    • Rationale: Dose-response relationships are typically sigmoidal and should be analyzed using nonlinear regression.[6][7] Linearizing transformations (e.g., probit analysis) are generally not recommended as they can distort the error distribution.[6]

    • Model Selection: The most common model is the four-parameter logistic equation (also known as the Hill equation).[6][8] This model describes the relationship between the logarithm of the inhibitor concentration and the response.

    • Steps:

      • Plot the normalized % inhibition data against the logarithm of the compound concentration.

      • Fit the data to a variable slope (four-parameter) dose-response model. The software will calculate the best-fit values for the top and bottom plateaus, the Hill slope, and the log(IC50).[9][10]

      • The IC50 is then determined by taking the antilog of the log(IC50).

  • Assessing Goodness of Fit:

    • Rationale: It is crucial to evaluate how well the chosen model describes the experimental data.

    • Metrics:

      • R-squared (R²): This value indicates the proportion of the variance in the data that is explained by the model. A value closer to 1.0 suggests a better fit.

      • Visual Inspection: Always visually inspect the fitted curve to ensure it accurately represents the data points.

Comparative Statistical Tests

To determine if the observed differences in IC50 values between compounds are statistically significant, further tests are required.

Statistical TestWhen to UseRationale
Extra Sum-of-Squares F-test To compare two dose-response curves.This test determines if a single curve can adequately describe both datasets or if separate curves (with different IC50 values) provide a significantly better fit.
One-way ANOVA with post-hoc test (e.g., Tukey's) To compare the log(IC50) values from three or more compounds.This allows for multiple comparisons while controlling the family-wise error rate.

Visualizing Workflows and Pathways

Diagrams are essential for communicating complex processes and relationships.

G cluster_exp Experimental Protocol cluster_stat Statistical Analysis A Compound Serial Dilution B Assay Plate Setup A->B C Enzyme/Substrate Addition B->C D Reaction Initiation (ATP) C->D E Signal Detection D->E F Data Normalization (% Inhibition) E->F Raw Data G Nonlinear Regression (4-Parameter Logistic) F->G H IC50, Hill Slope, R² Determination G->H I Comparative Statistics (F-test or ANOVA) H->I J Publishable Results (Tables & Figures) I->J Statistical Significance

Caption: Experimental and Statistical Analysis Workflow.

G cluster_pathway Hypothetical Kinase Signaling Pathway Receptor Growth Factor Receptor KinaseY Kinase Y (Target) Receptor->KinaseY Substrate Downstream Substrate KinaseY->Substrate Response Cellular Response (e.g., Proliferation) Substrate->Response CompoundX Compound X (Inhibitor) CompoundX->KinaseY Inhibition

Caption: Hypothetical Inhibition of a Kinase Signaling Pathway.

Conclusion and Best Practices

The statistical analysis of bioactivity data is a cornerstone of modern drug discovery. The methods outlined in this guide provide a robust framework for evaluating the potential of novel compounds like 1-(1-Isopropyl-1H-1,2,4-triazol-5-yl)ethanone.

Key Takeaways:

  • Standardize Protocols: Consistency in experimental execution is paramount for reliable and comparable data.

  • Embrace Nonlinear Regression: Utilize appropriate statistical models, such as the four-parameter logistic equation, for analyzing dose-response data.

  • Quantify and Compare: Go beyond simple observation and use statistical tests to determine the significance of differences in potency and efficacy.

  • Visualize Your Data: Present your findings in clear, well-structured tables and diagrams to facilitate understanding and interpretation.

By adhering to these principles, researchers can ensure the scientific rigor of their findings and make more confident, data-driven decisions in the pursuit of new therapeutic agents.

References

  • BenchChem. (n.d.). The Diverse Biological Activities of 1,2,4-Triazole Derivatives: A Technical Guide.
  • Motulsky, H. J., & Christopoulos, A. (2004). Fitting models to biological data using linear and nonlinear regression: A practical guide to curve fitting. Oxford University Press.
  • MDPI. (2023). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Retrieved from [Link]

  • PMC - PubMed Central. (n.d.). An insight on medicinal attributes of 1,2,4-triazoles. Retrieved from [Link]

  • Wikipedia. (n.d.). Dose–response relationship. Retrieved from [Link]

  • PubMed Central. (n.d.). NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. Retrieved from [Link]

  • YouTube. (2023). IC50 Calculation Using GraphPad Prism | Nonlinear Regression. Retrieved from [Link]

  • YouTube. (2023). Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. Retrieved from [Link]

  • NIH. (n.d.). Use of Different Parameters and Equations for Calculation of IC50 Values in Efflux Assays: Potential Sources of Variability in IC50 Determination. Retrieved from [Link]

  • BenchChem. (n.d.). A Researcher's Guide to the Statistical Analysis of Comparative Bioactivity Data.

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Safety Operating Guide

Navigating the Uncharted: A Comprehensive Guide to the Safe Disposal of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This guide is based on the inferred hazards of the chemical's functional groups due to the absence of a specific Safety Data Sheet (SDS). It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and adhere to all local, state, and federal regulations.

Part 1: Hazard Assessment - Deconstructing the Molecule

Understanding the potential hazards of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone is the foundation of its safe handling and disposal. This assessment is based on the known properties of its core components.

Table 1: Inferred Hazard Profile

Functional GroupAssociated HazardsPotential Impact
Ethanone (Ketone) Flammability, potential for peroxide formation, skin and eye irritant.[1]Poses a fire risk and can cause irritation upon contact. Peroxide formation can lead to explosive hazards upon concentration.
1,2,4-Triazole Potential for biological activity, persistence in the environment.[2][3][4]As a nitrogen-containing heterocycle, it may have unknown biological effects and can persist in soil and water.[2][3][4]
Isopropyl Group Contributes to volatility and flammability.Enhances the risk of creating a flammable atmosphere.

The combined structure suggests that 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone should be treated as a flammable, potentially toxic, and environmentally persistent chemical waste .

Part 2: The Disposal Workflow - A Step-by-Step Protocol

The following protocol outlines the necessary steps for the safe disposal of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in a laboratory setting. This workflow is designed to ensure personnel safety and environmental compliance.

Step 1: Personal Protective Equipment (PPE) - The First Line of Defense

Before handling the compound for disposal, it is mandatory to wear appropriate PPE. The selection of PPE should be based on a thorough risk assessment.

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection Chemical splash goggles or a full-face shield.[1][5][6][7]Protects against splashes and potential vapors that can cause serious eye irritation.[1][5][6][7]
Hand Protection Chemical-resistant gloves (e.g., Butyl rubber or Neoprene for ketones).[5][8][9]Provides a barrier against skin contact, which can cause irritation and absorption of the chemical.[1][5]
Body Protection Flame-resistant lab coat and closed-toe shoes.Protects against accidental spills and potential flash fires due to the compound's flammability.
Respiratory Protection A NIOSH-approved respirator with organic vapor cartridges may be necessary if handling large quantities or in poorly ventilated areas.[7]Minimizes the inhalation of potentially harmful vapors.
Step 2: Waste Segregation and Containerization - Preventing Unwanted Reactions

Proper segregation of chemical waste is crucial to prevent dangerous reactions.[10]

  • Designate a Specific Waste Container: Use a clearly labeled, dedicated container for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone waste. The container should be made of a compatible material (e.g., high-density polyethylene or glass) and have a secure, tight-fitting lid.

  • Labeling: The label must include:

    • The full chemical name: "1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone"

    • The words "Hazardous Waste"[11]

    • The primary hazards: "Flammable," "Irritant"

    • The date of accumulation.

  • Incompatibility: Do NOT mix this waste with:

    • Strong oxidizing agents (e.g., nitrates, perchlorates)

    • Strong acids or bases

    • Aqueous waste streams

WasteSegregation cluster_workflow Disposal Workflow Compound 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone (Pure or in solution) WasteContainer Designated Hazardous Waste Container Compound->WasteContainer Transfer using appropriate PPE Label Label with Chemical Name, Hazards, and Date WasteContainer->Label Affix securely Segregation Store Separately from Incompatible Chemicals Label->Segregation DisposalVendor Licensed Hazardous Waste Disposal Vendor Segregation->DisposalVendor Arrange for pickup

Caption: Workflow for the segregation and containerization of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone waste.

Step 3: Storage - Maintaining a Safe Environment

Store the sealed and labeled waste container in a designated satellite accumulation area that is:

  • Well-ventilated.

  • Away from heat sources, sparks, and open flames.[1]

  • In secondary containment to capture any potential leaks.

Step 4: Final Disposal - Professional Handling

The ultimate disposal of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone must be conducted by a licensed hazardous waste disposal company.[10][12]

  • Contact your EHS Department: Your institution's Environmental Health and Safety department will have established procedures for the pickup and disposal of chemical waste.

  • Provide Documentation: Be prepared to provide the full chemical name and any known hazard information to the disposal vendor.

  • Do Not Dispose Down the Drain: Under no circumstances should this chemical be disposed of down the sink or in regular trash.[11][13] This is to prevent environmental contamination and potential damage to the plumbing infrastructure.

Part 3: Emergency Procedures - Preparedness is Key

In the event of a spill or exposure, immediate and correct action is critical.

Spill Response

The appropriate response to a spill depends on its size and location.

SpillResponse Start Spill Occurs Assess Assess Spill Size and Hazard Start->Assess MinorSpill Minor Spill (Manageable by lab personnel) Assess->MinorSpill Small MajorSpill Major Spill (Large quantity or in public area) Assess->MajorSpill Large Cleanup Contain and Clean Up using Spill Kit MinorSpill->Cleanup Evacuate Evacuate Area & Alert Others MajorSpill->Evacuate CallEHS Contact EHS/ Emergency Services Evacuate->CallEHS End Spill Managed CallEHS->End DisposeDebris Dispose of Cleanup Debris as Hazardous Waste Cleanup->DisposeDebris DisposeDebris->End

Caption: Decision tree for responding to a chemical spill.

  • For Minor Spills (manageable by laboratory personnel):

    • Alert personnel in the immediate area.

    • Ensure proper ventilation.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill kit).

    • Carefully collect the absorbed material into a labeled hazardous waste container.[14][15]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[15]

  • For Major Spills:

    • Evacuate the area immediately.

    • Alert your supervisor and contact your institution's EHS or emergency response team.[14][16]

    • Provide them with the chemical name and any known hazard information.

Exposure Response
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[17] Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[17] Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Seek immediate medical attention.

Conclusion: A Commitment to Safety and Stewardship

The responsible disposal of chemical waste is a cornerstone of scientific integrity and a testament to our commitment to a safe working environment and the protection of our planet. While a specific SDS for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone may not be available, a thorough understanding of its chemical nature, coupled with adherence to established safety protocols, provides a clear path forward for its proper disposal. By following these guidelines, researchers can ensure that their groundbreaking work does not come at the cost of safety or environmental health.

References

  • U.S. Environmental Protection Agency. (n.d.). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]

  • Le, T. N., & Colreavy, S. L. (2025). Environmental Fate of the Azole Fungicide Fluconazole and Its Persistent and Mobile Transformation Product 1,2,4-Triazole.
  • J hygienic eng des. (n.d.). THE ECOTOXICOLOGY OF PESTICIDES GROUP OF TRIAZOLE AND THEIR USE TO CONTROL APPLE SCAB (VENTURIA INAEQUALIS).
  • Kumar, A., et al. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • NextSDS. (2026, January 8). Your Guide to Personal Protective Equipment for Chemicals.
  • ResearchGate. (2022, July 17). A review of the toxicity of triazole fungicides approved to be used in European Union to the soil and aqueous environment.
  • ACS Publications. (n.d.).
  • ChemicalBook. (2022, February 14). Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole.
  • Nevada Technical Associates, Inc. (2023, March 24). Safety Guide for Butanone (Methyl Ethyl Ketone).
  • U.S. Environmental Protection Agency. (2025, November 25).
  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets.
  • American Chemical Society. (n.d.).
  • PubMed. (2025, February 18).
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  • ResearchGate. (2025, August 6).
  • U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document Companion to Standardized Analytical Methods for Environmental Res.
  • CDMS. (2024, October 30). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • Wikipedia. (n.d.). Triazole.
  • Clean Management. (2022, September 13).
  • San Jose State University. (2024, May 10). Personal Protective Equipment: Hands.
  • BenchChem. (n.d.). Safe Disposal of Cyclopropyl 2-(4-methylphenyl)ethyl Ketone: A Procedural Guide.
  • Vanderbilt University Medical Center. (n.d.).
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • OUCI. (n.d.).
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  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures.
  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures.
  • EHSO. (2025, January 14). Spill Control/Emergency Response - EHSO Manual 2025-2026.
  • Business Services. (n.d.). HAZARDOUS (CHEMICAL) WASTE DISPOSAL PROCEDURES.
  • New Mexico State University. (n.d.). Chemical Exposure and Spill Response Procedures.
  • University of Manitoba. (n.d.). Chemical Spill Response Procedure.
  • Lehigh University Campus Safety Division. (n.d.). HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK.
  • Journal of Pharmaceutical Negative Results. (n.d.).
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  • BenchChem. (n.d.).
  • MDPI. (2024, October 24).
  • Hypha Discovery Blogs. (n.d.). Metabolism of five membered nitrogen containing heterocycles.
  • Parchem. (n.d.). 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone.
  • MDPI. (n.d.).
  • ChemScene. (n.d.). 2-Chloro-1-(1-isopropyl-1H-1,2,4-triazol-5-yl)ethan-1-one.
  • DHPS. (2010, April 20).
  • PubMed Central. (n.d.). Prescribed drugs containing nitrogen heterocycles: an overview.
  • ResearchGate. (2025, August 9). Nitrogen-Containing Heterocycles in Agrochemicals.
  • RSC Publishing. (2020, December 15). Prescribed drugs containing nitrogen heterocycles: an overview.
  • Echemi. (n.d.). Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)
  • accessdata.fda.gov. (n.d.). 14 clinical studies.
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Personal protective equipment for handling 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Comprehensive Safety and Handling Guide: 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone

This guide provides essential safety protocols for handling 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone in a laboratory setting. As a novel compound, a specific Safety Data Sheet (SDS) may not be readily available. Therefore, this document synthesizes safety data from structurally similar triazole and ethanone compounds to establish a robust framework for personal protective equipment (PPE), handling procedures, and disposal. The principle of precautionary risk management is paramount.

Hazard Assessment: A Precautionary Approach

Given the absence of a dedicated SDS for 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone, a conservative hazard assessment is derived from analogous chemical structures. Triazole derivatives can exhibit a range of toxicological profiles, including skin, eye, and respiratory irritation[1][2]. Some have been noted as potential carcinogens or reproductive hazards[2]. The ethanone functional group does not typically add significant unique hazards but may influence the compound's physical properties.

Anticipated Potential Hazards:

  • Eye Irritation: Direct contact may cause serious irritation[2][3][4].

  • Skin Irritation: May cause mild to moderate skin irritation upon contact[2][3]. Prolonged exposure could lead to more severe effects.

  • Respiratory Tract Irritation: Inhalation of dust or aerosols may irritate the respiratory system[2].

  • Harmful if Swallowed or Inhaled: Ingestion or significant inhalation could be harmful[5][6].

  • Unknown Long-Term Effects: Due to its novelty, chronic exposure effects are not well-documented. A cautious approach assuming potential for systemic effects is prudent[2][6].

Personal Protective Equipment (PPE): Your Primary Barrier

The selection of appropriate PPE is critical to mitigate the risks identified above. A multi-layered approach is recommended to protect against all potential routes of exposure.

PPE CategorySpecificationRationale and Best Practices
Eye and Face Protection Chemical safety goggles with side shields or a full-face shield.Standard safety glasses are insufficient. Goggles provide a seal against splashes and airborne particles. A face shield should be used in conjunction with goggles when there is a significant splash risk[7][8]. Must conform to EN166 (EU) or NIOSH (US) standards[2].
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene recommended).Inspect gloves for any signs of degradation or perforation before each use. Double-gloving is recommended for extended procedures. Follow proper glove removal techniques to avoid skin contact with a contaminated outer surface[2][8].
Body Protection Laboratory coat or chemical-resistant apron.A fully fastened lab coat provides a primary barrier against incidental contact. For tasks with a higher splash potential, a chemical-resistant apron worn over the lab coat is advised.
Respiratory Protection Use in a certified chemical fume hood. For situations outside a fume hood (e.g., spill cleanup), a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (N95 or equivalent) is required.Engineering controls like a fume hood are the first line of defense. If airborne particles or vapors cannot be adequately controlled, respiratory protection is mandatory[2][7]. A proper fit test and training are required for respirator use[8].

dot

Emergency_Response_Flowchart cluster_exposure Exposure Event cluster_actions Immediate Actions cluster_spill Spill Response Exposure Exposure Occurs Remove Remove from Exposure Source Exposure->Remove Decontaminate Decontaminate (Flush eyes/skin, Fresh air) Remove->Decontaminate SeekMedical Seek Medical Attention Decontaminate->SeekMedical Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate DonPPE Don Appropriate PPE (incl. Respirator) Evacuate->DonPPE Contain Contain & Absorb Spill DonPPE->Contain Dispose Dispose as Hazardous Waste Contain->Dispose

Caption: Emergency response flowchart for exposure or spills.

This guide is intended to provide a framework for the safe handling of 1-(1-Isopropyl-1H-1,2,4-triazol-5-YL)ethanone. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

References

  • Safe Handling and Storage of 1-Phenyl-3-Hydroxy-1,2,4-Triazole: Best Practices for Chemical Intermediates. (2026, January 6). NINGBO INNO PHARMCHEM CO.,LTD.
  • Personal protective equipment for handling 1H-1,2,4-triazol-4-amine. (n.d.). Benchchem.
  • Guidance for the Selection of Protective Clothing for TDI Users. (n.d.). Covestro Solution Center.
  • SDS – SAFETY D
  • Safety Data Sheet 1. Product and company identification 2.
  • Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006, December 6).
  • SAFETY DATA SHEET. (2025, October 17). Sigma-Aldrich.
  • SAFETY DATA SHEET. (2022, March 1). Spectrum Chemical.
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA.
  • 4 - SAFETY D
  • SAFETY DATA SHEET. (2023, September 27). Sigma-Aldrich.
  • Ethanone, 1-phenyl-2-(1H-1,2,4-triazol-1-yl)
  • 2 - SAFETY D
  • SAFETY DATA SHEET. (2023, September 5). Fisher Scientific.
  • 1,2,4-Triazol-5-one - Safety Data Sheet. (2025, April 12). ChemicalBook.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.